Chlormadinon
Description
BenchChem offers high-quality Chlormadinon suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlormadinon including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h10-11,14-16,25H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHJZBBCZGVNDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859691 | |
| Record name | 6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chlormadinone Acetate: A Technical Guide to its Core Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic, orally active progestin, a derivative of 17α-hydroxyprogesterone, first synthesized in 1961.[1] It is utilized in oral contraceptives, hormone replacement therapy, and for the management of androgen-dependent conditions.[1][2] Its clinical efficacy stems from a multifaceted mechanism of action characterized by potent progestogenic and anti-androgenic activities, coupled with weak glucocorticoid effects.[1][2] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning the action of Chlormadinone Acetate, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.
Core Mechanisms at the Receptor Level
CMA exerts its primary effects by binding to and modulating the activity of several nuclear steroid hormone receptors. Its pharmacological profile is defined by its affinity and subsequent action as an agonist or antagonist at these receptors.
Progestogenic Activity
CMA is a potent agonist of the progesterone (B1679170) receptor (PR).[3][4] Upon binding, the CMA-PR complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[3] This strong progestogenic effect is fundamental to its use in contraception and hormone therapy, leading to the transformation of the endometrium and suppression of ovulation.[1][3] The progestogenic activity of CMA is approximately one-third higher than that of endogenous progesterone.[1]
Anti-androgenic Activity
CMA possesses a pronounced anti-androgenic effect, which is critical for its application in treating conditions like acne, hirsutism, and benign prostatic hyperplasia.[1][2][5] This activity is mediated through two primary mechanisms:
-
Competitive Androgen Receptor (AR) Antagonism: CMA binds directly to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][6] While it acts as an antagonist, some studies suggest it may be a weak partial agonist in the absence of more potent androgens.[2]
-
Inhibition of 5α-reductase: CMA inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent DHT in tissues such as the skin and prostate.[1][6][7]
This dual action effectively reduces androgen signaling in peripheral tissues.
Glucocorticoid Activity
CMA exhibits weak glucocorticoid activity due to its ability to bind to the glucocorticoid receptor (GR).[1][2][8] In animal studies, this is demonstrated by a reduction in thymus and adrenal gland weights at higher doses.[8][9] This effect is considered slight and is generally not clinically significant at the doses used for contraception or hormone replacement therapy.[1]
Systemic Physiological Effects: Antigonadotropic Action
A key component of CMA's mechanism, particularly in contraception, is its strong antigonadotropic effect.[1] By acting on the hypothalamus and pituitary gland, CMA exerts negative feedback on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
This feedback mechanism involves:
-
Suppression of GnRH: CMA suppresses the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[3]
-
Inhibition of Gonadotropin Secretion: The reduction in GnRH stimulation leads to decreased secretion of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary.[3][6][10]
The consequences of this suppression are the inhibition of follicular growth, maturation, and the prevention of the mid-cycle LH surge, which ultimately inhibits ovulation.[3][6][11] This reduction in gonadotropin secretion also diminishes androgen production by both the ovaries and adrenal glands.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data regarding CMA's binding affinities and in vivo bioactivities.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) | Reference(s) |
|---|---|---|---|---|
| CMA | 2.5 | 3.8 | 16 | [8][9][12] |
| 3α-OH-CMA | 13 | 83 | 69 | [8][9][12] |
| 3β-OH-CMA | 6.0 | 20 | 21 | [8][9][12] |
| R5020 (Progestin Ref.) | 4.3 | - | - | [8][9][12] |
| Methyltrienolone (Androgen Ref.) | - | 2.9 | - | [8][9][12] |
| Dexamethasone (Glucocorticoid Ref.) | - | - | 1.2 | [8][9][12] |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates higher affinity.
Table 2: In Vivo Bioactivity and Effective Doses of Chlormadinone Acetate (CMA)
| Activity | Endpoint | Effective Dose | Species | Reference(s) |
|---|---|---|---|---|
| Contraception | Ovulation Inhibition | 1.5 - 4.0 mg/day | Human | [2] |
| Contraception (Progestogen-only) | Ovulation Inhibition | 0.5 mg/day | Human | [2] |
| Progestogenic Effect | Endometrial Transformation | 25 mg/cycle | Human | [2] |
| Anti-androgenic Effect | Inhibition of testosterone-stimulated prostate growth | 4.64 - 21.5 mg/kg p.o. | Rat | [8][9] |
| Glucocorticoid Effect | Reduction in thymus and adrenal weight | 21.5 - 100 mg/kg p.o. | Rat |[8][9] |
Key Experimental Protocols
The mechanisms of CMA have been elucidated through various in vitro and in vivo experiments.
Protocol: In Vitro Competitive Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of CMA for specific hormone receptors.
-
Objective: To quantify the affinity of CMA for human progesterone, androgen, and glucocorticoid receptors.
-
Methodology:
-
Receptor Preparation: Recombinant human receptors (PR, AR, GR) are expressed and isolated from a suitable cell system (e.g., Sf9 insect cells, CHO cells).
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]R5020 for PR, [³H]methyltrienolone for AR) is incubated with the receptor preparation.
-
Incubation: The incubation is performed in the presence of varying concentrations of unlabeled CMA. CMA competes with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand, typically via vacuum filtration through glass fiber filters which trap the receptor-ligand complexes.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of CMA that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 4. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of human gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
Chlormadinone Acetate: An In-Depth Technical Guide to its Anti-Androgenic Properties and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormadinone (B195047) acetate (B1210297) (CMA) is a potent synthetic progestin with significant anti-androgenic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its anti-androgenic effects, focusing on its interaction with the androgen receptor (AR) and subsequent modulation of downstream signaling pathways. This document details the experimental protocols for key assays used to characterize its activity and presents quantitative data on its binding affinities and inhibitory concentrations. Furthermore, this guide illustrates the involved signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Chlormadinone acetate, a 17α-acetoxyprogesterone derivative, is a multi-faceted steroidal compound utilized in hormone therapy and contraception.[1][2] Beyond its primary progestogenic activity, CMA exhibits pronounced anti-androgenic effects, making it a subject of significant interest for treating androgen-dependent conditions such as benign prostatic hyperplasia (BPH), prostate cancer, and dermatological disorders like acne and hirsutism.[1][3][4] The anti-androgenic activity of CMA stems from a multi-pronged mechanism of action, which includes competitive antagonism of the androgen receptor, inhibition of 5α-reductase, and antigonadotropic effects.[1][2][5] This guide will dissect these mechanisms, providing a detailed examination of the signaling cascades and the experimental evidence that substantiates our current understanding.
Mechanisms of Anti-Androgenic Action
Chlormadinone acetate's anti-androgenic profile is attributed to three primary mechanisms:
-
Competitive Androgen Receptor Antagonism: CMA directly competes with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the androgen receptor.[6] This competitive inhibition prevents the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and binding to androgen response elements (AREs) on target genes.[7][8] By blocking these initial steps, CMA effectively curtails the transcription of androgen-dependent genes.[7]
-
Inhibition of 5α-Reductase: CMA has been shown to inhibit the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[4][5] This inhibition reduces the intracellular concentration of DHT in androgen-sensitive tissues like the prostate and skin, thereby diminishing the overall androgenic signal.[4]
-
Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis.[1][5] This leads to a suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[5] The decreased LH levels result in lower testicular androgen production.[9]
Signaling Pathways
The anti-androgenic effects of chlormadinone acetate are mediated through the modulation of the androgen receptor signaling pathway. The following diagram illustrates the canonical androgen signaling pathway and the points of intervention by CMA.
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 6. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapies Targeted to Androgen Receptor Signaling Axis in Prostate Cancer: Progress, Challenges, and Hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chlormadinone Acetate: A Technical Guide to its Progestogenic and Glucocorticoid Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin derived from 17α-hydroxyprogesterone, utilized primarily in hormonal contraception and hormone replacement therapy.[1][2] This technical guide provides an in-depth analysis of its progestogenic and glucocorticoid properties, supported by quantitative data from in vitro and in vivo studies. The document elucidates the compound's receptor binding affinity, signaling pathways, and the experimental methodologies used to characterize its activity. All quantitative data are presented in structured tables for comparative analysis, and key signaling and experimental workflows are visualized using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Chlormadinone acetate is a potent progestogen with a strong affinity for the progesterone (B1679170) receptor (PR).[3] Its mechanism of action primarily involves mimicking the effects of natural progesterone, leading to the inhibition of ovulation, transformation of the endometrium, and changes in cervical mucus, all of which contribute to its contraceptive efficacy.[4][5] In addition to its primary progestogenic activity, CMA also exhibits anti-androgenic and slight glucocorticoid effects.[1] Understanding the full hormonal profile of CMA, particularly its interaction with the glucocorticoid receptor (GR), is crucial for a comprehensive assessment of its therapeutic applications and potential side effects.
Progestogenic and Glucocorticoid Activity: Quantitative Data
The progestogenic and glucocorticoid effects of Chlormadinone acetate have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its receptor binding affinity and biological activity.
Table 1: In Vitro Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Progesterone Receptor (PR) Ki (nM) | Androgen Receptor (AR) Ki (nM) | Glucocorticoid Receptor (GR) Ki (nM) | Reference Compound (Ki, nM) |
| CMA | 2.5[6][7] | 3.8[6][7] | 16[6][7] | R5020 (PR): 4.3[6][7], Methyltrienolone (AR): 2.9[6][7], Dexamethasone (GR): 1.2[6][7] |
| 3α-OH-CMA | 13[6][7] | 83[6][7] | 69[6][7] | |
| 3β-OH-CMA | 6.0[6][7] | 20[6][7] | 21[6][7] |
Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vivo Progestogenic and Glucocorticoid Activity of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Progestomimetic Activity (Rabbit Endometrial Proliferation Test) | Glucocorticoid Properties (Reduction in Thymus and Adrenal Gland Weights in Rats) |
| CMA | Similar to 3α-OH-CMA and 3β-OH-CMA[6][7] | Demonstrated[6][7] |
| 3α-OH-CMA | Similar to CMA and 3β-OH-CMA[6][7] | Demonstrated[6][7] |
| 3β-OH-CMA | Similar to CMA and 3α-OH-CMA[6][7] | Not Demonstrated[6][7] |
Signaling Pathways
The biological effects of Chlormadinone acetate are mediated through its interaction with specific intracellular receptors, namely the progesterone and glucocorticoid receptors, which are ligand-activated transcription factors.[8][9]
Progesterone Receptor (PR) Signaling Pathway
Upon entering the cell, CMA binds to the progesterone receptor located in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus.[10] Within the nucleus, the CMA-PR complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[11] This genomic pathway is the primary mechanism through which CMA exerts its progestogenic effects.[8][10] Additionally, non-genomic signaling pathways involving rapid activation of cytoplasmic kinases have also been described for progesterone, contributing to the diverse physiological responses.[12]
Caption: Progesterone Receptor Signaling Pathway.
Glucocorticoid Receptor (GR) Signaling Pathway
Similar to its interaction with the PR, CMA can also bind to the glucocorticoid receptor in the cytoplasm, which is also complexed with heat shock proteins.[9] Ligand binding initiates the dissociation of the chaperone proteins, dimerization of the GR, and its translocation into the nucleus. In the nucleus, the CMA-GR complex can modulate gene expression in several ways: by binding directly to glucocorticoid response elements (GREs) to activate or repress gene transcription, or by interacting with other transcription factors to influence their activity in a DNA-binding-independent manner (tethering).[9]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
The characterization of the progestogenic and glucocorticoid effects of Chlormadinone acetate relies on a series of well-established in vitro and in vivo experimental protocols.
In Vitro Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of CMA to the progesterone and glucocorticoid receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of an unlabeled test compound (CMA) to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki.
Methodology:
-
Preparation of Receptor Source:
-
Cytosol containing the receptor of interest is prepared from appropriate tissues (e.g., rat uterus for PR, rat thymus for GR) or from cells engineered to express the human receptors.
-
Tissues are homogenized in a suitable buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer) and centrifuged at high speed to obtain the cytosolic fraction.
-
The protein concentration of the cytosol is determined using a standard method such as the Bradford or BCA assay.
-
-
Binding Assay:
-
A constant concentration of the radiolabeled ligand (e.g., [³H]promegestone for PR, [³H]dexamethasone for GR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (CMA) are added to compete for binding.
-
Non-specific binding is determined in the presence of a large excess of the unlabeled reference compound.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification and Data Analysis:
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
In Vitro Reporter Gene Assay
This assay is used to determine the functional activity (agonistic or antagonistic) of CMA on the progesterone and glucocorticoid receptors.
Objective: To measure the ability of a compound to modulate receptor-mediated gene transcription.
Principle: Cells are co-transfected with two plasmids: one expressing the receptor of interest and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements. Activation of the receptor by an agonist (like CMA) leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T, HeLa) is cultured in appropriate media.
-
Cells are transiently transfected with an expression vector for the human progesterone or glucocorticoid receptor and a reporter plasmid containing a luciferase gene downstream of a promoter with PREs or GREs.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After transfection, cells are treated with various concentrations of the test compound (CMA) or a reference agonist (e.g., progesterone or dexamethasone).
-
To assess antagonistic activity, cells are co-treated with a known agonist and the test compound.
-
-
Cell Lysis and Luciferase Assay:
-
Following treatment, cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The lysate is then mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
If a dual-luciferase system is used, the activities of both firefly and Renilla luciferases are measured sequentially.
-
-
Data Analysis:
-
The activity of the experimental reporter (firefly luciferase) is normalized to the activity of the control reporter (Renilla luciferase).
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
In Vivo Rabbit Endometrial Proliferation Test (McPhail or Clauberg Test)
This is a classic bioassay to assess the progestogenic activity of a compound.
Objective: To evaluate the ability of a compound to induce endometrial proliferation in estrogen-primed immature female rabbits.
Principle: Immature female rabbits are first treated with an estrogen to induce proliferation of the uterine endometrium. Subsequent administration of a progestogen (like CMA) causes the endometrium to undergo secretory transformation, the extent of which is assessed histologically.
Methodology:
-
Animal Model: Immature female rabbits are used.
-
Estrogen Priming: The animals are pre-treated with a standard dose of estrogen (e.g., estradiol (B170435) benzoate) for a defined period (e.g., 6 days) to stimulate endometrial growth.
-
Progestogen Treatment: Following estrogen priming, the animals are treated with the test compound (CMA) or a vehicle control for a specified duration (e.g., 5 days).
-
Histological Evaluation: At the end of the treatment period, the animals are euthanized, and their uteri are collected. The uterine tissue is fixed, sectioned, and stained for histological examination.
-
Scoring: The degree of endometrial proliferation and glandular development is scored on a standardized scale (e.g., McPhail scale) to quantify the progestogenic effect.
In Vivo Glucocorticoid Activity Assay (Thymus and Adrenal Gland Weight Reduction in Rats)
This assay is used to assess the in vivo glucocorticoid activity of a compound.
Objective: To determine if a compound exhibits glucocorticoid-like effects by measuring its ability to cause thymus and adrenal gland involution in rats.
Principle: Glucocorticoids are known to induce apoptosis in lymphoid tissues, leading to a reduction in thymus weight. They also suppress the hypothalamic-pituitary-adrenal (HPA) axis, resulting in decreased ACTH secretion and subsequent adrenal gland atrophy.
Methodology:
-
Animal Model: Immature or adrenalectomized male or female rats are used.
-
Compound Administration: The animals are treated with the test compound (CMA), a reference glucocorticoid (e.g., dexamethasone), or a vehicle control for a defined period (e.g., 6 days).
-
Tissue Collection: At the end of the treatment period, the animals are euthanized, and the thymus and adrenal glands are carefully dissected and weighed.
-
Data Analysis: The weights of the thymus and adrenal glands are normalized to the body weight of the animals. A significant reduction in the organ weights of the treated group compared to the control group indicates glucocorticoid activity.
Conclusion
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Glucocorticoid production in the thymus and brain: Immunosteroids and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Rapid Johansson's technic for the determination of blood progesterone and its use in obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carl Clauberg - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoid Receptor Antagonist Administration Prevents Adrenal Gland Atrophy in an ACTH-Independent Cushing's Syndrome Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effects of progesterone and nomegestrol acetate on the endometrial epithelium of the rabbit. A study with scanning electron microscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. Prolonged treatment with the synthetic glucocorticoid methylprednisolone affects adrenal steroidogenic function and response to inflammatory stress in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucocorticoid Abnormalities in Female Rats Exposed to a Predator-Based Psychosocial Stress Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Systemic immunostimulation induces glucocorticoid-mediated thymic involution succeeded by rebound hyperplasia which is impaired in aged recipients [frontiersin.org]
- 12. Glucocorticoid Production and Regulation in Thymus: Of Mice and Birds - PMC [pmc.ncbi.nlm.nih.gov]
Chlormadinone Acetate: A Technical Guide to its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Chlormadinone (B195047) Acetate (B1210297) (CMA), a synthetic progestin with significant applications in hormonal contraception and therapy. This document details its chemical identifiers, physicochemical properties, and explores its mechanism of action through various signaling pathways. Detailed experimental protocols for its synthesis and analysis are also provided to support further research and development.
Molecular Structure and Identifiers
Chlormadinone acetate is a synthetic pregnane (B1235032) steroid derived from 17α-hydroxyprogesterone.[1] Its structure is characterized by a chlorine atom at the C6 position and a double bond between the C6 and C7 positions.[1]
Chemical Structure:
Table 1: Chemical Identifiers of Chlormadinone Acetate
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
| CAS Number | 302-22-7 |
| Molecular Formula | C23H29ClO4 |
| Molecular Weight | 404.93 g/mol [2] |
| Synonyms | CMA, Gestafortin, Luteran, Prostal[3] |
Physicochemical Properties
The physicochemical properties of Chlormadinone Acetate are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of Chlormadinone Acetate
| Property | Value |
| Melting Point | 212-214 °C[4] |
| Boiling Point | 512.5 ± 50.0 °C (Predicted) |
| Solubility | Practically insoluble in water; Soluble in methanol, ethanol, and chloroform[2] |
| pKa | Not readily available in the literature. |
Experimental Protocols
Determination of Melting Point
Method: Capillary Melting Point Method[1][5][6][7][8]
-
Sample Preparation: A small amount of finely powdered, dry Chlormadinone Acetate is packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar device) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire solid has liquefied is recorded as the completion of melting. The range between these two temperatures is the melting range.
-
Determination of Solubility
Method: Shake-Flask Method[9][10][11][12][13]
-
Preparation of Saturated Solution: An excess amount of Chlormadinone Acetate is added to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of Chlormadinone Acetate in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Mechanism of Action and Signaling Pathways
Chlormadinone Acetate exerts its biological effects primarily through its interaction with steroid hormone receptors. It is a potent progestin, a moderate antiandrogen, and has weak glucocorticoid activity.[14]
Progestogenic Activity
CMA is a potent agonist of the progesterone (B1679170) receptor (PR). Upon binding to the PR in the cytoplasm, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, modulating the transcription of target genes. This activity is responsible for its contraceptive effects, including inhibition of ovulation and changes in the endometrium and cervical mucus.
Anti-androgenic Activity
CMA also acts as an antagonist of the androgen receptor (AR).[7] It competitively inhibits the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby preventing the receptor's activation and the subsequent transcription of androgen-responsive genes.[15] This mechanism underlies its use in treating androgen-dependent conditions such as hirsutism and acne.
Synthesis and Analysis Workflow
Synthesis Workflow
Chlormadinone Acetate can be synthesized from 17α-hydroxyprogesterone acetate. A general workflow involves the introduction of a double bond at the C6 position followed by chlorination.
A detailed synthesis protocol is described in various patents and chemical literature, often involving multiple steps of protection, reaction, and deprotection to achieve the desired stereochemistry and functionalization.[16][17]
Analytical Workflow
The quantification of Chlormadinone Acetate in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[4][15]
Experimental Protocol for LC-MS/MS Analysis: [4][15]
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard (e.g., deuterated CMA).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a modifier like formic acid.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both CMA and the internal standard.
-
Conclusion
This technical guide has provided a detailed examination of the molecular structure and chemical properties of Chlormadinone Acetate. The tabulated data on its identifiers and physicochemical properties, along with detailed experimental protocols, offer a valuable resource for researchers. The elucidation of its signaling pathways through graphical representations provides a clear understanding of its mechanism of action. This comprehensive information is intended to support and facilitate ongoing and future research and development efforts involving this important pharmaceutical compound.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. veeprho.com [veeprho.com]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. enamine.net [enamine.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Chlormadinone acetate synthesis - chemicalbook [chemicalbook.com]
- 17. EP1359154A1 - Further syntheses of cyproterone acetate - Google Patents [patents.google.com]
An In-depth Exploration of Chlormadinone's Binding Affinity for Progesterone Receptors
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive analysis of Chlormadinone Acetate's (CMA) binding affinity for the progesterone (B1679170) receptor (PR). It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and endocrine pharmacology. This document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways associated with CMA's interaction with the progesterone receptor.
Quantitative Analysis of Binding Affinity
Chlormadinone Acetate is a potent synthetic progestin that exhibits a high binding affinity for the human progesterone receptor. The inhibitory constant (Ki) is a critical measure of a compound's binding affinity, with a lower Ki value indicating a stronger affinity. In a key comparative study, the binding affinity of CMA and its metabolites for the human progesterone receptor was determined using a competitive radioligand binding assay. The results of this analysis are summarized in the table below, providing a clear comparison of the binding affinities of CMA, its primary metabolites (3α-OH-CMA and 3β-OH-CMA), and a reference progestin, R5020.[1][2]
| Compound | Ki (nM) for Human Progesterone Receptor |
| Chlormadinone Acetate (CMA) | 2.5 |
| 3α-hydroxy-CMA | 13 |
| 3β-hydroxy-CMA | 6.0 |
| R5020 (Reference Progestin) | 4.3 |
Data sourced from Schleicher et al., 2009.[1][2]
The data clearly indicates that Chlormadinone Acetate possesses a very high affinity for the human progesterone receptor, with a Ki value of 2.5 nM.[1][2] Its affinity is notably stronger than its 3α- and 3β-hydroxy metabolites. This high affinity underscores its potent progestogenic activity.
Experimental Protocols: Competitive Radioligand Binding Assay
The determination of the binding affinity of Chlormadinone Acetate for the progesterone receptor is typically achieved through a competitive radioligand binding assay. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[3]
Principle
This assay measures the ability of an unlabeled compound (the "competitor," in this case, Chlormadinone Acetate) to displace a radiolabeled ligand that is specifically bound to the progesterone receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Detailed Methodology
The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the human progesterone receptor.
2.2.1. Materials and Reagents
-
Receptor Source: Human progesterone receptor. This can be obtained from various sources, including cytosol preparations from progesterone target tissues (e.g., human uterus) or from cell lines that endogenously express the human progesterone receptor, such as the T47D breast cancer cell line.[4][5][6]
-
Radioligand: A high-affinity, radiolabeled progestin, such as [³H]-Promegestone (R5020).
-
Test Compound: Chlormadinone Acetate (unlabeled).
-
Reference Compound: Unlabeled Promegestone (R5020) or another known progestin.
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail: A solution used for the detection of radioactivity.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Multi-well Plates: For performing the assay.
-
Scintillation Counter: To measure radioactivity.
2.2.2. Experimental Procedure
-
Receptor Preparation:
-
If using a cell line (e.g., T47D), cells are cultured to a sufficient density, harvested, and homogenized in a cold lysis buffer.
-
The homogenate is then centrifuged to pellet the cell membranes containing the progesterone receptors.
-
The membrane pellet is resuspended in the assay buffer, and the protein concentration is determined.
-
-
Assay Setup:
-
The assay is typically performed in 96-well plates.
-
To each well, the following are added in a specific order:
-
A fixed amount of the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (Chlormadinone Acetate) or the reference compound.
-
A fixed concentration of the radiolabeled ligand ([³H]-R5020).
-
-
Control wells are included to determine total binding (no competitor) and non-specific binding (a high concentration of unlabeled reference compound).
-
-
Incubation:
-
The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
2.2.3. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
IC50 Determination: The specific binding data is plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is generated. The IC50 value is the concentration of the competitor that corresponds to 50% of the maximal specific binding.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Below is a graphical representation of the experimental workflow.
Progesterone Receptor Signaling Pathways
The binding of Chlormadinone Acetate to the progesterone receptor initiates a cascade of molecular events that ultimately lead to a physiological response. Progesterone receptor signaling is complex and can be broadly categorized into two main pathways: the classical genomic pathway and the non-classical, rapid signaling pathway.[7][8][9][10]
Classical Genomic Signaling
The classical pathway involves the direct regulation of gene expression by the progesterone receptor.
-
Ligand Binding: In its inactive state, the progesterone receptor is located in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). The binding of a progestin, such as Chlormadinone Acetate, induces a conformational change in the receptor.
-
Dimerization and Nuclear Translocation: This conformational change leads to the dissociation of the heat shock proteins, phosphorylation of the receptor, and its dimerization. The activated receptor dimer then translocates into the nucleus.
-
DNA Binding and Gene Transcription: In the nucleus, the receptor dimer binds to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound receptor then recruits a variety of co-activator or co-repressor proteins. This complex modulates the rate of transcription of target genes, leading to changes in protein synthesis and ultimately a cellular response.
Non-Classical (Rapid) Signaling
In addition to the classical genomic pathway, progesterone receptors can also mediate rapid, non-genomic effects.[7][8][9][10] These actions are initiated at the cell membrane and do not directly involve gene transcription.
-
Membrane-Associated Receptors: A subpopulation of progesterone receptors is localized to the cell membrane.
-
Activation of Kinase Cascades: Upon ligand binding, these membrane-associated receptors can rapidly activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
-
Cross-talk with Genomic Signaling: These rapid signaling events can, in turn, modulate the activity of the nuclear progesterone receptor and other transcription factors, thereby influencing gene expression indirectly. This cross-talk between the non-classical and classical pathways provides an additional layer of complexity and regulation to progesterone signaling.
The following diagram illustrates the key components of both the classical and non-classical progesterone receptor signaling pathways.
Conclusion
Chlormadinone Acetate demonstrates a high binding affinity for the human progesterone receptor, which is consistent with its potent progestogenic effects. The quantitative data, derived from robust experimental methodologies such as competitive radioligand binding assays, provides a solid foundation for understanding its pharmacological profile. Furthermore, the elucidation of the classical and non-classical progesterone receptor signaling pathways offers a deeper insight into the molecular mechanisms through which Chlormadinone Acetate exerts its physiological effects. This comprehensive understanding is paramount for the continued development and optimization of progestin-based therapies in various clinical applications.
References
- 1. [PDF] Classical and Non-Classical Progesterone Signaling in Breast Cancers | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone [frontiersin.org]
- 7. Classical and Non-Classical Progesterone Signaling in Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review | MDPI [mdpi.com]
- 9. What Do We Know about Classical and Non-Classical Progesterone Receptors in the Human Female Reproductive Tract? A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
A Technical Guide to the Historical Development and Initial Therapeutic Applications of Chlormadinone Acetate
This technical guide provides a comprehensive overview of the historical development, initial synthesis, and early therapeutic applications of Chlormadinone (B195047) Acetate (B1210297) (CMA). It is intended for researchers, scientists, and professionals in the field of drug development.
Historical Development
Chlormadinone acetate, a synthetic progestin, emerged from the intense research into steroidal hormones in the mid-20th century. It is considered a "first-generation" progestin.[1]
Discovery and Synthesis
Chlormadinone acetate was first synthesized in 1961.[2][3][4] It is a derivative of 17α-hydroxyprogesterone, a lineage of progestins that began with the development of 17-acetoxyprogesterone (B10779386) in 1954.[1] The synthesis of CMA involves the introduction of a chlorine atom at the C6 position and the creation of a double bond between C4 and C5, and C6 and C7 of the steroid nucleus. This chemical modification resulted in a potent, orally active progestogen.
Market Introduction and Early Formulations
CMA was introduced for medical use in 1965.[1] In the United States, it was marketed by Eli Lilly under the brand name C-Quens in combination with mestranol.[1] This product was notable for being the first sequential oral contraceptive pill introduced in the U.S.[1]
Regulatory Challenges and Re-evaluation
In 1970, CMA was withdrawn from some markets due to concerns about the development of mammary tumors in beagle dogs used in toxicity studies.[1] This led to the U.S. FDA withdrawing its approval for all products containing chlormadinone acetate in 1972.[5] However, subsequent research established significant species-specific differences in mammary gland response to progestogens, and the findings in dogs were determined not to be applicable to humans.[1] Consequently, CMA continued to be used in other countries and was later reintroduced in various formulations.[1][5]
Initial Therapeutic Applications
The unique properties of Chlormadinone Acetate led to its investigation and use in several therapeutic areas shortly after its development.
Hormonal Contraception
The primary initial application of CMA was in hormonal contraception.[3][5]
-
Combined Oral Contraceptives: It was a key component of the first sequential contraceptive pill, C-Quens, which involved taking an estrogen alone for the first part of the menstrual cycle, followed by a combination of estrogen and CMA.[1][5]
-
Progestogen-Only Pill ("Minipill"): CMA holds the distinction of being the first progestogen to be studied for use as a progestogen-only contraceptive pill.[1]
Gynecological Disorders
CMA was also utilized for the management of various gynecological conditions. It was frequently used in combination with an estrogen, such as mestranol, for the treatment of dysmenorrhea (painful menstruation) and threatened abortion.[5]
Androgen-Dependent Conditions
The anti-androgenic properties of CMA were recognized early on, leading to its use in conditions exacerbated by male hormones.[6][7] These applications included the treatment of acne and hirsutism (excessive hair growth) in women.[1][7] In some countries, such as Japan, it was also used to treat androgen-dependent conditions in men, including prostate cancer and benign prostatic hyperplasia (BPH).[1]
Hormone Replacement Therapy (HRT)
Chlormadinone acetate was used as an orally effective progestogen component in hormone replacement therapy for postmenopausal women.[2][8]
Mechanism of Action
Chlormadinone acetate exerts its therapeutic effects through a multi-faceted mechanism of action involving progestogenic, anti-androgenic, and antigonadotropic activities.[1][6]
-
Progestogenic Activity: CMA is a potent agonist of the progesterone (B1679170) receptor.[1][5][6] This binding is responsible for its contraceptive effects, which include altering the endometrium to make it unsuitable for implantation and increasing the viscosity of cervical mucus to impede sperm penetration.[6][7]
-
Anti-androgenic Activity: CMA acts as an antagonist at the androgen receptor, competitively inhibiting the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2][6] It also inhibits the enzyme 5-alpha-reductase, which is responsible for converting testosterone to the more potent DHT.[2][5][6]
-
Antigonadotropic Effects: Through its progestogenic activity, CMA exerts negative feedback on the hypothalamus and pituitary gland.[5][6] This suppresses the secretion of gonadotropin-releasing hormone (GnRH), which in turn inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] The suppression of the LH surge is the primary mechanism for inhibiting ovulation, which is central to its contraceptive efficacy.[6][9]
Quantitative Data from Early Studies
The following table summarizes key quantitative data from early clinical investigations into Chlormadinone Acetate.
| Parameter | Dosage | Efficacy / Effect | Citation |
| Ovulation Inhibition | 1 mg/day | 68% effective | [1] |
| 2 mg/day | 85% effective | [1] | |
| 4 mg/day | 100% effective | [1] | |
| Contraceptive Dose | 0.5 mg/day | Effective as a progestogen-only pill | [1] |
| Endometrial Transformation | 25 mg/cycle | Sufficient to induce endometrial changes | [1] |
Experimental Protocols: Synthesis Overview
A plausible synthetic workflow would involve:
-
Preparation of Precursor : Starting with 17α-acetoxyprogesterone.
-
Epoxidation : Introduction of an epoxide ring at the 6,7 position.
-
Chlorohydrin Formation : Opening of the epoxide ring with hydrochloric acid to form an intermediate chlorohydrin. This step introduces the key chlorine atom.
-
Dehydration and Dehydrogenation : The removal of water and the introduction of a second double bond to create the final 4,6-diene structure characteristic of Chlormadinone Acetate.
References
- 1. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. At 10 years of chlormadinone use in Latin America: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 7. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Chlormadinone Acetate: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin, has been a cornerstone in hormonal therapy and contraception for decades. Its efficacy and safety profile are intrinsically linked to its journey through the body—a complex interplay of absorption, distribution, metabolism, and excretion. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of CMA, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways to support further research and drug development endeavors.
Pharmacokinetic Profile of Chlormadinone Acetate
The pharmacokinetic properties of Chlormadinone acetate have been characterized in several clinical studies. Following oral administration, CMA is rapidly and almost completely absorbed, exhibiting high bioavailability.[1] It is extensively bound to plasma proteins, primarily albumin.[2] The pharmacokinetic parameters of CMA are summarized in the tables below, providing a quantitative overview of its behavior in vivo.
Table 1: Single-Dose Pharmacokinetics of Chlormadinone Acetate (2 mg)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | ~1600 pg/mL | [3] |
| Tmax (Time to Peak Concentration) | 1 - 2 hours | [3] |
| Terminal Half-life (t1/2,z) | ~25 hours | [3] |
Table 2: Steady-State Pharmacokinetics of Chlormadinone Acetate (2 mg/day, multiple dosing)
| Parameter | Value | Reference |
| Cmax (Peak Plasma Concentration) | ~2000 pg/mL | [3] |
| Trough Plasma Concentration | 400 - 500 pg/mL | [3] |
| Terminal Half-life (t1/2,z) | 36 - 39 hours | [3] |
| Accumulation Factor | 1.7 - 2 | [3] |
The Metabolic Journey of Chlormadinone Acetate
The biotransformation of Chlormadinone acetate is a multi-step process primarily occurring in the liver. The main metabolic pathways involve reduction, hydroxylation, and deacetylation, leading to the formation of various metabolites.[2] These metabolic transformations are crucial for the detoxification and subsequent elimination of the compound from the body.
The primary metabolic reactions include:
-
Hydroxylation: This is a key step in the metabolism of CMA, leading to the formation of hydroxylated metabolites. The most prominent among these are 3α-hydroxy-CMA and 3β-hydroxy-CMA.[2] In vitro studies using human liver microsomes have also identified 2α-hydroxychlormadinone as a major metabolite, particularly under conditions of enzyme induction.[2]
-
Reduction: The reduction of the keto group is another significant metabolic pathway.
-
Deacetylation: The removal of the acetate group also contributes to the biotransformation of CMA.
Following these transformations, the metabolites are often conjugated, primarily with glucuronic acid, to increase their water solubility and facilitate their excretion.
Metabolic Pathway of Chlormadinone Acetate
The following diagram illustrates the proposed metabolic pathway of Chlormadinone acetate, highlighting the key enzymatic reactions and the resulting metabolites.
Metabolic pathway of Chlormadinone Acetate.
Elimination of Chlormadinone Acetate and its Metabolites
The elimination of Chlormadinone acetate and its metabolites occurs through both renal and fecal routes. Following the administration of radiolabeled CMA, approximately 45% of the radioactivity is recovered in the urine and 42% in the feces.[3] This indicates that both urinary and biliary excretion are significant pathways for the elimination of CMA and its biotransformation products. The mean total recovery of the administered dose is approximately 87.3%.[3]
Experimental Protocols
The characterization of the pharmacokinetics and metabolism of Chlormadinone acetate relies on robust and sensitive analytical methodologies. Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: Quantitative Analysis of Chlormadinone Acetate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed for the determination of CMA concentrations in plasma samples to derive pharmacokinetic parameters.
1. Sample Preparation (Liquid-Liquid Extraction):
- To 1.0 mL of human plasma, add an internal standard (e.g., a structurally similar steroid).
- Vortex the sample briefly.
- Add 5.0 mL of a suitable organic solvent (e.g., a mixture of n-hexane and diethyl ether).
- Vortex vigorously for 2 minutes to ensure thorough extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph: Agilent 7890B GC system (or equivalent).
- Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector: Splitless mode, with an injection volume of 1-2 µL.
- Injector Temperature: 280°C.
- Oven Temperature Program:
- Initial temperature: 180°C, hold for 1 minute.
- Ramp to 290°C at a rate of 20°C/min.
- Hold at 290°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer: Agilent 7000 Triple Quadrupole GC-MS system (or equivalent).
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for CMA and the internal standard.
Protocol 2: Determination of Chlormadinone Acetate Excretion using Radiolabeled Compound and Liquid Scintillation Counting
This protocol is used to determine the routes and extent of excretion of CMA and its metabolites.
1. Dosing and Sample Collection:
- Administer a single oral dose of radiolabeled (e.g., ¹⁴C-labeled) Chlormadinone acetate to healthy volunteers.
- Collect all urine and feces samples at predetermined intervals for a period sufficient to ensure near-complete recovery of the administered radioactivity (typically 7-10 days or until radioactivity in excreta falls to background levels).
- Record the total volume of urine and the total weight of feces for each collection period.
2. Sample Preparation:
- Urine:
- Thoroughly mix the urine collected over each interval.
- Pipette a known aliquot (e.g., 1 mL) of urine directly into a liquid scintillation vial.
- Add 10-15 mL of a suitable liquid scintillation cocktail (e.g., Ultima Gold™).
- Vortex the vial to ensure a homogenous mixture.
- Feces:
- Homogenize the entire fecal sample from each collection period with a known volume of water to create a slurry.
- Weigh a small aliquot (e.g., 100-200 mg) of the fecal homogenate into a combustible cone.
- Dry the sample in an oven.
- Combust the dried sample in a sample oxidizer.
- The resulting ¹⁴CO₂ is trapped in a suitable absorbent solution mixed with a scintillation cocktail.
3. Liquid Scintillation Counting:
- Liquid Scintillation Counter: A modern liquid scintillation counter (e.g., PerkinElmer Tri-Carb).
- Counting Protocol:
- Place the prepared vials in the counter.
- Allow the samples to dark-adapt for at least one hour to minimize chemiluminescence.
- Count each sample for a sufficient duration to achieve acceptable counting statistics.
- Use an appropriate quench correction method (e.g., external standard or channels ratio) to determine the disintegrations per minute (DPM) from the measured counts per minute (CPM).
- Data Analysis:
- Calculate the total radioactivity excreted in urine and feces for each time interval.
- Determine the cumulative excretion over the entire study period.
- Express the results as a percentage of the administered radioactive dose.
Experimental Workflow for Pharmacokinetic and Metabolism Studies
The following diagram outlines the logical workflow for conducting in vivo pharmacokinetic and metabolism studies of Chlormadinone acetate.
Experimental workflow for CMA studies.
Conclusion
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Chlormadinone acetate. The quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects of CMA's disposition in the body is essential for optimizing its therapeutic use, ensuring patient safety, and guiding the development of new hormonal therapies. Further research focusing on the specific cytochrome P450 enzymes involved in CMA metabolism and the pharmacological activity of its metabolites will continue to enhance our knowledge of this important therapeutic agent.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. The metabolism of antifertility steroids. The in virto metabolism of chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormadinone Acetate: A Deep Dive into Gonadotropin Suppression and Ovulation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormadinone (B195047) acetate (B1210297) (CMA), a potent synthetic progestin, has been a subject of extensive research due to its profound effects on the reproductive endocrine system. This technical guide provides a comprehensive overview of the mechanisms by which CMA modulates gonadotropin secretion and inhibits ovulation. Through a detailed examination of its molecular interactions, signaling pathways, and clinical effects, this document serves as an in-depth resource for professionals in reproductive biology and pharmaceutical development. Quantitative data from key studies are summarized, experimental methodologies are detailed, and complex biological processes are visualized to facilitate a thorough understanding of CMA's pharmacological profile.
Introduction
Chlormadinone acetate is a derivative of 17α-hydroxyprogesterone with strong progestogenic and anti-androgenic properties.[1][2] Its primary clinical applications are in hormonal contraception and hormone replacement therapy. The contraceptive efficacy of CMA is largely attributed to its potent inhibitory effects on ovulation, which are mediated through the suppression of gonadotropin secretion.[3] This document explores the intricate mechanisms underlying these effects, providing a technical foundation for further research and development.
Molecular Mechanism of Action
CMA exerts its effects primarily by acting as a potent agonist at the progesterone (B1679170) receptor (PR).[4] Its binding affinity for the human progesterone receptor is high, with a reported Ki value of 2.5 nM.[1][5] This strong interaction mimics the effects of endogenous progesterone, initiating a cascade of intracellular signaling events that ultimately modulate gene expression in target tissues.
In addition to its progestogenic activity, CMA also exhibits significant anti-androgenic effects by competitively inhibiting the androgen receptor (AR).[2] Its binding affinity for the human androgen receptor (Ki = 3.8 nM) is comparable to its affinity for the progesterone receptor.[1][5] This dual activity contributes to its clinical profile, particularly in the management of androgen-dependent conditions. CMA also displays a weaker affinity for the glucocorticoid receptor.[1][5]
Effects on Gonadotropin Secretion
The cornerstone of CMA's contraceptive action is its ability to suppress the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[2][6] This is achieved through a negative feedback mechanism on the hypothalamic-pituitary-ovarian (HPO) axis.[7]
By activating progesterone receptors in the hypothalamus, CMA is thought to reduce the pulsatile release of gonadotropin-releasing hormone (GnRH).[4][8] This, in turn, leads to a decrease in the synthesis and secretion of both LH and FSH from the pituitary gonadotrophs. The suppression of the mid-cycle LH surge is a critical event in preventing ovulation.[9]
Signaling Pathway for Gonadotropin Suppression
Inhibition of Ovulation
The suppression of gonadotropin secretion, particularly the blunting of the mid-cycle LH surge, directly leads to the inhibition of ovulation.[9] Without the LH surge, the final maturation of the dominant ovarian follicle and the subsequent release of the oocyte are prevented.
Studies have demonstrated a clear dose-dependent effect of CMA on ovulation inhibition. At a daily dose of 0.5 mg, ovulation is not consistently suppressed, and the contraceptive effect relies more on changes to the cervical mucus and endometrium.[6][10] However, at higher doses, ovulation inhibition becomes the primary mechanism of action.
Quantitative Data on Ovulation Inhibition
| Daily Dose of CMA | Ovulation Inhibition Rate | Reference |
| 1 mg | 68% | [6] |
| 2 mg | 85% | [6] |
| 4 mg | 100% | [6] |
| 10 mg (5 mg twice daily) | Confirmed antiovulatory action | [9] |
Experimental Protocols
Study on Dose-Dependent Ovulation Inhibition
-
Objective: To determine the oral ovulation-inhibiting dosage of CMA in women.
-
Methodology: This study likely involved a dose-escalation design where different cohorts of healthy, regularly cycling women received varying daily doses of CMA (e.g., 1 mg, 2 mg, and 4 mg).[6]
-
Duration: Treatment would typically span one or more menstrual cycles.
-
Parameters Monitored: Ovulation was likely assessed by measuring serum progesterone levels in the luteal phase, monitoring follicular development via ultrasound, and tracking urinary LH to detect a surge.
-
Outcome: The percentage of cycles in which ovulation was inhibited was calculated for each dose group.
Study on Hormonal Effects of CMA
-
Objective: To assess the effect of daily CMA administration on plasma levels of FSH, LH, and progesterone.
-
Methodology: A study by Pelissier et al. involved six healthy female volunteers.[9] They were administered 5 mg of CMA twice daily from day 7 to day 25 of their menstrual cycle for two consecutive cycles. A control cycle was observed before treatment.
-
Parameters Monitored: Daily blood samples were collected to determine plasma levels of FSH, LH, estradiol, and progesterone.
-
Outcome: The study confirmed the antiovulatory action of CMA, noting that the LH surge was blunted in all subjects during treatment.[9]
Experimental Workflow for Assessing Ovulation Inhibition
Impact on Gonadotropin Levels: Quantitative Data
Several studies have quantified the effect of CMA on gonadotropin levels.
Effects of CMA on LH and FSH in Women
A study involving daily administration of 0.5 mg of chlormadinone acetate showed a tendency to suppress the mean luteinizing hormone and follicle-stimulating hormone peaks.[10] In a study with a higher dose (10 mg/day), the preovulatory gonadotropin surge was blunted.[10]
Effects of CMA on Gonadotropins in Men
In a study on men with prostatic cancer treated with 100 mg/day of CMA, the basal levels of serum gonadotropins did not significantly differ from controls.[11] However, in castrated male rats, CMA implantation in the hypothalamic median eminence-arcuate nucleus region induced a 33% decrease in serum LH but no significant change in serum FSH levels.[11]
Conclusion
Chlormadinone acetate is a potent inhibitor of gonadotropin secretion and ovulation. Its mechanism of action is primarily mediated through its high affinity for the progesterone receptor, leading to a negative feedback on the hypothalamic-pituitary-ovarian axis. This results in the suppression of GnRH, LH, and FSH, with a particularly profound effect on the mid-cycle LH surge. The dose-dependent nature of its ovulatory inhibition is well-documented. A thorough understanding of these mechanisms is crucial for the optimization of its clinical use in contraception and for the development of novel hormonal therapies. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for researchers and drug development professionals working in this field.
References
- 1. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 5. karger.com [karger.com]
- 6. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 7. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Antiovulatory action of chlormadinone acetate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of daily administration of 0.5 mg. of chlormadinone acetate on plasma levels of follicle-stimulating hormone, luteinizing hormone, and progesterone during the menstrual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Negative feedback effects of chlormadinone acetate and ethynylestradiol on gonadotropin secretion in patients with prostatic cancer and male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Regulatory Role of Chlormadinone Acetate in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin derived from 17α-hydroxyprogesterone, exerts a complex and multifaceted influence on gene expression. Its primary mechanism of action involves the modulation of nuclear hormone receptors, including the progesterone (B1679170) receptor (PR), androgen receptor (AR), and to a lesser extent, the glucocorticoid receptor (GR). By binding to these receptors, CMA initiates a cascade of molecular events that alter the transcription of a wide array of target genes, leading to its therapeutic effects in contraception, hormone replacement therapy, and the management of androgen-dependent conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underlying CMA-mediated gene expression regulation, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Chlormadinone Acetate Action
Chlormadinone acetate's biological activity is primarily dictated by its interaction with steroid hormone receptors, which function as ligand-activated transcription factors. Upon entering the cell, CMA binds to these receptors in the cytoplasm or nucleus, inducing conformational changes that lead to their activation. The activated receptor-ligand complexes then bind to specific DNA sequences known as hormone response elements (HREs) in the regulatory regions of target genes, thereby modulating their transcription.
Progestogenic Activity
CMA is a potent agonist of the progesterone receptor (PR). Its binding to PR initiates the transcription of progesterone-responsive genes, which plays a crucial role in its contraceptive efficacy by inhibiting ovulation and altering the endometrium.[1]
Anti-androgenic Activity
A key feature of CMA is its pronounced anti-androgenic effect.[2] This is achieved through multiple mechanisms:
-
Competitive antagonism of the androgen receptor (AR): CMA competes with androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the AR, thereby inhibiting the transcription of androgen-responsive genes.[2][3]
-
Inhibition of 5α-reductase: CMA can reduce the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[2][4]
-
Suppression of gonadotropin secretion: Through its progestogenic action, CMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis, leading to reduced secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] This, in turn, decreases the production of androgens by the ovaries and adrenal glands.[4]
Glucocorticoid Activity
CMA exhibits weak glucocorticoid receptor (GR) antagonist activity. The clinical significance of this interaction is less pronounced compared to its progestogenic and anti-androgenic effects.
Regulation of Target Gene Expression
The binding of CMA to its cognate receptors leads to the differential regulation of a multitude of target genes. The precise set of regulated genes is cell-type specific and depends on the expression levels of the respective receptors and co-regulators.
Progesterone Receptor Target Genes
As a PR agonist, CMA induces the expression of genes involved in cell differentiation and suppression of proliferation in the endometrium. One notable target is the serum- and glucocorticoid-regulated kinase 1 (SGK1), which in turn can up-regulate the expression of N-Myc downstream-regulated gene 1 (NDRG1). This pathway is implicated in the inhibition of breast cancer cell migration and invasion.
Androgen Receptor Target Genes
CMA's anti-androgenic properties are reflected in its ability to suppress the expression of AR target genes. In prostate cancer cells, for instance, androgens induce the expression of genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2). CMA can effectively counteract this induction.
Glucocorticoid Receptor Target Genes
Given its weak interaction with the GR, the impact of CMA on glucocorticoid-responsive genes is less well-characterized. However, it may influence the expression of genes such as FKBP5, a co-chaperone of the GR that is involved in a negative feedback loop regulating GR sensitivity.
Quantitative Data on Chlormadinone Acetate's Effects
The following tables summarize the available quantitative data on the interaction of CMA with steroid hormone receptors and its effect on the expression of key target genes.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites [5]
| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| CMA | 2.5 | 3.8 | 16 |
| 3α-OH-CMA | 13 | 83 | 69 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
Table 2: Effect of Chlormadinone Acetate (CMA) on Androgen Receptor (AR) Transcriptional Activity [3]
| Compound | Concentration | Inhibition of AR Transcriptional Activity (%) |
| CMA | 3 x 10-7 M | 40 ± 5 |
| Cyproterone Acetate (CPA) | 3 x 10-7 M | 59 ± 6 |
Table 3: Effect of Chlormadinone Acetate (CMA) on Gene Expression
| Gene | Cell Type/System | Treatment | Fold Change/Effect | Citation |
| Cyclooxygenase-2 (COX-2) mRNA | Human endometrial explants | CMA | Significantly down-regulated | [6][7] |
| Prostaglandin (B15479496) F2α (PGF2α) | Human endometrial explants | CMA | Significantly down-regulated | [6][7] |
| Prostate-Specific Antigen (PSA) | Patients with benign prostatic hyperplasia | CMA (50 mg/day) for 16 weeks | 57.6% decrease in serum levels | [8] |
| Prostate-Specific Antigen (PSA) | Patients with low-risk prostate cancer | Low-dose CMA | Significant decrease in serum levels | [9][10] |
Signaling Pathway Interactions
The effects of CMA on gene expression are not solely mediated by the direct binding of its receptor complexes to HREs. There is significant crosstalk between steroid hormone receptor signaling and other major intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
Crosstalk with the MAPK/ERK Pathway
Progestins, including CMA, can rapidly activate the MAPK/ERK pathway.[4] This activation can be mediated through a crosstalk between the PR and the estrogen receptor (ER), which then transmits the signal to the Src/Ras/ERK cascade.[2][11] The activation of ERK can, in turn, phosphorylate and modulate the activity of the PR and its co-regulators, leading to altered gene expression.[12] One study has shown that CMA can increase the phosphorylation of ERK in human dental pulp cells.[4]
Crosstalk with the PI3K/Akt Pathway
The PI3K/Akt pathway is another crucial signaling cascade that interacts with steroid hormone receptor signaling. There is evidence of reciprocal regulation between the AR and PI3K/Akt pathways in prostate cancer.[3][13] While direct evidence for CMA's modulation of the PI3K/Akt pathway is still emerging, its anti-androgenic activity suggests a potential indirect influence on this pathway in androgen-sensitive tissues.
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Chlormadinone Acetate) to the progesterone receptor.
Principle: This assay is based on the competition between a labeled progestin (tracer) and an unlabeled test compound for binding to the PR. The amount of bound tracer is inversely proportional to the affinity of the test compound for the PR.
Materials:
-
Purified progesterone receptor (full-length or ligand-binding domain)
-
Radiolabeled progestin (e.g., [³H]R5020) or fluorescently labeled progestin
-
Test compound (Chlormadinone Acetate)
-
Assay buffer (e.g., Tris-HCl buffer with additives like EDTA, glycerol, and dithiothreitol)
-
Scintillation vials and cocktail (for radiolabeled assays) or a fluorescence plate reader (for fluorescent assays)
-
Glass fiber filters and filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled test compound (CMA) and a reference progestin in the assay buffer.
-
Dilute the purified PR and the labeled progestin to their optimal working concentrations in the assay buffer.
-
-
Binding Reaction:
-
In appropriate tubes or wells of a microplate, add the assay buffer, the labeled progestin, and either the test compound, reference compound, or buffer alone (for total and non-specific binding controls).
-
Initiate the binding reaction by adding the diluted PR preparation.
-
Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound ligand from the free ligand. For radiolabeled assays, this is commonly done by vacuum filtration through glass fiber filters. The filters retain the receptor-ligand complexes.
-
-
Quantification:
-
For radiolabeled assays, place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence polarization or intensity using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To measure the effect of a test compound (e.g., Chlormadinone Acetate) on the transcriptional activity of the androgen receptor.
Principle: This assay utilizes a reporter gene, typically firefly luciferase, under the transcriptional control of an androgen-responsive promoter containing androgen response elements (AREs). Cells are co-transfected with an AR expression vector and the reporter plasmid. In the presence of an androgen, the activated AR binds to the AREs and drives the expression of luciferase. An anti-androgen will inhibit this process.
Materials:
-
Mammalian cell line (e.g., PC-3, COS-7, or LNCaP)
-
Androgen receptor (AR) expression plasmid
-
Luciferase reporter plasmid containing an androgen-responsive promoter (e.g., MMTV-luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (Chlormadinone Acetate)
-
Androgen (e.g., R1881 or DHT)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in multi-well plates and allow them to attach overnight.
-
Co-transfect the cells with the AR expression plasmid, the androgen-responsive luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with a fresh medium containing the test compound (CMA) at various concentrations in the presence of a fixed concentration of an androgen (e.g., 1 nM R1881). Include appropriate controls (vehicle control, androgen alone).
-
Incubate the cells for another 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
For anti-androgenic activity, calculate the percentage of inhibition of the androgen-induced luciferase activity for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the changes in the mRNA levels of specific target genes in response to Chlormadinone Acetate treatment.
Principle: RT-qPCR is a highly sensitive and specific method to measure gene expression. It involves two main steps: reverse transcription of RNA into complementary DNA (cDNA), followed by real-time PCR to amplify and quantify the cDNA of the target gene.
Materials:
-
Cultured cells treated with CMA or vehicle control
-
RNA extraction kit
-
Reverse transcription kit (including reverse transcriptase, dNTPs, and primers)
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe)
-
Gene-specific primers for the target gene(s) and a reference (housekeeping) gene
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cultured cells with the desired concentrations of CMA or vehicle for a specific duration.
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (measuring absorbance at 260 and 280 nm).
-
Assess the integrity of the RNA by agarose (B213101) gel electrophoresis or using an automated electrophoresis system.
-
-
Reverse Transcription:
-
Synthesize cDNA from a fixed amount of total RNA using a reverse transcription kit. This reaction typically uses oligo(dT) primers, random hexamers, or a combination of both to prime the synthesis.
-
-
Real-Time PCR:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, gene-specific forward and reverse primers, and the synthesized cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension). The instrument will monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Normalize the Ct values of the target gene to the Ct values of a stably expressed reference gene (e.g., GAPDH, ACTB) to obtain the ΔCt value (ΔCt = Cttarget - Ctreference).
-
Calculate the relative gene expression using the 2-ΔΔCt method. The ΔΔCt is calculated as the difference between the ΔCt of the treated sample and the ΔCt of the control sample (ΔΔCt = ΔCttreated - ΔCtcontrol). The fold change in gene expression is then 2-ΔΔCt.
-
Visualizing the Signaling Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Chlormadinone Acetate.
Caption: Overview of Chlormadinone Acetate's mechanism of action on steroid hormone receptors.
Caption: Experimental workflow for analyzing gene expression changes using RT-qPCR.
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross‐talk with estrogen receptor | The EMBO Journal [link.springer.com]
- 3. Crosstalking between Androgen and PI3K/AKT Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two Domains of the Progesterone Receptor Interact with the Estrogen Receptor and Are Required for Progesterone Activation of the c-Src/Erk Pathway in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Changes in serum prostate specific antigen and testosterone levels after chlormadinone acetate treatment in patients with benign prostatic hyperplasia : a prospective multicenter clinical study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of the Src/p21ras/Erk pathway by progesterone receptor via cross-talk with estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of Progesterone Receptor Action with Rapid Signaling Events in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cross-talk between the androgen receptor and the phosphatidylinositol 3-kinase/Akt pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Estrogenic Effects of Chlormadinone Acetate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin derived from 17α-hydroxyprogesterone, widely utilized in oral contraceptives and hormone replacement therapy.[1] While its potent progestogenic and anti-androgenic activities are well-documented, its anti-estrogenic profile is less quantitatively characterized.[1][2] This technical guide delineates the known mechanisms of CMA's anti-estrogenic action, provides a framework for its experimental investigation, and summarizes the available data. The primary anti-estrogenic effects of CMA appear to be mediated indirectly through its potent progestogenic activity, which includes the downregulation of estrogen receptors and a strong anti-gonadotropic effect that suppresses ovarian estrogen production.[1][3] This document provides detailed protocols for standard in vitro and in vivo assays essential for characterizing the anti-estrogenic properties of CMA and similar compounds.
Introduction to Chlormadinone Acetate (CMA)
Chlormadinone acetate, first synthesized in 1961, is a potent, orally active progestin.[1][4] Structurally a derivative of progesterone (B1679170), it exhibits a high affinity for the progesterone receptor (PR), exceeding that of endogenous progesterone.[1][5] Its clinical utility is also defined by a significant anti-androgenic effect, resulting from competitive inhibition at the androgen receptor (AR) and inhibition of 5α-reductase.[1][4] Alongside these properties, CMA is recognized for its anti-estrogenic effects, which are critical to its therapeutic action in gynecological disorders.[3][4][5]
Mechanisms of Anti-Estrogenic Action
The anti-estrogenic activity of CMA is primarily understood to be a consequence of its potent progestogenic function rather than direct competitive antagonism at estrogen receptors (ER). The key mechanisms are outlined below.
-
Downregulation of Estrogen Receptors: A primary mechanism of progestin anti-estrogenicity is the reduction of ER levels in target tissues. Progestins, upon binding to their receptors, can transcriptionally repress the gene encoding the estrogen receptor alpha (ESR1), thereby reducing cellular sensitivity to estrogens.
-
Induction of Estrogen-Metabolizing Enzymes: Progesterone and its derivatives can induce the expression of enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which converts the potent estradiol (B170435) (E2) into the less active estrone (B1671321) (E1) in target cells. This metabolic inactivation reduces the local estrogenic stimulus.
-
Anti-Gonadotropic Effects: CMA exerts a strong negative feedback effect on the hypothalamus and pituitary gland, suppressing the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][6] This suppression inhibits follicular development and ovulation, leading to a significant reduction in ovarian production of estradiol.[3]
The following diagram illustrates the proposed signaling pathway for the indirect anti-estrogenic action of CMA.
Quantitative Data Summary
There is a notable lack of publicly available data on the direct interaction of CMA with estrogen receptors. Studies have focused on its high affinity for progesterone, androgen, and glucocorticoid receptors. The anti-estrogenic effects are therefore largely attributed to the indirect mechanisms detailed above.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate
| Receptor | Ligand | Binding Affinity (Ki, nM) | Source |
| Progesterone Receptor (Human) | Chlormadinone Acetate | 2.5 | [7][8] |
| Promegestone (R5020) | 4.3 | [7][8] | |
| Androgen Receptor (Human) | Chlormadinone Acetate | 3.8 | [7][8] |
| Methyltrienolone (R1881) | 2.9 | [7][8] | |
| Glucocorticoid Receptor (Human) | Chlormadinone Acetate | 16 | [7][8] |
| Dexamethasone | 1.2 | [7][8] | |
| Estrogen Receptor α (Human) | Chlormadinone Acetate | Data Not Available | - |
| Estrogen Receptor β (Human) | Chlormadinone Acetate | Data Not Available | - |
Table 2: Summary of Anti-Estrogenic Activity Data for CMA
| Assay Type | Endpoint | Result for CMA | Source |
| Estrogen Receptor Competitive Binding | IC50 / Ki | Data Not Available | - |
| Estrogen-Induced Cell Proliferation (e.g., E-SCREEN) | IC50 | Data Not Available | - |
| ERE-Luciferase Reporter Assay | IC50 | Data Not Available | - |
| In Vivo Uterotrophic Assay | Inhibition of Estrogen-Induced Uterine Weight Gain | Qualitatively described as anti-estrogenic, but specific quantitative data is sparse. | [1][5] |
Detailed Experimental Protocols
To quantitatively assess the anti-estrogenic potential of a compound like CMA, a series of standardized in vitro and in vivo assays are required.
In Vitro Assays
This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]-E2) for binding to the ER, providing a measure of binding affinity (Ki or IC50).
-
Objective: To quantify the binding affinity of CMA for ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ or rat uterine cytosol as an ER source.[9]
-
[³H]-17β-estradiol (Radiolabeled Ligand).
-
Unlabeled 17β-estradiol (Reference Competitor).
-
Test Compound (CMA).
-
Assay Buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[9]
-
Hydroxylapatite (HAP) slurry or filtration apparatus to separate bound from free ligand.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of CMA and unlabeled estradiol in assay buffer.
-
Incubation: In assay tubes, combine the ER source (e.g., 50-100 µg protein from uterine cytosol), a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM), and varying concentrations of CMA or unlabeled estradiol.[5]
-
Controls: Include tubes for total binding (ER + [³H]-E2) and non-specific binding (ER + [³H]-E2 + a saturating concentration of unlabeled estradiol).
-
Equilibration: Incubate tubes at 4°C for 18-24 hours to reach binding equilibrium.[5]
-
Separation: Add HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP-receptor-ligand complex. Alternatively, use a vacuum filtration system with glass fiber filters.
-
Quantification: Wash the pellets/filters to remove unbound ligand. Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [³H]-E2 binding against the log concentration of the competitor (CMA).
-
Determine the IC50 value (the concentration of CMA that inhibits 50% of specific [³H]-E2 binding) using non-linear regression.
-
This assay measures the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells (e.g., MCF-7) induced by estradiol.[5]
-
Objective: To determine if CMA inhibits estradiol-induced cell proliferation and to calculate its IC50 value.
-
Materials:
-
MCF-7 human breast cancer cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Hormone-depleted medium: Phenol red-free medium with charcoal-stripped FBS.
-
17β-estradiol (E2).
-
Test Compound (CMA).
-
Cell proliferation detection reagent (e.g., MTT, XTT, resazurin).
-
-
Procedure:
-
Hormone Deprivation: Culture MCF-7 cells in hormone-depleted medium for 3-4 days to arrest growth and upregulate ER expression.
-
Cell Seeding: Seed the hormone-deprived cells into 96-well plates and allow them to attach.
-
Treatment: Replace the medium with fresh hormone-depleted medium containing a fixed, proliferative concentration of E2 (e.g., 10 pM) along with serial dilutions of CMA.
-
Controls: Include wells with: (a) vehicle control (negative), (b) E2 alone (positive), and (c) CMA alone (to test for intrinsic agonist/toxic effects).
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.[5]
-
Quantification: Add the cell proliferation reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the positive control (E2 alone = 100% proliferation) and negative control (vehicle = 0% proliferation).
-
Plot the percentage of proliferation against the log concentration of CMA.
-
Calculate the IC50 value for the inhibition of E2-induced proliferation.
-
The workflow for a typical in vitro investigation is shown below.
In Vivo Assay
The uterotrophic assay is the gold-standard in vivo test for assessing estrogenic and anti-estrogenic activity. It measures the ability of a compound to inhibit estrogen-induced growth of the uterus in immature or ovariectomized female rats.[10][11]
-
Objective: To determine if CMA can inhibit the uterotrophic effect of a co-administered estrogen in vivo.
-
Animals: Immature (e.g., 21-day-old) or adult ovariectomized female rats.
-
Materials:
-
Test Compound (CMA).
-
Reference Estrogen (e.g., Ethinyl Estradiol - EE).
-
Vehicle (e.g., corn oil).
-
-
Procedure:
-
Animal Preparation: Ovariectomize adult rats and allow for uterine regression (approx. 14 days). For immature models, use animals at the appropriate age.
-
Dosing Groups (minimum 6 animals/group):
-
Group 1: Vehicle Control
-
Group 2: Estrogen Control (EE alone)
-
Group 3: Test Compound (CMA at low dose + EE)
-
Group 4: Test Compound (CMA at mid dose + EE)
-
Group 5: Test Compound (CMA at high dose + EE)
-
(Optional) Group 6: Test Compound (CMA at high dose alone)
-
-
Administration: Administer doses (e.g., via oral gavage or subcutaneous injection) daily for 3 consecutive days.[10][11]
-
Necropsy: On day 4, approximately 24 hours after the final dose, euthanize the animals.[10][11]
-
Uterine Weight: Carefully dissect the uterus, trim away fat, and record the wet and blotted uterine weight.[10]
-
-
Data Analysis:
-
Compare the mean uterine weights of the CMA+EE groups to the EE-only group.
-
A statistically significant decrease in uterine weight in the co-treatment groups indicates anti-estrogenic activity.
-
Calculate the percent inhibition of the estrogenic response.
-
Conclusion
Chlormadinone acetate exhibits clear anti-estrogenic properties that are integral to its therapeutic efficacy. The available evidence strongly suggests that these effects are not mediated by direct, competitive antagonism at the estrogen receptor. Instead, CMA's potent progestogenic activity initiates a cascade of indirect anti-estrogenic actions, including the suppression of gonadotropin secretion, reduction of ovarian estradiol synthesis, and downregulation of estrogen receptor expression in target tissues. While quantitative data on its direct interaction with ERs are lacking, the protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the anti-estrogenic profile of CMA and other novel steroidal compounds. Future research employing these standardized assays is necessary to fully elucidate the direct versus indirect contributions to its overall anti-estrogenic effect.
References
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. pharmatest.com [pharmatest.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chlormadinone Acetate: In-Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin, a derivative of 17α-hydroxyprogesterone, with potent progestogenic, anti-estrogenic, and notable anti-androgenic properties.[1] These characteristics make it a compound of significant interest in various therapeutic areas, including contraception, hormone replacement therapy, and the treatment of androgen-dependent conditions.[1][2] In the context of in-vitro cell culture, CMA serves as a valuable tool for investigating cellular mechanisms related to hormone signaling, cell proliferation, differentiation, and apoptosis. Its primary mechanisms of action include binding to progesterone (B1679170) and androgen receptors, and the inhibition of 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1][2]
These application notes provide a comprehensive overview of the in-vitro applications of Chlormadinone acetate, complete with detailed protocols for key experiments and a summary of quantitative data from relevant studies.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinities and inhibitory concentrations of Chlormadinone acetate in various in-vitro assays.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Receptor | Ki (nM) | Reference Compound | Reference Ki (nM) | Source |
| CMA | Progesterone | 2.5 | R5020 | 4.3 | [3][4] |
| 3α-OH-CMA | Progesterone | 13 | R5020 | 4.3 | [3][4] |
| 3β-OH-CMA | Progesterone | 6.0 | R5020 | 4.3 | [3][4] |
| CMA | Androgen | 3.8 | Methyltrienolone | 2.9 | [3][4] |
| 3α-OH-CMA | Androgen | 83 | Methyltrienolone | 2.9 | [3][4] |
| 3β-OH-CMA | Androgen | 20 | Methyltrienolone | 2.9 | [3][4] |
| CMA | Glucocorticoid | 16 | Dexamethasone | 1.2 | [3][4] |
| 3α-OH-CMA | Glucocorticoid | 69 | Dexamethasone | 1.2 | [3][4] |
| 3β-OH-CMA | Glucocorticoid | 21 | Dexamethasone | 1.2 | [3][4] |
| CMA | Androgen | 33 ± 15 | Cyproterone Acetate | 72 ± 13 | [5] |
Table 2: In-Vitro Inhibitory Activity of Chlormadinone Acetate (CMA)
| Target | Cell Line | Assay | CMA Concentration | % Inhibition | Source |
| Androgen Receptor Transcriptional Activity | PALM (PC-3 stably transfected) | Luciferase Reporter Assay | 3 x 10⁻⁷ M | 40 ± 5% | [5] |
| Epididymal 5α-reductase | Human Epididymal Tissue | Enzyme Activity Assay | 1.4 x 10⁻⁵ M (Ki) | Not Applicable | [6] |
Signaling Pathways and Experimental Workflows
Chlormadinone Acetate Mechanism of Action
References
- 1. 2.3. Real Time RT-qPCR [bio-protocol.org]
- 2. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Appropriate Animal Models for Studying the Effects of Chlormadinone Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin, a derivative of 17α-hydroxyprogesterone, with potent progestogenic, anti-androgenic, and weak glucocorticoid properties.[1][2] It is utilized in hormonal contraception and hormone replacement therapy.[3][4] The primary mechanism of action of CMA involves binding to the progesterone (B1679170) receptor, mimicking the effects of natural progesterone.[3][5] This leads to the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, subsequently suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which ultimately inhibits ovulation.[5] Furthermore, CMA exerts anti-androgenic effects by competing with androgens for their receptors and inhibiting the enzyme 5α-reductase, which is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[4][6]
The selection of an appropriate animal model is critical for the preclinical evaluation of the efficacy and safety of CMA. This document provides detailed application notes and protocols for utilizing rat, rabbit, and canine models to investigate the anti-androgenic, ovulation-inhibiting, and benign prostatic hyperplasia (BPH)-reducing effects of CMA, respectively.
Signaling Pathway of Chlormadinone Acetate
Caption: Mechanism of action of Chlormadinone Acetate.
I. Rat Model for Anti-Androgenic Effects
The rat is a well-established model for evaluating the anti-androgenic properties of compounds due to the androgen-dependent nature of its accessory sex organs, such as the prostate and seminal vesicles.
Application Note
This model is suitable for assessing the ability of CMA to antagonize the effects of androgens. The protocol involves surgical castration to eliminate endogenous testosterone production, followed by exogenous testosterone administration to stimulate the growth of androgen-dependent tissues. The inhibitory effect of co-administered CMA on this growth is then quantified.
Experimental Protocol
1. Animals:
-
Species: Male Sprague-Dawley or Wistar rats.
-
Age: Young adults (approximately 42-49 days old).
-
Housing: Housed individually or in small groups in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard rodent chow and water.
2. Experimental Procedure:
-
Acclimatization: Acclimatize animals for at least 5 days before the start of the experiment.
-
Castration: Surgically castrate rats under appropriate anesthesia. Allow a recovery period of 7-10 days.
-
Grouping and Dosing:
-
Group 1: Vehicle control (e.g., corn oil), administered subcutaneously (s.c.).
-
Group 2: Testosterone propionate (B1217596) (TP) control (e.g., 0.2-0.4 mg/kg/day, s.c.).
-
Group 3: TP + CMA (e.g., 30 mg/kg/day, oral gavage).
-
Group 4: TP + CMA (e.g., 100 mg/kg/day, oral gavage).
-
-
Administration: Administer TP and CMA (or vehicle) daily for 7 to 14 consecutive days.[7]
-
Necropsy and Tissue Collection: On the day after the final dose, euthanize the animals. Carefully dissect and weigh the ventral prostate and seminal vesicles (with coagulating glands, fluid expressed).
3. Data Analysis:
-
Compare the weights of the ventral prostate and seminal vesicles between the different treatment groups.
-
A statistically significant reduction in the weights of these organs in the CMA-treated groups compared to the TP-only group indicates anti-androgenic activity.
-
Intraprostatic testosterone and DHT levels can also be measured using techniques like liquid chromatography-mass spectrometry (LC-MS) for a more detailed mechanistic understanding.[7]
Expected Quantitative Data
| Treatment Group | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Intraprostatic Testosterone (ng/g tissue) | Intraprostatic DHT (ng/g tissue) |
| Vehicle Control | Baseline | Baseline | Low | Low |
| TP Control | Increased | Increased | High | High |
| TP + CMA (30 mg/kg) | Significantly Reduced | Significantly Reduced | Reduced | Reduced |
| TP + CMA (100 mg/kg) | Markedly Reduced | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Note: The exact values will vary depending on the specific experimental conditions.
II. Rabbit Model for Ovulation Inhibition
The rabbit is an induced ovulator, making it an excellent model to study the effects of hormonal compounds on the ovulatory process. Ovulation is reliably induced by mating or administration of GnRH or human chorionic gonadotropin (hCG).
Application Note
This model is used to evaluate the efficacy of CMA in preventing ovulation. The protocol involves administering CMA prior to a known ovulatory stimulus and then assessing whether ovulation has occurred.
Experimental Protocol
1. Animals:
-
Species: Mature female New Zealand white rabbits.
-
Age: 5-6 months old.
-
Housing: Housed individually in a controlled environment with ad libitum access to food and water.
2. Experimental Procedure:
-
Acclimatization: Acclimatize rabbits for at least one week before the experiment.
-
Treatment Groups:
-
Group 1: Vehicle control + Ovulation induction.
-
Group 2: CMA + Ovulation induction.
-
-
CMA Administration: Administer CMA orally or intravenously. Dosages can range from 0.09 mg/kg/day to 0.9 mg/kg/day orally, or a single intravenous dose of 0.5 mg.[8][9] Administer CMA for a specified period (e.g., 3-4 days) before ovulation induction.[8]
-
Ovulation Induction: Induce ovulation by either:
-
Mating with a fertile male.
-
Intravenous injection of a GnRH analogue or hCG.
-
-
Assessment of Ovulation: 24-48 hours after the ovulatory stimulus, assess for the presence of ovulation points on the ovaries via laparotomy under anesthesia or post-mortem examination. The number of corpora lutea can be counted.
3. Data Analysis:
-
Compare the percentage of rabbits that ovulated in the control and CMA-treated groups.
-
Compare the average number of ovulation points in the animals that did ovulate.
-
A significant reduction in the ovulation rate in the CMA-treated group indicates an inhibitory effect.
Expected Quantitative Data
| Treatment Group | Ovulation Rate (%) | Average Number of Ovulation Points (per ovulating animal) |
| Vehicle Control + Ovulation Induction | ~100% | 8-12 |
| CMA (0.09 mg/kg/day) + Ovulation Induction | Reduced | N/A (if ovulation is completely inhibited) |
| CMA (0.9 mg/kg/day) + Ovulation Induction | Significantly Reduced to 0% | N/A |
| CMA (0.5 mg IV) + Ovulation Induction | Significantly Reduced | N/A |
Note: N/A indicates that data may not be applicable if ovulation is completely suppressed.
III. Canine Model for Benign Prostatic Hyperplasia (BPH)
The dog is a unique and valuable model for studying BPH as it is the only common domestic animal that develops spontaneous BPH with age, similar to humans.
Application Note
This model is ideal for evaluating the therapeutic potential of CMA in reducing the size of the hyperplastic prostate and alleviating associated clinical signs.
Experimental Protocol
1. Animals:
-
Species: Intact male Beagle dogs or other breeds with naturally occurring BPH.
-
Age: Typically 4 years or older.
-
Diagnosis of BPH: Confirmed by clinical signs (e.g., hematuria, tenesmus), rectal palpation, and ultrasonographic measurement of the prostate.
2. Experimental Procedure:
-
Acclimatization and Baseline Measurements: Acclimatize the dogs and perform baseline measurements of prostatic volume via transabdominal ultrasonography. Collect blood samples for hormone analysis (testosterone, DHT, LH).
-
Treatment Groups:
-
Administration: Administer CMA or placebo daily for a period ranging from 7 days to 5 months.[10][11]
-
Monitoring: Monitor clinical signs and measure prostatic volume via ultrasonography at regular intervals (e.g., weekly or bi-weekly). Collect blood samples for hormone analysis.
3. Data Analysis:
-
Calculate the percentage reduction in prostatic volume from baseline for each treatment group.
-
Compare the changes in hormone levels between the groups.
-
A significant reduction in prostatic volume and improvement in clinical signs in the CMA-treated group compared to the placebo group indicates efficacy.
Expected Quantitative Data
| Treatment Group | Prostatic Volume Reduction (%) | Plasma Testosterone Levels | Plasma DHT Levels | Plasma LH Levels |
| Placebo Control | Minimal | No significant change | No significant change | No significant change |
| CMA (0.3 mg/kg/day) | Significant reduction | No significant change | No significant change | No significant change |
| CMA (2.0 mg/kg/day) | Marked reduction (e.g., ~61%) | Significantly lower | Significantly lower | No significant change |
Note: The hormonal effects can vary depending on the dose and duration of treatment.[1]
Experimental Workflow for a Preclinical Study of Chlormadinone Acetate
Caption: General experimental workflow for preclinical studies of CMA.
Conclusion
The appropriate selection and use of animal models are fundamental to the non-clinical development of Chlormadinone Acetate. The rat model is highly suitable for elucidating its anti-androgenic activity, the rabbit model provides a reliable system for assessing its ovulation-inhibiting effects, and the canine model offers a unique opportunity to study its therapeutic potential for benign prostatic hyperplasia in a species that spontaneously develops the condition. The detailed protocols and expected outcomes presented in these application notes provide a framework for researchers to design and execute robust preclinical studies to further characterize the pharmacological profile of CMA.
References
- 1. Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benign Prostatic Hyperplasia - WSAVA 2018 Congress - VIN [vin.com]
- 3. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 6. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Suppressive effects of the antiandrogen agent, chlormadinone acetate and the 5alpha-reductase inhibitor, dutasteride on prostate weight and intraprostatic androgen levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The site of action of 'chlormadinone acetate' (6-chloro-delta 6-dehydro-17 alpha-acetoxyprogesterone) in blocking ovulation in the mated rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diagnosis and Treatment of Benign Prostatic Hyperplasia in Dogs: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-term oral treatment of canine benign prostatic hypertrophy with chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the quantification of Chlormadinone in biological samples
An overview of the analytical techniques for the quantification of Chlormadinone Acetate (CMA) in biological samples is presented in this comprehensive application note. It is intended for researchers, scientists, and professionals in drug development. This document provides detailed methodologies and comparative data to guide the selection of the most suitable analytical approach for various research needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for Chlormadinone quantification is a critical decision that balances performance, sensitivity, and the nature of the biological matrix. High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed. For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic analyses, LC-MS/MS is the preferred method.[1] HPLC and HPTLC offer a balance of performance and cost-effectiveness for routine quality control, while UV-Vis spectrophotometry is a simpler option for formulations where high sensitivity is not a primary concern.[1]
A summary of the key validation parameters for these techniques is provided below.
| Validation Parameter | HPLC | HPTLC | UV-Vis Spectrophotometry | LC-MS/MS |
| Linearity (Range) | 5-30 µg/mL | 100-600 ng/spot | 5-30 µg/mL | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 101% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 2% | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~20 ng/spot | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~60 ng/spot | ~1.5 µg/mL | ~0.1 ng/mL |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of Chlormadinone in biological samples involves several key stages, from sample preparation to data acquisition and analysis. The choice of a specific technique depends on various factors, including the required sensitivity, sample matrix, and available instrumentation.
The selection of an appropriate analytical method is crucial. The following decision pathway can guide researchers in choosing the most suitable technique for their specific application.
Detailed Experimental Protocols
Reproducibility and cross-validation of analytical methods rely on detailed methodologies. The following sections provide protocols for the key techniques discussed.
Protocol 1: Quantification of Chlormadinone in Human Plasma using UPLC-MS/MS
This method is highly sensitive and specific, making it ideal for pharmacokinetic studies. The use of a deuterated internal standard, Chlormadinone Acetate-d3 (CMA-d3), corrects for matrix effects and improves method robustness.[2][3]
1. Materials and Reagents
-
Chlormadinone Acetate (CMA) reference standard
-
Chlormadinone Acetate-d3 (CMA-d3) internal standard[2]
-
Human plasma (K2EDTA)[2]
-
Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)[2]
-
Formic acid (LC-MS grade)[2]
-
Methyl tert-butyl ether (MTBE)[2]
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of CMA and CMA-d3 in methanol.[2]
-
Working Standard Solutions: Create calibration standards through serial dilutions of the CMA stock solution with a 50:50 (v/v) methanol/water mixture.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the CMA-d3 stock solution with 50:50 (v/v) methanol/water.[2]
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.[2]
3. Sample Extraction: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL CMA-d3 internal standard working solution and briefly vortex.[2]
-
Add 1 mL of MTBE to each sample.[2]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.[2]
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.[2]
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.[2]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) methanol/water.[2]
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.[2]
4. UPLC-MS/MS Conditions
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Transitions Monitored: Specific precursor-to-product ion transitions for both Chlormadinone Acetate and the internal standard are monitored for quantification.[1]
Protocol 2: General Purpose HPLC Method for Chlormadinone Acetate
This method is suitable for the quantification of Chlormadinone Acetate in less complex matrices or pharmaceutical dosage forms.[1]
1. Instrumentation and Conditions
-
System: Gradient HPLC system with a UV detector.[1]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient mixture of acetonitrile and water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 20 µL.[1]
2. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of Chlormadinone Acetate in methanol and dilute it with the mobile phase to create concentrations within the linear range.[1]
-
Sample Preparation (from a solid matrix, e.g., tablets): Weigh and finely powder the sample. An accurately weighed quantity of the powder is dissolved in methanol, followed by sonication and filtration. The resulting filtrate is then diluted to the desired concentration with the mobile phase.[1] For biological samples, an extraction procedure similar to the LLE or a Solid-Phase Extraction (SPE) protocol would be necessary prior to injection.
Protocol 3: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is adapted from environmental analysis and can be applied to aqueous biological samples like urine.
1. Materials
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)[4]
-
Methanol, Acetonitrile, Water (HPLC grade)[4]
-
Formic acid[4]
2. Extraction Procedure
-
Filter the aqueous sample (e.g., 500 mL of urine, potentially diluted) to remove suspended solids.[4]
-
Spike the sample with a known amount of Chlormadinone Acetate-d3 internal standard.[4]
-
Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC grade water.[4]
-
Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.[4]
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.[4]
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum.[4]
-
Elute the analytes with 2 x 3 mL of methanol.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[4]
References
Application of Chlormadinone in studies of androgen-dependent cell lines
Application Notes: Chlormadinone (B195047) in Androgen-Dependent Cell Lines
Introduction
Chlormadinone acetate (B1210297) (CMA) is a synthetic progestin, a derivative of 17-hydroxyprogesterone, that exhibits potent anti-androgenic properties.[1] Its mechanism of action makes it a valuable tool for studying androgen receptor (AR) signaling and for investigating potential therapeutic strategies in androgen-dependent diseases, particularly prostate cancer. In androgen-dependent cell lines, such as LNCaP and VCaP, androgens like dihydrotestosterone (B1667394) (DHT) are required for proliferation and survival.[2][3] Chlormadinone's ability to counteract these effects allows researchers to probe the molecular pathways governing androgen-dependent cell growth and to evaluate its efficacy as an anti-cancer agent.
Mechanism of Action
Chlormadinone exerts its anti-androgenic effects through a multi-faceted approach:
-
Competitive Androgen Receptor (AR) Antagonism : CMA binds directly to the androgen receptor, competitively inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (DHT).[1][4][5] This prevents the conformational changes in the AR necessary for its activation.
-
Inhibition of AR Transcriptional Activity : By binding to the AR, CMA significantly reduces the receptor's ability to act as a transcription factor.[4] This leads to decreased expression of androgen-responsive genes, such as prostate-specific antigen (PSA), which are crucial for the growth and proliferation of androgen-dependent cells.[6][7]
-
Inhibition of 5α-Reductase : CMA also acts as a competitive inhibitor of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, DHT.[1][5][8] This reduces the intracellular concentration of the primary ligand that drives AR activity in prostate cells.
-
Delayed AR Nuclear Translocation : Studies have shown that CMA can cause a slower import of the androgen receptor into the cell nucleus compared to potent androgens.[4] This delay further hampers the receptor's ability to regulate gene expression.
Data Presentation
The following tables summarize the quantitative data on Chlormadinone's activity from various in vitro studies.
Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and Comparators
| Compound | Receptor | Ki Value (nM) | Cell Line/System | Reference |
| Chlormadinone Acetate (CMA) | Androgen Receptor | 33 ± 15 | PALM (transfected PC-3) | [4] |
| Chlormadinone Acetate (CMA) | Androgen Receptor | 3.8 | Human Receptor (in vitro) | [9][10] |
| Cyproterone Acetate (CPA) | Androgen Receptor | 72 ± 13 | PALM (transfected PC-3) | [4] |
| Methyltrienolone (R1881) | Androgen Receptor | 2.9 | Human Receptor (in vitro) | [9][10] |
| Chlormadinone Acetate (CMA) | Progesterone (B1679170) Receptor | 2.5 | Human Receptor (in vitro) | [9][10] |
| Chlormadinone Acetate (CMA) | Glucocorticoid Receptor | 16 | Human Receptor (in vitro) | [9][10] |
Table 2: Functional Inhibition by Chlormadinone Acetate (CMA)
| Assay | Parameter | Concentration | % Inhibition / Ki Value | Cell Line/System | Reference |
| AR Transcriptional Activity | Inhibition | 300 nM | 40 ± 5% | PALM (transfected PC-3) | [4] |
| 5α-Reductase Activity | Competitive Inhibition | N/A | Ki = 14 µM | Human Epididymal Tissue | [8] |
Mandatory Visualizations
Caption: Chlormadinone's anti-androgenic signaling pathway.
Caption: General experimental workflow for studying Chlormadinone.
Experimental Protocols
Protocol 1: General Cell Culture for LNCaP Cells
LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research.[2][11]
-
Materials :
-
LNCaP cell line (ATCC® CRL-1740™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Charcoal-stripped FBS (for androgen-deprivation studies)
-
-
Procedure :
-
Maintain LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a ratio of 1:3 to 1:6. LNCaP cells grow in clusters and can be slow-growing.[2]
-
For androgen-response experiments, switch cells to a medium containing charcoal-stripped FBS for at least 24-48 hours to deplete endogenous steroids before adding experimental compounds.[12][13]
-
Protocol 2: Competitive Androgen Receptor Binding Assay
This protocol is adapted from studies evaluating the binding affinity of CMA to the androgen receptor.[4]
-
Objective : To determine the inhibition constant (Ki) of Chlormadinone for the androgen receptor.
-
Materials :
-
Androgen-dependent cells (e.g., PALM or LNCaP)
-
[3H]-R1881 (Metribolone, a synthetic androgen radioligand)
-
Unlabeled R1881
-
Chlormadinone Acetate
-
Cell lysis buffer
-
Scintillation counter and fluid
-
-
Procedure :
-
Plate cells in a suitable format (e.g., 24-well plates) and grow to confluency.
-
Wash cells with a serum-free medium.
-
Incubate the cells at 37°C in the presence of a fixed concentration of [3H]-R1881 (e.g., 1 nM).
-
In parallel wells, add increasing concentrations of unlabeled Chlormadinone (e.g., 10⁻⁸ M to 10⁻⁶ M).
-
To determine non-specific binding, include wells with [3H]-R1881 and a large excess of unlabeled R1881.
-
After incubation (e.g., 2 hours), wash the cells thoroughly with cold PBS to remove unbound ligand.
-
Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of Chlormadinone that inhibits 50% of the specific binding of [3H]-R1881 (IC50) and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: AR Transcriptional Activity (Luciferase Reporter Assay)
This protocol measures the ability of Chlormadinone to inhibit androgen-induced gene expression.[4]
-
Objective : To quantify the anti-androgenic effect of Chlormadinone on AR-mediated transcription.
-
Materials :
-
Cells stably or transiently transfected with an androgen-responsive reporter plasmid (e.g., MMTV-luciferase) and an AR expression vector if the cell line is AR-negative (e.g., PC-3 to create PALM cells).[4]
-
R1881 or DHT as the androgen agonist.
-
Chlormadinone Acetate.
-
Luciferase Assay System.
-
Luminometer.
-
-
Procedure :
-
Seed transfected cells in white, clear-bottom 96-well plates in a medium containing charcoal-stripped FBS.
-
After 24 hours, treat the cells with:
-
Vehicle control.
-
Androgen agonist (e.g., R1881) alone.
-
Androgen agonist in combination with increasing concentrations of Chlormadinone.
-
-
Incubate for 16-24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Normalize luciferase activity to total protein concentration or a co-transfected control plasmid (e.g., Renilla luciferase).
-
Express the results as a percentage of the maximal androgen-induced activity.
-
Protocol 4: Cell Proliferation Assay (WST-1 or MTS)
This protocol assesses the effect of Chlormadinone on the proliferation of androgen-dependent cells.
-
Objective : To evaluate the cytostatic or cytotoxic effects of Chlormadinone.
-
Materials :
-
LNCaP cells.
-
96-well plates.
-
Medium with charcoal-stripped FBS.
-
DHT or R1881.
-
Chlormadinone Acetate.
-
WST-1 or MTS reagent.
-
Microplate reader.
-
-
Procedure :
-
Seed LNCaP cells in 96-well plates in a medium containing charcoal-stripped FBS and allow them to attach overnight.
-
Treat cells with DHT (e.g., 0.1 nM) to stimulate proliferation, alone or in combination with a range of Chlormadinone concentrations.[14]
-
Incubate for a period of 2 to 6 days, as LNCaP cells are slow-growing.
-
At the end of the incubation, add WST-1 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).
-
Calculate cell viability as a percentage relative to the androgen-stimulated control.
-
Protocol 5: Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol determines if Chlormadinone induces programmed cell death.
-
Objective : To measure the activation of executioner caspases, a hallmark of apoptosis.
-
Materials :
-
LNCaP cells.
-
White or black 96-well plates with clear bottoms.
-
Caspase-Glo® 3/7 Assay System or similar.
-
Chlormadinone Acetate.
-
Luminometer.
-
-
Procedure :
-
Seed LNCaP cells in 96-well plates as described for the proliferation assay.
-
Treat cells with Chlormadinone at various concentrations for 24-48 hours. Include a positive control for apoptosis if available (e.g., etoposide).[15]
-
Equilibrate the plate and reagents to room temperature.
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the resulting luminescence with a luminometer. An increase in luminescence indicates increased caspase-3/7 activity and apoptosis.
-
References
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]
- 3. The diverse and contrasting effects of using human prostate cancer cell lines to study androgen receptor roles in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prostate specific antigen gene regulation by androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel androgen-responsive genes by sequencing of LongSAGE libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 11. LNCaP Cells [cytion.com]
- 12. mdpi.com [mdpi.com]
- 13. Prostate Cancer Cells Tolerate a Narrow Range of Androgen Receptor Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitors of apoptosis proteins in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antiandrogenic Activity of Chl-ormadinone In Vitro
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for assessing the antiandrogenic properties of Chlormadinone (B195047) Acetate (B1210297) (CMA) using established in vitro assays. Chlormadinone is a synthetic progestin known for its antiandrogenic and antigonadotropic effects.[1][2] These protocols are designed to enable the quantification of its activity at various stages of the androgen signaling pathway.
Mechanism of Antiandrogenic Action
Chlormadinone Acetate exerts its antiandrogenic effects through several mechanisms:
-
Androgen Receptor (AR) Blockade: It acts as a competitive antagonist to the androgen receptor, preventing natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) from binding and activating the receptor.[1][3][4][5]
-
Inhibition of 5α-reductase: CMA reduces the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent DHT.[3][4][5][6]
-
Suppression of Gonadotropin Secretion: Through its progestogenic activity, CMA provides negative feedback on the hypothalamic-pituitary-gonadal axis, which reduces the production of androgens by the ovaries and adrenal glands.[1][3][4][5]
The following protocols focus on quantifying the direct interaction of CMA with the androgen receptor and its subsequent effect on transcriptional activity.
Competitive Androgen Receptor (AR) Binding Assay
Principle: This assay quantifies the ability of a test compound, such as Chlormadinone Acetate, to compete with a radiolabeled androgen for binding to the androgen receptor. The amount of radiolabeled ligand displaced is proportional to the binding affinity of the test compound. This protocol is based on a whole-cell binding assay format.
Data Presentation:
| Compound | Ki (M) | Cell Line | Notes |
| Chlormadinone Acetate (CMA) | 3.3 ± 1.5 x 10⁻⁸ | PALM Cells | Ki represents the inhibitory constant, indicating the concentration of CMA required to occupy 50% of the androgen receptors.[7] |
| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10⁻⁸ | PALM Cells | Included as a standard steroidal antiandrogen for comparison.[7] |
| Methyltrienolone (R1881) | 2.9 x 10⁻⁹ | Human Androgen Receptor | Included as a reference androgen.[8] |
Experimental Protocol:
-
Cell Line: PALM cells (PC-3 cell line stably transfected with human androgen receptor and an MMTV-luciferase reporter gene) are suitable for this assay.[7]
-
Materials and Reagents:
-
PALM cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and appropriate selection antibiotics.
-
[³H]R1881 (Metribolone), a synthetic, non-metabolizable androgen, as the radiolabeled ligand.[7]
-
Unlabeled R1881 for determining non-specific binding.
-
Chlormadinone Acetate (CMA)
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Cell Culture: Culture PALM cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells in 24-well plates at a suitable density and allow them to attach overnight.
-
Assay Preparation: On the day of the experiment, wash the cells with PBS. Replace the medium with a serum-free medium.
-
Competition Assay:
-
Add a fixed concentration of [³H]R1881 (e.g., 1 nM) to each well.[7]
-
Add increasing concentrations of Chlormadinone Acetate (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the respective wells.
-
For determining non-specific binding, add a high concentration of unlabeled R1881 (e.g., 1 µM) to a set of wells.
-
For total binding, add only [³H]R1881.
-
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 2-4 hours) to reach binding equilibrium.[7]
-
Washing: After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove unbound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]R1881 binding against the logarithm of the CMA concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value (the concentration of CMA that displaces 50% of the radiolabeled ligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Androgen Receptor (AR) Reporter Gene Assay
Principle: This functional assay measures the ability of Chlormadinone Acetate to inhibit the transcriptional activity of the androgen receptor. Cells are engineered to express the AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. A decrease in reporter gene expression in the presence of an androgen and CMA indicates antiandrogenic activity.[9]
Data Presentation:
| Compound | Concentration | Inhibition of AR Transcriptional Activity (%) | Cell Line | Agonist |
| Chlormadinone Acetate (CMA) | 3 x 10⁻⁷ M | 40 ± 5% | PALM Cells | R1881 |
| Cyproterone Acetate (CPA) | 3 x 10⁻⁷ M | 59 ± 6% | PALM Cells | R1881 |
Note: The data indicates the percentage of inhibition of R1881-induced luciferase activity.[7]
Experimental Protocol:
-
Cell Line: PALM cells (PC-3 cells stably expressing human AR and an MMTV-luciferase reporter) or other suitable cell lines like LNCaP (which endogenously express AR) transiently transfected with a reporter plasmid.[7][10]
-
Materials and Reagents:
-
PALM cells or LNCaP cells.
-
Cell culture medium (e.g., phenol (B47542) red-free RPMI-1640) supplemented with charcoal-stripped FBS to remove endogenous steroids.
-
R1881 or Dihydrotestosterone (DHT) as the AR agonist.
-
Chlormadinone Acetate (CMA).
-
Luciferase assay reagent.
-
Luminometer.
-
White, opaque 96-well plates suitable for luminescence measurements.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well white plate at an appropriate density in phenol red-free medium with charcoal-stripped FBS and allow them to attach overnight.
-
Treatment:
-
Treat the cells with a fixed concentration of an AR agonist (e.g., 0.1 to 1 nM R1881) to induce reporter gene expression.
-
Concurrently, treat the cells with increasing concentrations of Chlormadinone Acetate (e.g., 10⁻⁸ M to 10⁻⁶ M).[7]
-
Include control wells: vehicle only (negative control) and agonist only (positive control).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.[11]
-
Lysis and Luminescence Measurement:
-
After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Measure the luminescence in each well using a luminometer.
-
-
-
Data Analysis:
-
Normalize the luminescence readings (Relative Light Units, RLU) of the treated wells to the RLU of the agonist-only control (set to 100% activity).
-
Plot the percentage of AR activity against the logarithm of the CMA concentration.
-
Determine the IC₅₀ value, which is the concentration of CMA that causes a 50% reduction in the agonist-induced reporter activity.
-
PSA Secretion Assay in LNCaP Cells
Principle: LNCaP cells are an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses the androgen receptor and secretes prostate-specific antigen (PSA) in response to androgens.[12] This assay measures the ability of Chlormadinone Acetate to inhibit androgen-stimulated PSA production, a downstream marker of AR activity.
Experimental Protocol:
-
Cell Line: LNCaP cells. Note that responses can vary between low and high passage number cells.[13]
-
Materials and Reagents:
-
LNCaP cells.
-
RPMI-1640 medium supplemented with charcoal-stripped FBS.
-
Dihydrotestosterone (DHT) or R1881.
-
Chlormadinone Acetate (CMA).
-
Human PSA ELISA kit.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed LNCaP cells in 24-well or 48-well plates in medium containing charcoal-stripped FBS and allow them to attach and grow for 48-72 hours.
-
Treatment: Replace the medium with fresh medium containing a fixed concentration of DHT (e.g., 1 nM) and varying concentrations of CMA. Include appropriate vehicle and DHT-only controls.
-
Incubation: Incubate the cells for 48 to 72 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
PSA Quantification: Measure the concentration of PSA in the supernatant using a commercial human PSA ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the PSA standards provided in the ELISA kit.
-
Calculate the concentration of PSA in each sample.
-
Normalize the PSA levels in the CMA-treated wells to the DHT-only control (100%).
-
Plot the percentage of PSA secretion against the CMA concentration to determine the inhibitory effect.
-
Visualizations
Androgen Receptor Signaling Pathway and Inhibition
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 7. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 11. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiproliferative, antiandrogenic and cytotoxic effects of novel caffeic acid derivatives in LNCaP human androgen-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LNCaP prostatic adenocarcinoma cells derived from low and high passage numbers display divergent responses not only to androgens but also to retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Studies of Chlormadinone Acetate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin, a derivative of progesterone (B1679170), with potent progestogenic, anti-estrogenic, and anti-androgenic properties.[1][2][3] It is utilized in oral contraceptives and hormone replacement therapy, and for treating various gynecological and androgen-dependent conditions.[4] Given its hormonal activity and potential for long-term human use, comprehensive toxicological assessment is critical. Long-term animal studies are indispensable for evaluating the chronic toxicity and carcinogenic potential of CMA, providing essential data for human risk assessment.[5] These studies are typically conducted in compliance with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[6]
Application Notes
Animal Model Selection
The choice of animal models is crucial for the relevance and interpretation of long-term study results.
-
Rats: Rodent models, particularly rats, are standard for general chronic toxicity and carcinogenicity testing due to their well-characterized biology and historical data availability.[7] OECD guidelines often recommend using rats for 2-year carcinogenicity bioassays.[8] Studies have shown that CMA did not increase tumor incidence in rats when administered alone.[9]
-
Beagle Dogs: Dogs are particularly sensitive to the effects of progestins, especially concerning the mammary gland.[10][11] The canine mammary gland is a key target organ for progestin-induced proliferation.[12] Long-term studies in beagle dogs are therefore highly relevant for assessing the risk of mammary gland tumors.[9][13] Studies have demonstrated that CMA administration can lead to the development of mammary nodules and tumors in dogs.[1][9][13]
Dose Selection and Rationale
Dose levels for chronic studies should be selected to characterize the dose-response relationship of potential toxicities.
-
Basis for Selection: Doses are typically based on data from shorter-term toxicity studies and should include a high dose that produces minimal to moderate toxicity, a low dose that elicits no adverse effects (No Observed Adverse Effect Level or NOAEL), and at least one intermediate dose.
-
Human Equivalent Dose (HED): Dose selection should consider the intended human therapeutic dose and multiples thereof to ensure an adequate safety margin.
-
Example Dose Ranges: In a study on beagle dogs, a dose of 250 µg/kg/day was used to investigate mammary gland effects.[1] In rats, anti-androgenic effects were observed at doses of 4.64 and 21.5 mg/kg/day.[14]
Key Endpoints for Monitoring
Consistent and thorough monitoring is essential throughout the study duration, guided by protocols like OECD TG-452 for chronic toxicity.[15][16]
-
In-Life Observations:
-
Clinical Signs: Daily cage-side observations for any signs of toxicity, morbidity, or mortality.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Physical Examinations: Detailed examinations, including palpation for masses (especially mammary glands in dogs), performed regularly.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected at interim points (e.g., 6, 12, 18 months) and at terminal sacrifice to assess effects on hematopoietic, hepatic, and renal systems.
-
Urinalysis: Conducted at similar intervals to clinical pathology.
-
-
Terminal Observations:
-
Gross Necropsy: Full necropsy performed on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, adrenals, uterus, ovaries, prostate) are weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically. Target organs and any gross lesions from all dose groups are also examined.
-
Experimental Protocols
Protocol: Two-Year Oral Carcinogenicity Study in Rats
This protocol is based on the principles outlined in OECD Test Guideline 453 (Combined Chronic Toxicity/Carcinogenicity Studies).[8]
-
Objective: To assess the carcinogenic potential of Chlormadinone acetate following long-term daily oral administration to rats.
-
Animal Model: Sprague-Dawley or Wistar rats, 50 per sex per group, approximately 6 weeks old at the start of the study.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: Low Dose CMA
-
Group 3: Mid Dose CMA
-
Group 4: High Dose CMA
-
-
Administration:
-
Route: Oral gavage is a precise method for administering a fixed volume.[17][18][19]
-
Frequency: Daily, 7 days per week.
-
Duration: 24 months.
-
Procedure (Oral Gavage):
-
Calculate the dose volume for each animal based on the most recent body weight (typically not exceeding 10-20 ml/kg).[17]
-
Gently restrain the rat, extending its head to align the oral cavity and esophagus.[17][20]
-
Measure a stainless steel, ball-tipped gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[17]
-
Insert the needle gently into the esophagus. If resistance is met, withdraw and re-attempt. Do not force the needle.[20]
-
Administer the formulation slowly.
-
Observe the animal for a few minutes post-dosing for any signs of distress.[19]
-
-
-
In-Life and Terminal Procedures: As described in section 2.3.
Protocol: One-Year Chronic Toxicity Study in Beagle Dogs
-
Objective: To evaluate the chronic toxicity of CMA in a non-rodent species, with a particular focus on progestin-related effects such as mammary gland changes.
-
Animal Model: Purpose-bred Beagle dogs, 4 per sex per group, approximately 6-9 months old.
-
Experimental Groups:
-
Group 1: Vehicle Control (e.g., gelatin capsule)
-
Group 2: Low Dose CMA
-
Group 3: Mid Dose CMA
-
Group 4: High Dose CMA
-
-
Administration:
-
Route: Oral administration via gelatin capsule.
-
Frequency: Daily.
-
Duration: 12 months.
-
-
Specific Monitoring:
-
Mammary Gland Palpation: Conducted weekly by a trained veterinarian or technician to detect the earliest appearance of any nodules.
-
Estrus Cycle Monitoring: Vaginal smears can be used to monitor the stage of the estrous cycle, as progestins can alter cycle regularity.
-
-
In-Life and Terminal Procedures: As described in section 2.3, with a detailed histopathological examination of all mammary glands and reproductive tissues.
Data Presentation
Quantitative data from long-term studies should be summarized for clear interpretation and comparison.
Table 1: Example Data - Mammary Nodule Incidence in a 2-Year Beagle Dog Study
| Treatment Group | Dose (µg/kg/day) | Number of Females | Females with Mammary Nodules | Time to First Nodule (Weeks, Mean ± SD) |
| Control | 0 | 20 | 4 (Transitory) | N/A |
| CMA | 250 | 20 | 7 (Persistent) | 88 ± 12 |
Data is illustrative and based on findings suggesting progestins induce mammary nodules in dogs.[1]
Table 2: Example Data - Relative Organ Weight Changes in a 2-Year Rat Study (Females)
| Treatment Group | Dose (mg/kg/day) | Uterus (% Change vs. Control) | Adrenal Glands (% Change vs. Control) | Liver (% Change vs. Control) |
| Low Dose CMA | 1 | +15% | -5% | +3% |
| Mid Dose CMA | 5 | +45% | -18% | +8% |
| High Dose CMA | 25 | +90% | -30% | +15%* |
*p < 0.05 vs. control. Data is hypothetical, reflecting known progestogenic (uterus) and slight glucocorticoid (adrenal) effects of CMA.[14][21]
Table 3: Example Data - Receptor Binding Affinity (Ki, nM)
| Compound | Human Progesterone Receptor (PR) | Human Androgen Receptor (AR) | Human Glucocorticoid Receptor (GR) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| Progesterone (Reference) | ~5 | >1000 | ~200 |
| Dexamethasone (Reference) | >1000 | >1000 | 1.2 |
Data sourced from in vitro binding assays.[14][22]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical long-term toxicology/carcinogenicity study.
CMA Signaling Pathway Diagram
References
- 1. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 5. fda.gov [fda.gov]
- 6. blog.biobide.com [blog.biobide.com]
- 7. toxicology.org [toxicology.org]
- 8. oecd.org [oecd.org]
- 9. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 6, 1974) [inchem.org]
- 10. Gene expression profiles of progestin-induced canine mammary hyperplasia and spontaneous mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. jpp.krakow.pl [jpp.krakow.pl]
- 13. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979) [inchem.org]
- 14. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. research.fsu.edu [research.fsu.edu]
- 18. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iacuc.wsu.edu [iacuc.wsu.edu]
- 20. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 21. Pathologic changes related to subcutaneous implantation of chlormadinone acetate for preventing estrus in bitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. karger.com [karger.com]
Investigating Chlormadinone's Impact on Endometrial Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the impact of Chlormadinone (B195047) acetate (B1210297) (CMA), a synthetic progestin, on endometrial tissue. These guidelines are intended to assist researchers in designing and executing experiments to elucidate the molecular and cellular effects of CMA on the endometrium.
Introduction
Chlormadinone acetate is a potent progestin used in hormonal contraception and hormone replacement therapy.[1][2] Its primary mechanism of action involves binding to progesterone (B1679170) receptors (PRs), mimicking the effects of natural progesterone.[1][3] In the endometrium, this interaction leads to a transformation from a proliferative to a secretory or inactive state, a reduction in endometrial thickness, and altered cervical mucus viscosity, all of which contribute to its contraceptive efficacy and therapeutic effects in conditions like endometrial hyperplasia.[3][4][5]
Understanding the precise molecular pathways through which CMA exerts its effects is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. This document outlines key experimental approaches to investigate the impact of CMA on endometrial tissue, from initial tissue collection and processing to detailed molecular analyses.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Histological and Morphometric Analysis of Endometrial Tissue
| Treatment Group | Endometrial Thickness (mm, Mean ± SD) | Glandular Epithelial Height (µm, Mean ± SD) | Stromal Cell Density (cells/mm², Mean ± SD) | Proliferation Index (Ki-67 positive cells, %) | Apoptosis Index (TUNEL positive cells, %) |
| Vehicle Control | |||||
| Chlormadinone (Dose 1) | |||||
| Chlormadinone (Dose 2) | |||||
| Positive Control (e.g., Progesterone) |
Table 2: Gene Expression Analysis in Endometrial Tissue/Cells (RT-qPCR)
| Gene | Treatment Group | Fold Change (vs. Vehicle Control, Mean ± SD) | p-value |
| Progesterone Receptor (PGR) | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| Estrogen Receptor Alpha (ESR1) | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| Cyclooxygenase-2 (COX-2) | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| Target Gene X | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) |
Table 3: Protein Expression Analysis in Endometrial Tissue/Cells (Western Blot)
| Protein | Treatment Group | Relative Protein Expression (Normalized to Loading Control, Mean ± SD) | p-value |
| Progesterone Receptor (PR) | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| p-ERK1/2 | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| Total ERK1/2 | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| p-Akt | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) | |||
| Total Akt | Chlormadinone (Dose 1) | ||
| Chlormadinone (Dose 2) |
Experimental Protocols
Endometrial Tissue Collection and Processing
Objective: To obtain and process human endometrial tissue for subsequent analysis.
Protocol:
-
Patient Consent and Sample Collection: Obtain informed consent from patients undergoing endometrial biopsy for clinical indications.[6] Collect endometrial tissue samples using a Pipelle catheter.[6]
-
Sample Transport: Immediately place the tissue in a sterile tube containing a transport medium (e.g., DMEM/F-12) on ice for transport to the laboratory.
-
Tissue Processing for Histology:
-
Fix a portion of the tissue in 10% neutral buffered formalin for 24 hours.[7]
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue with xylene and embed in paraffin (B1166041) wax.[7]
-
Cut 4-5 µm sections using a microtome and mount on positively charged slides.
-
-
Tissue Processing for Molecular Analysis (RNA/Protein):
-
Snap-freeze a portion of the fresh tissue in liquid nitrogen and store at -80°C until use.
-
In Vitro Culture of Human Endometrial Stromal Cells (hESCs)
Objective: To establish primary cultures of hESCs for in vitro studies of CMA's effects.
Protocol:
-
Tissue Digestion:
-
Cell Isolation:
-
Filter the digested tissue through a series of cell strainers (e.g., 100 µm and 40 µm) to separate stromal cells from epithelial glands.[4]
-
Collect the filtrate containing the stromal cells.
-
-
Cell Culture:
-
Centrifuge the cell suspension, resuspend the pellet in complete culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum and antibiotics), and plate in culture flasks.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.[9]
-
Change the medium every 2-3 days.
-
-
Chlormadinone Treatment:
-
Once cells reach 70-80% confluency, replace the medium with serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of CMA or vehicle control for the desired duration.
-
Histological and Immunohistochemical Analysis
Objective: To evaluate the morphological changes and protein localization in endometrial tissue following CMA treatment.
Protocol:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei and eosin to visualize the cytoplasm and extracellular matrix.
-
Dehydrate and mount the slides for microscopic examination.
-
-
Immunohistochemistry (IHC) for Progesterone Receptor (PR):
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against PR (e.g., clone 16) overnight at 4°C.[10]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).[11]
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Microscopic Analysis: Evaluate the intensity and localization of PR staining.
-
RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
Objective: To quantify the expression of target genes in endometrial tissue or cells treated with CMA.
Protocol:
-
RNA Extraction:
-
Homogenize frozen endometrial tissue or lyse cultured cells using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[12]
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., PGR, ESR1, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[5]
-
Protein Extraction and Western Blotting
Objective: To determine the expression levels of target proteins in endometrial tissue or cells treated with CMA.
Protocol:
-
Protein Extraction:
-
Homogenize frozen endometrial tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PR, p-ERK1/2, total ERK1/2, p-Akt, total Akt) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
References
- 1. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. Isolation and Culture of Human Endometrial Epithelial Cells and Stromal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating novel biomarkers in uterine corpus endometrial carcinoma: in silico analysis and clinical specimens validation via RT-qPCR and immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rxdx.co.in [rxdx.co.in]
- 7. Processing of endometrial samples for histological analysis [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Isolation of Human Endometrial Stromal Cells for In Vitro Decidualization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. genomeme.ca [genomeme.ca]
- 12. elearning.unite.it [elearning.unite.it]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Chlormadinone Acetate in Prostate Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlormadinone (B195047) acetate (B1210297) (CMA) is a synthetic progestin with potent anti-androgenic and anti-gonadotropic properties. It has been utilized in the treatment of benign prostatic hyperplasia (BPH) and prostate cancer. These application notes provide a comprehensive overview of the use of CMA in preclinical and clinical research models of prostate disease, detailing its mechanism of action, effects on various biological parameters, and protocols for its application in experimental settings.
Mechanism of Action
Chlormadinone acetate exerts its effects on prostate tissue through a multi-faceted mechanism, primarily centered on the androgen receptor (AR) signaling pathway. As a competitive antagonist of the androgen receptor, CMA prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the transcription of androgen-dependent genes that promote prostate cell growth and survival.[1] Additionally, evidence suggests that CMA may inhibit the activity of 5-alpha-reductase, the enzyme responsible for converting testosterone to the more potent DHT.[2] This dual action makes CMA an effective agent in reducing androgenic stimulation of the prostate.
Caption: Mechanism of action of Chlormadinone Acetate.
In Vitro Studies
Cell-Based Assays
In vitro studies are crucial for elucidating the direct effects of CMA on prostate cancer cells. The androgen-dependent human prostate cancer cell line, LNCaP, is a suitable model for these investigations.[3]
Quantitative Data Summary: In Vitro Effects of Chlormadinone Acetate
| Parameter | Cell Line | Concentration | Result | Reference |
| Androgen Receptor Binding (Ki) | PC-3 (transfected with human AR) | N/A | 3.3 ± 1.5 x 10⁻⁸ M | [1] |
| AR Transcriptional Activity Inhibition | PC-3 (transfected with human AR) | 3 x 10⁻⁷ M | 40 ± 5% inhibition | [1] |
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol is based on the methodology described for assessing the anti-androgenic activity of CMA in a human androgen-dependent cell line.[1]
1. Cell Culture:
- Culture PC-3 cells stably transfected with the human androgen receptor and a luciferase reporter gene under the control of a mouse mammary tumor virus (MMTV) promoter (PALM cells).
- Maintain cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
2. Competitive Binding Assay:
- Seed the cells in appropriate culture plates.
- Incubate the cells in the presence of 1 nM of [³H] R1881 (a synthetic androgen) and increasing concentrations of Chlormadinone Acetate (e.g., 10⁻⁸ to 10⁻⁶ M).
- Incubate at 37°C for the appropriate time to reach binding equilibrium.
- Wash the cells to remove unbound radioligand.
- Lyse the cells and measure the radioactivity using a scintillation counter.
- Calculate the Ki value to determine the binding affinity of CMA to the androgen receptor.
3. AR Transcriptional Activity Assay (Luciferase Assay):
- Seed the PALM cells in culture plates.
- Treat the cells with a synthetic androgen (e.g., R1881) to stimulate AR transcriptional activity.
- Co-treat the cells with increasing concentrations of Chlormadinone Acetate (e.g., 10⁻⁸ to 10⁻⁶ M).
- Incubate for a suitable period (e.g., 24-48 hours).
- Lyse the cells and measure the luciferase activity using a luminometer.
- Express the results as a percentage of inhibition of androgen-induced luciferase activity.
In Vivo Studies
Animal Models
Canine models of benign prostatic hypertrophy (BPH) have been extensively used to evaluate the in vivo efficacy of Chlormadinone Acetate.[4][5][6] These studies provide valuable data on dosage, administration routes, and physiological effects.
Quantitative Data Summary: In Vivo Effects of Chlormadinone Acetate in Canine BPH Models
| Parameter | Animal Model | Dosage and Administration | Duration | Key Findings | Reference |
| Prostatic Volume | Dogs with BPH | 2 mg/kg/day, oral, twice a day | 3-4 weeks | Decrease to 39 ± 4% of pretreatment volume. | [4] |
| Prostatic Volume | Dogs with BPH | 10 mg/kg, subcutaneous pellet implant | 24 weeks | Decrease to 71% at 4 weeks and 49% at 12 weeks of pretreatment volume. | [5] |
| Prostatic Volume | Dogs with BPH | 10 mg/kg implant + 2 mg/kg/day oral for 7 days | 40 weeks | Decrease to 56% of pretreatment volume at 1 week and 36% at 40 weeks. | [6] |
| Plasma Testosterone | Dogs with BPH | 2 mg/kg/day, oral | 3-4 weeks | Significantly lower levels after treatment. | [4] |
| Plasma Testosterone | Dogs with BPH | 10 mg/kg, subcutaneous pellet implant | 4 weeks | Decreased from 1.5 ng/ml to 0.7 ng/ml. | [5] |
| Semen Quality | Dogs with BPH | 2 mg/kg/day, oral | 3-4 weeks | Decreased sperm count and motility, increased abnormal sperms. | [4] |
Experimental Protocol: Evaluation of Chlormadinone Acetate in a Canine BPH Model
This protocol is a generalized representation based on published studies.[4][5][6]
1. Animal Selection and Acclimation:
- Select adult male dogs with a confirmed diagnosis of benign prostatic hypertrophy.
- Acclimate the animals to the housing conditions for a specified period before the study begins.
2. Pre-treatment Evaluation:
- Measure the prostatic size and volume using radiography and ultrasonography.
- Collect peripheral blood samples to determine baseline plasma levels of luteinizing hormone (LH), testosterone, and dihydrotestosterone (DHT).
- If required, perform semen quality analysis (sperm count, motility, morphology).
3. Administration of Chlormadinone Acetate:
- Oral Administration: Administer CMA orally at a dose of 2 mg/kg twice daily for 3-4 weeks.[4]
- Subcutaneous Implantation: Surgically implant a pellet containing 10 mg/kg of CMA subcutaneously.[5]
4. Monitoring and Post-treatment Evaluation:
- Monitor the animals for the resolution of clinical signs (e.g., hematuria, dysuria).
- At specified time points (e.g., weekly, bi-weekly), repeat the prostatic volume measurements and blood sample collection for hormone analysis.
- At the end of the study, a final evaluation of prostatic volume, hormone levels, and semen quality should be performed.
- For histological analysis, prostatic biopsies can be performed via laparotomy before and after treatment.
// Nodes
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
animal_selection [label="Animal Selection\n(Canine BPH Model)", fillcolor="#FBBC05", fontcolor="#202124"];
pre_treatment [label="Pre-treatment Evaluation\n(Prostate Volume, Hormones)", fillcolor="#FBBC05", fontcolor="#202124"];
cma_administration [label="CMA Administration\n(Oral or Implant)", fillcolor="#34A853", fontcolor="#FFFFFF"];
monitoring [label="Monitoring\n(Clinical Signs, Prostate Volume)", fillcolor="#FBBC05", fontcolor="#202124"];
post_treatment [label="Post-treatment Evaluation\n(Prostate Volume, Hormones)", fillcolor="#FBBC05", fontcolor="#202124"];
histology [label="Histological Analysis\n(Optional)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
data_analysis [label="Data Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
start -> animal_selection;
animal_selection -> pre_treatment;
pre_treatment -> cma_administration;
cma_administration -> monitoring;
monitoring -> post_treatment;
post_treatment -> data_analysis;
post_treatment -> histology [style=dashed];
histology -> data_analysis [style=dashed];
data_analysis -> end;
}
Caption: In vivo experimental workflow for CMA evaluation.
Clinical Research
Clinical trials have investigated the efficacy of Chlormadinone Acetate in patients with low-risk prostate cancer.
Quantitative Data Summary: Clinical Trial of Low-Dose Chlormadinone Acetate in Low-Risk Prostate Cancer
| Parameter | Patient Group | Dosage | Duration | Key Findings | Reference |
| Persistence of Active Surveillance (3 years) | Low-risk prostate cancer | 50 mg/day, oral | 3 years | 75.5% in CMA group vs. 50.1% in placebo group. | [7][8][9] |
| Hazard Ratio for Discontinuation of Active Surveillance | Low-risk prostate cancer | 50 mg/day, oral | 3 years | 0.417 (CMA group vs. placebo). | [7][8][9] |
| Prostate Specific Antigen (PSA) Level | Low-risk prostate cancer | 50 mg/day, oral | 3 years | Significant decrease in the CMA group. | [7][8] |
| Testosterone Level | Low-risk prostate cancer | 50 mg/day, oral | 3 years | Significant decrease in the CMA group. | [7][8] |
| Prostate Volume | Low-risk prostate cancer | 50 mg/day, oral | 3 years | Significant decrease in the CMA group. | [7][8] |
| Number of Positive Cores (Biopsy) | Low-risk prostate cancer | 50 mg/day, oral | 12 and 36 months | Significantly lower in the CMA group. | [7][8][9] |
Conclusion
Chlormadinone acetate demonstrates significant anti-androgenic effects in both in vitro and in vivo models of prostate disease. Its ability to competitively inhibit the androgen receptor and potentially reduce 5-alpha-reductase activity leads to a reduction in prostate volume and a decrease in key biomarkers such as PSA and testosterone. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of CMA in prostate cancer and BPH.
References
- 1. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the commonly used cell lines for prostate cancer research? | Ubigene [ubigene.us]
- 4. Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of chlormadinone acetate-pellet implantation and orchidectomy on benign prostatic hypertrophy in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormadinone acetate pellet implantation plus short-term oral administration in dogs with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlormadinone Acetate Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlormadinone acetate (B1210297) (CMA) in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the successful design and execution of your research.
Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments with Chlormadinone acetate.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of CMA in culture medium | CMA has low aqueous solubility. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility, or the stock solution may have been stored improperly. | - Ensure the final solvent concentration in the culture medium is sufficient to keep CMA dissolved (typically ≤ 0.1% v/v for DMSO). - Prepare fresh dilutions from a concentrated stock solution for each experiment. - Gently warm the stock solution and vortex before making dilutions. - Visually inspect the medium for any signs of precipitation after adding CMA. |
| Inconsistent or no observable effect of CMA | - Suboptimal CMA concentration: The dosage may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. - Cell line insensitivity: The cell line may not express sufficient levels of progesterone (B1679170) or androgen receptors. - Degradation of CMA: Improper storage of stock solutions can lead to reduced activity.[1] - Serum interference: Components in the fetal bovine serum (FBS) may bind to or interfere with CMA. | - Perform a dose-response study: Test a wide range of CMA concentrations (e.g., 10 nM to 10 µM) to determine the optimal working concentration for your specific cell line and endpoint. - Confirm receptor expression: Verify the expression of progesterone and androgen receptors in your cell line using techniques like qPCR or Western blotting. - Proper storage: Store CMA stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1] - Use charcoal-stripped serum: To eliminate interference from endogenous steroids in FBS, use charcoal-stripped serum in your experiments. |
| Increased cell death or unexpected cytotoxicity | - Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. - CMA-induced apoptosis: CMA can induce apoptosis in certain cell types.[2][3] - Off-target effects: At high concentrations, CMA may have off-target effects leading to cytotoxicity. | - Include a solvent control: Always include a vehicle control (culture medium with the same concentration of solvent used for the highest CMA concentration) to assess solvent toxicity. - Perform a viability assay: Use assays like MTT or Annexin V staining to distinguish between general cytotoxicity and specific apoptosis. - Optimize CMA concentration: Use the lowest effective concentration determined from your dose-response experiments. |
| Contamination of cell cultures | Introduction of bacteria, yeast, fungi, or mycoplasma into the cell culture. | - Aseptic technique: Strictly adhere to aseptic techniques when handling cell cultures and reagents. - Regularly test for mycoplasma: Mycoplasma contamination can alter cellular responses to treatments and is not always visible. - Use sterile reagents: Ensure all media, supplements, and solutions are sterile. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Chlormadinone acetate?
A1: Chlormadinone acetate is a synthetic progestin that primarily acts as an agonist for the progesterone receptor (PR). It also exhibits anti-androgenic activity by competing with androgens for binding to the androgen receptor (AR), thereby inhibiting androgen-mediated signaling.[4]
Q2: How should I prepare and store Chlormadinone acetate stock solutions?
A2: CMA is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1] For long-term storage of the powdered form, it is recommended to keep it at -20°C for up to 3 years.[4][5]
Q3: What is a typical effective concentration range for CMA in cell culture?
A3: The effective concentration of CMA can vary depending on the cell line and the biological endpoint being measured. A common starting point for dose-response experiments is a range from 10⁻⁸ M to 10⁻⁶ M (10 nM to 1 µM).[4] It is crucial to determine the optimal concentration for your specific experimental setup.
Q4: What are the appropriate negative and positive controls for experiments with CMA?
A4:
-
Negative Control: A vehicle control containing the same concentration of the solvent (e.g., DMSO) used to dissolve the CMA is essential to account for any effects of the solvent itself.
-
Positive Control: The choice of a positive control depends on the specific experiment. For example, in an apoptosis assay, a known apoptosis-inducing agent like staurosporine (B1682477) could be used. For experiments investigating anti-androgenic effects, a known androgen receptor antagonist like bicalutamide (B1683754) could be used.
Q5: Can CMA affect signaling pathways other than the progesterone and androgen receptor pathways?
A5: Yes, the activation of progesterone and androgen receptors by CMA can lead to the modulation of various downstream signaling pathways. There is evidence of crosstalk between steroid hormone receptors and kinase signaling cascades like the MAPK/ERK and PI3K/Akt pathways.[6][7][8] The specific downstream effects are often cell-type dependent.
Data Presentation
Effective Concentrations of Chlormadinone Acetate in a Prostate Cancer Cell Line
| Cell Line | Assay | Concentration Range | Observed Effect | Reference |
| PC-3 (human prostate cancer) | Androgen Receptor Transcriptional Activity | 10⁻⁸ M - 10⁻⁶ M | Inhibition of AR transcriptional activity | [4] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of CMA on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Chlormadinone acetate (CMA)
-
DMSO (for CMA stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of CMA in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Remove the old medium and add the CMA-containing medium to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated or vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol provides a general method for detecting CMA-induced apoptosis by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Chlormadinone acetate (CMA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of CMA for the specified time. Include vehicle and untreated controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. PI3K-AKT-mTOR pathway is dominant over androgen receptor signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of Chlormadinone Acetate on Lower Urinary Tract Symptoms and Erectile Functions of Patients with Benign Prostatic Hyperplasia: A Prospective Multicenter Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlormadinone Acetate (CMA) Induces Apoptosis on Canine Spontaneous Benign Prostatic Hyperplasia (BPH) [jstage.jst.go.jp]
- 4. abeomics.com [abeomics.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. aacrjournals.org [aacrjournals.org]
Addressing solubility challenges of Chlormadinone acetate in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges of Chlormadinone acetate (B1210297) (CMA) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of Chlormadinone acetate in aqueous solutions?
Chlormadinone acetate is a synthetic, lipophilic steroid and is classified as practically insoluble in water.[1][2] Its aqueous solubility is very low, reported to be approximately 0.16 mg/L.[2]
Q2: In which organic solvents can Chlormadinone acetate be dissolved?
Chlormadinone acetate exhibits good solubility in several organic solvents. It is very soluble in chloroform, soluble in acetonitrile, and slightly soluble in ethanol (B145695) and diethyl ether.[2] For preparing stock solutions for in vitro experiments, dimethyl sulfoxide (B87167) (DMSO) is commonly used.[1][3]
Q3: I've dissolved Chlormadinone acetate in DMSO, but it precipitates when I add it to my aqueous experimental buffer. What is happening?
This common issue is known as "solvent-shifting" precipitation. DMSO is an excellent organic solvent that can dissolve CMA at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer (like PBS or cell culture media), the overall solvent environment becomes predominantly aqueous. Since CMA is poorly soluble in water, it precipitates out of the solution. The key is to ensure that the final concentration of both CMA and DMSO in the aqueous buffer are low enough to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[4] However, the tolerance to DMSO can be cell-line specific, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q5: Can I use heating or sonication to dissolve Chlormadinone acetate in my buffer?
Gentle heating and sonication can aid in the initial dissolution of CMA in a co-solvent like DMSO.[1][3] However, if the compound precipitates upon returning to ambient temperature after being dissolved in an aqueous buffer, the solution is likely supersaturated and not stable. This can lead to precipitation during your experiment. These methods are best used to facilitate the initial solubilization in a stock solution before further dilution.
Data Presentation
Table 1: Solubility of Chlormadinone Acetate in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (practically insoluble) | [1] |
| Chloroform | Very soluble (~50 mg/mL) | [2][5] |
| Acetonitrile | Soluble | [2] |
| Ethanol | Slightly soluble (~1 mg/mL to 10 mg/mL) | [3][6] |
| Diethyl Ether | Slightly soluble | [2] |
| DMSO | 10 mg/mL - 81 mg/mL | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Chlormadinone Acetate Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Chlormadinone acetate in DMSO for subsequent dilution in aqueous buffers.
Materials:
-
Chlormadinone acetate (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of Chlormadinone acetate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For example, for a 10 mM stock solution, dissolve 4.05 mg of CMA (MW: 404.93 g/mol ) in 1 mL of DMSO.
-
Vortex the mixture thoroughly for 1-2 minutes until the solid is completely dissolved.
-
If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers (e.g., PBS or Cell Culture Media)
Objective: To prepare a working solution of Chlormadinone acetate in an aqueous buffer from a DMSO stock solution, minimizing precipitation.
Materials:
-
Chlormadinone acetate stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Warm the aqueous buffer (PBS or cell culture medium) to the experimental temperature (e.g., 37°C).
-
In a sterile tube, add the required volume of the pre-warmed aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the CMA stock solution dropwise to ensure rapid and uniform mixing. This minimizes localized high concentrations of CMA and DMSO that can lead to precipitation.
-
Continue vortexing for another 30 seconds after adding the stock solution.
-
Visually inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, the final concentration of CMA is likely too high for the chosen final DMSO concentration.
-
Use the freshly prepared working solution immediately in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon addition of DMSO stock to aqueous buffer | Final CMA concentration is too high: The concentration of CMA in the final aqueous solution exceeds its solubility limit. | - Decrease the final working concentration of CMA.- Increase the final DMSO concentration (while staying within the tolerated limits for your cells). |
| High percentage of DMSO in the final solution: While DMSO helps, too high a final concentration can still be toxic to cells. | - Prepare a more concentrated stock solution of CMA in DMSO so that a smaller volume is needed for dilution, keeping the final DMSO concentration low (ideally ≤ 0.1%). | |
| Buffer pH: The solubility of some steroid compounds can be pH-dependent. | - If your experimental conditions allow, try adjusting the pH of your buffer slightly. | |
| Solution is initially clear but becomes cloudy over time | Metastable supersaturated solution: The initial dissolution was successful, but the concentration is above the thermodynamic solubility limit. | - Reduce the final concentration of CMA. |
| Temperature fluctuations: A decrease in temperature can reduce solubility. | - Ensure your experimental setup is maintained at a constant temperature. | |
| Interaction with buffer components: Certain salts or proteins in your buffer could be promoting precipitation. | - If possible, test the solubility in a simpler buffer first (e.g., saline). |
Visualizations
Caption: Experimental workflow for preparing Chlormadinone acetate solutions.
Caption: Troubleshooting workflow for Chlormadinone acetate precipitation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting unexpected results in Chlormadinone-treated animal models
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in animal models treated with Chlormadinone (B195047) acetate (B1210297) (CMA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes observed during in vivo studies with Chlormadinone acetate.
Issue 1: Paradoxical Proliferative Effects in Mammary Glands of Dogs
Question: We are using Chlormadinone acetate for its anti-androgenic properties in a canine model, but we are observing unexpected mammary gland nodules and hyperplasia. Isn't CMA supposed to have anti-estrogenic effects?
Answer: This is a documented species-specific effect. While CMA has anti-estrogenic properties in some contexts, prolonged treatment in dogs has been associated with the development of mammary nodules and tumors.[1][2][3] Studies have shown that even though CMA alone did not increase tumor incidence in mice or rats, it did result in mammary tumors in dogs.[3] One study reported that palpable mammary nodules were first observed at 16 months in chlormadinone-treated dogs.[1] It is crucial to consider the species of your animal model when interpreting results related to mammary tissue. In contrast, studies in rats have not shown a significant increase in mammary tumor incidence with CMA treatment.[4]
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of the mammary nodules to determine if they are benign or malignant. One study found that out of 22 nodules from chlormadinone-treated dogs, 12 were nodular hyperplasia and 4 were benign mixed mammary tumors.[1]
-
Dose and Duration Review: Re-evaluate the dose and duration of your CMA treatment. Long-term studies have highlighted this issue.
-
Alternative Models: If studying effects unrelated to the mammary gland, consider using a different animal model, such as rats, where this paradoxical effect is not prominently reported.
Issue 2: Unexpected Glucocorticoid-like Effects and Adrenal Gland Alterations
Question: Our rat model treated with Chlormadinone acetate is showing signs of adrenal suppression, including reduced adrenal gland weight. We expected progestogenic and anti-androgenic effects, not glucocorticoid activity.
Answer: Chlormadinone acetate is known to possess weak glucocorticoid activity.[5] This can lead to a negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in adrenal suppression. Studies in immature rats have demonstrated a reduction in adrenal gland weight following CMA administration at doses of 21.5 and 100 mg/kg.[6][7][8] This effect is not universal across all species. For instance, a study on a related compound, delmadinone (B137183) acetate, in dogs showed a substantial suppression of basal and post-ACTH plasma cortisol secretion, indicating adrenal suppression.[9] However, other studies have reported that CMA may suppress elevated ACTH in certain pathological conditions.[10]
Troubleshooting Steps:
-
Hormone Level Analysis: Measure plasma levels of corticosterone (B1669441) (in rodents) or cortisol (in other species), as well as ACTH, to confirm HPA axis suppression.
-
Dose-Response Assessment: If possible, perform a dose-response study to determine the threshold at which glucocorticoid-like effects become significant in your model.
-
Control for Glucocorticoid Effects: When designing experiments to assess other endpoints, be mindful of the potential confounding effects of CMA's glucocorticoid activity.
Issue 3: Inconsistent Anti-Androgenic Effects
Question: We are not observing the expected level of anti-androgenic activity in our castrated, testosterone-supplemented rat model treated with Chlormadinone acetate.
Answer: The anti-androgenic activity of CMA can be influenced by several factors, including the dose, the specific androgen being antagonized, and the target tissue. CMA is a competitive antagonist of the androgen receptor (AR) but also a weak partial agonist.[5] This means that in the absence of a potent androgen, CMA itself might weakly activate the AR.
Troubleshooting Steps:
-
Dose Optimization: The anti-androgenic effects of CMA are dose-dependent. Ensure you are using a dose that has been validated for anti-androgenic activity in your specific model. For example, doses of 4.64 and 21.5 mg/kg have been shown to inhibit testosterone-stimulated growth of the prostate and seminal vesicles in castrated rats.[6][7]
-
Metabolite Activity: Consider the activity of CMA's metabolites. The 3α-hydroxy and 3β-hydroxy metabolites of CMA also possess anti-androgenic activity, although to varying degrees.[6][7]
-
Receptor Binding Competition: Be aware that CMA competes with androgens for AR binding. The relative concentrations of CMA and the androgen will influence the net effect.
Issue 4: Variable Effects on the Ovarian Cycle and Ovulation
Question: We are seeing inconsistent effects of Chlormadinone acetate on the estrous cycle in our female rat model. Some animals show cycle arrest, while others continue to cycle irregularly.
Answer: CMA's primary mechanism for contraception is the inhibition of ovulation by suppressing gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[11][12] However, the effective dose for complete ovulation inhibition can be narrow. In women, the oral ovulation-inhibiting dosage is between 1.5 to 4 mg/day.[5] In rats, administration during diestrus has been shown to decrease the number of corpora lutea and increase atretic follicles.[13]
Troubleshooting Steps:
-
Dose and Timing Verification: Confirm the accuracy of your dosing and the timing of administration relative to the estrous cycle stage. Administration at different stages can lead to varied outcomes.
-
Hormone Level Monitoring: Measure serum LH, FSH, and estradiol (B170435) levels to determine if the hypothalamic-pituitary-gonadal axis is being effectively suppressed.
-
Vaginal Cytology: Continue to monitor vaginal smears to accurately stage the estrous cycle and assess the consistency of CMA's effect.
Data Summary Tables
Table 1: Receptor Binding Affinity of Chlormadinone Acetate (CMA) and its Metabolites
| Compound | Progesterone (B1679170) Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3α-OH-CMA | 13 | 83 | 69 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
| R5020 (Reference Progestin) | 4.3 | N/A | N/A |
| Methyltrienolone (Reference Androgen) | N/A | 2.9 | N/A |
| Dexamethasone (Reference Glucocorticoid) | N/A | N/A | 1.2 |
Data sourced from in vitro binding tests to human receptors.[6][7]
Table 2: Effects of Chlormadinone Acetate (CMA) on Organ Weights in Immature Rats
| Treatment (Dose, p.o. for 6 days) | Change in Thymus Weight | Change in Adrenal Gland Weight |
| CMA (21.5 mg/kg) | Reduction | Reduction |
| CMA (100 mg/kg) | Reduction | Reduction |
| 3α-OH-CMA (21.5 mg/kg) | Reduction | Reduction |
| 3α-OH-CMA (100 mg/kg) | Reduction | Reduction |
| 3β-OH-CMA | No Reduction | No Reduction |
Data from a study in immature rats demonstrating glucocorticoid properties.[6][7]
Key Experimental Protocols
Protocol 1: Assessment of Anti-Androgenic Activity in Castrated Rats
Objective: To determine the ability of a test compound to inhibit the effect of exogenous testosterone (B1683101) on androgen-dependent tissues.
Animals: Male Sprague-Dawley rats, castrated 7-10 days prior to the start of the experiment.
Procedure:
-
Grouping: Divide animals into the following groups (n=8-10 per group):
-
Vehicle control (e.g., corn oil)
-
Testosterone propionate (B1217596) (TP) control (e.g., 0.5 mg/animal/day, s.c.)
-
TP + Chlormadinone acetate (low dose, e.g., 4.64 mg/kg/day, p.o.)
-
TP + Chlormadinone acetate (high dose, e.g., 21.5 mg/kg/day, p.o.)
-
-
Administration: Administer TP and CMA (or vehicle) daily for 7 consecutive days.
-
Necropsy: On day 8, euthanize the animals and carefully dissect the prostate and seminal vesicles.
-
Endpoint: Record the wet weight of the prostate and seminal vesicles.
-
Analysis: Compare the organ weights of the CMA-treated groups to the TP control group. A significant reduction in organ weight indicates anti-androgenic activity.[6][7]
Protocol 2: Assessment of Progestogenic Activity in Immature Rabbits (McPhail Test)
Objective: To evaluate the progestogenic effect of a compound on the estrogen-primed endometrium.
Animals: Immature female rabbits (e.g., New Zealand White).
Procedure:
-
Estrogen Priming: Administer estradiol benzoate (B1203000) (e.g., 5 µ g/animal/day , s.c.) for 6 days to prime the endometrium.
-
Grouping: On day 7, divide the animals into groups (n=5-6 per group):
-
Vehicle control
-
Progesterone control (e.g., 0.4 mg/animal/day, s.c.)
-
Chlormadinone acetate (low dose, e.g., 5 µg/kg/day, p.o.)
-
Chlormadinone acetate (high dose, e.g., 45 µg/kg/day, p.o.)
-
-
Administration: Administer the respective treatments daily from day 7 to day 11.
-
Necropsy: On day 12, euthanize the animals and collect uterine samples.
-
Endpoint: Perform histological examination of the uterine sections and score the degree of endometrial proliferation and glandular development (McPhail scale).
-
Analysis: Compare the McPhail scores of the CMA-treated groups to the vehicle and progesterone controls.[8]
Visualizations
References
- 1. Mammary nodules in dogs during four years' treatment with megestrol acetate or chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979) [inchem.org]
- 3. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 6, 1974) [inchem.org]
- 4. Comparative effect of chlormadinone acetate and diethylstilbestrol as promoters in mammary tumorigenesis of rats irradiated with gamma-rays during lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Effects of delmadinone acetate on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chlormadinone acetate as a possible effective agent for congenital adrenal hyperplasia to suppress elevated ACTH and antagonize masculinization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 12. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [Influence of chlormadinonacetate on the rat ovary (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for the consistent delivery of Chlormadinone in vivo
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the consistent in vivo delivery of Chlormadinone (B195047) acetate (B1210297) (CMA).
Frequently Asked Questions (FAQs)
Q1: What is Chlormadinone acetate (CMA) and what is its primary mechanism of action?
Chlormadinone acetate is a synthetic, steroidal progestin.[1][2][3] Its primary mechanism involves acting as a potent agonist for the progesterone (B1679170) receptor (PR), which mimics the effects of natural progesterone.[1][4] Additionally, CMA exhibits significant anti-androgenic properties by acting as an antagonist at the androgen receptor (AR), competing with androgens like testosterone.[1][2][3] It also possesses weak glucocorticoid receptor (GR) activity and antigonadotropic effects, which suppress the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby reducing gonadal sex hormone production.[2][3]
Q2: What are the main challenges when delivering the lipophilic compound CMA in vivo?
As a lipophilic (fat-soluble) compound, CMA has very low solubility in aqueous solutions. The primary challenge is creating a stable, biocompatible formulation that ensures consistent absorption and bioavailability.[5][6] Improper vehicle selection can lead to compound precipitation, inconsistent dosing, local tissue irritation, and variable experimental results.[6][7]
Q3: What are suitable vehicles for preparing CMA for in vivo administration?
The choice of vehicle is critical and depends on the route of administration (e.g., oral, subcutaneous, intraperitoneal). Common options for lipophilic drugs like CMA include:
-
Oil-Based Vehicles: Corn oil, sesame oil, or olive oil are frequently used for subcutaneous (SC) or intraperitoneal (IP) injections of highly lipophilic drugs.[5]
-
Aqueous Suspensions: For oral administration, CMA can be formulated as a suspension using agents like carboxymethylcellulose (CMC).
-
Solvent-Based Systems: A co-solvent system may be necessary for certain applications. A common formulation involves dissolving CMA in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then diluting it with other vehicles such as polyethylene (B3416737) glycol (PEG300), Tween 80, and saline.[8][9] It is crucial to keep the final concentration of organic solvents low to avoid toxicity.[5][6]
Q4: How should Chlormadinone acetate powder be stored?
CMA powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][10] Under these conditions, it is stable for at least four years.[10] Stock solutions, particularly those made in DMSO, should be stored at -80°C for long-term stability (up to one year).[9] For immediate use, freshly prepared solutions are always recommended.[8]
Troubleshooting Guide
Problem: Compound Precipitation & Solubility
Q: My CMA formulation is cloudy, or the compound has precipitated out of solution. What should I do?
-
Verify Solubility Limits: You may have exceeded the solubility of CMA in your chosen vehicle. Check the manufacturer's data sheet for solubility information.[8][9][10]
-
Use a Co-Solvent System: CMA is highly soluble in DMSO or chloroform.[8][10] Try dissolving the powder completely in a small volume of DMSO first, then slowly add your primary vehicle (e.g., PEG300, corn oil) while vortexing.[8]
-
Gentle Warming and Sonication: Warming the solution to body temperature (approx. 37°C) and using a sonicator can help dissolve the compound and maintain its solubility.[9] Do not overheat, as this can degrade the compound.
-
Prepare Freshly: Formulations, especially complex mixtures, can be unstable. Always prepare the dosing solution immediately before administration for best results.[8]
Problem: Inconsistent Results & Bioavailability
Q: I am observing high variability in the physiological response to CMA between my experimental animals. What are the potential causes?
-
Inconsistent Formulation: If the drug is not fully dissolved or is unevenly suspended, each animal may receive a different effective dose. Ensure your final formulation is homogenous by vortexing thoroughly before drawing each dose.
-
Incorrect Injection Technique: For subcutaneous (SC) or intraperitoneal (IP) injections, poor technique can lead to injection into a fat pad, muscle, or the gastrointestinal tract, all of which alter absorption rates.[7] Ensure proper restraint and needle placement for every injection.[11][12]
-
Vehicle Effects: The vehicle itself can have biological effects.[6][13] For example, DMSO has anti-inflammatory properties.[6] Always include a vehicle-only control group in your experimental design to account for these potential confounding effects.
-
Metabolism Differences: Age, sex, and health status of the animals can influence drug metabolism and clearance. Ensure your animals are properly matched across experimental groups.
Problem: Adverse Events & Animal Welfare
Q: My animals are showing signs of distress, such as skin irritation, lethargy, or weight loss, after CMA administration. What should I do?
-
Check Vehicle Toxicity: High concentrations of solvents like DMSO or ethanol (B145695) can cause local irritation and systemic toxicity.[5][6] Reduce the concentration of the organic solvent in your vehicle if possible, or select an alternative vehicle like corn oil.
-
Solution pH and Osmolality: Ensure your final solution is isotonic and has a physiological pH (7.3-7.45), especially for injections, to prevent tissue damage and pain.[12]
-
Injection Volume: Do not exceed the recommended maximum injection volume for the chosen site and animal size. For a mouse, the maximum subcutaneous volume per site is typically 5 ml/kg.[14] Overly large volumes can cause pain and tissue stretching.
-
Monitor and Consult: Observe animals closely after administration. If adverse signs persist, consult with your institution's veterinary staff immediately.
Problem: Injection Site Reactions
Q: I am noticing swelling, bruising, or a persistent lump at the injection site after a subcutaneous injection. What went wrong?
-
Local Irritation: This can be caused by a non-isotonic solution, a toxic vehicle, or the compound precipitating out of solution at the injection site.[12][14]
-
Bruising: This may result from nicking a small capillary during injection or pinching the skin too tightly.[14] Applying gentle pressure after withdrawing the needle can help.[14]
-
Incorrect Technique: Injecting too shallowly can result in an intradermal injection, which is more irritating. Ensure the needle fully penetrates the subcutaneous space.[7]
-
Aspiration Check: Before injecting, gently pull back on the plunger to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-attempt at a different site with a fresh needle and syringe.[14]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Chlormadinone Acetate (Human Data)
| Parameter | Single Dose (2 mg) | Multiple Doses (2 mg/day, Steady State) |
|---|---|---|
| Tmax (Time to Peak Plasma Conc.) | ~1-2 hours | ~1-2 hours |
| Cmax (Peak Plasma Concentration) | ~1600 pg/mL | ~2000 pg/mL |
| t½ (Elimination Half-life) | ~25 hours | ~36-39 hours |
| Accumulation Factor | N/A | 1.7 - 2.0 |
Data derived from human studies and may vary in animal models.[15]
Table 2: In Vitro Receptor Binding Affinity (Ki) of Chlormadinone Acetate
| Receptor | Ki (nM) | Note |
|---|---|---|
| Progesterone Receptor (Human) | 2.5 nM | High-affinity agonist activity.[10][16] |
| Androgen Receptor (Human) | 3.8 nM | High-affinity antagonist activity.[10][16] |
| Glucocorticoid Receptor (Human) | 16 nM | Weaker affinity compared to PR and AR.[10][16] |
Ki values represent the concentration required to occupy 50% of receptors in vitro.
Table 3: Example Vehicle Compositions for In Vivo Delivery of CMA
| Vehicle Composition | Route | Suitability | Reference |
|---|---|---|---|
| 1. Corn Oil | SC, IP, Oral | Excellent for highly lipophilic compounds. Simple and well-tolerated. | [5][8] |
| 2. 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | IP, IV | Co-solvent system for improved solubility. Requires careful preparation. | [9] |
| 3. 5% DMSO, 95% Corn Oil | SC, IP | Dissolve CMA in DMSO first, then dilute with corn oil. |[8] |
Experimental Protocols
Protocol: Preparation and Subcutaneous Administration of CMA in a Mouse Model
This protocol describes a standard method for delivering CMA subcutaneously using a corn oil vehicle.
1. Materials:
-
Chlormadinone acetate (CMA) powder
-
Sterile corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile syringes (1 mL) and needles (25-27G)[14]
-
70% ethanol for disinfection
-
Appropriate animal restraint device
2. Vehicle Preparation and Dosing Calculation:
-
Calculate Total Volume: Determine the total volume of dosing solution needed. Example: 10 mice, 25 g average weight, 100 µL (0.1 mL) injection volume per mouse = ~1.2 mL total (prepare extra).
-
Calculate CMA Mass: Determine the required dose (e.g., 10 mg/kg).
-
Dose per mouse (mg) = 10 mg/kg * 0.025 kg = 0.25 mg
-
Concentration (mg/mL) = 0.25 mg / 0.1 mL = 2.5 mg/mL
-
Total CMA needed = 2.5 mg/mL * 1.2 mL = 3.0 mg
-
-
Preparation:
-
Aseptically weigh the required mass of CMA powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile corn oil to the tube.
-
Vortex vigorously for 2-3 minutes until the powder is fully suspended or dissolved. A clear solution indicates full dissolution. If suspension is necessary, ensure it is uniform.
-
Sonication may be used to aid dissolution if required.
-
Warm the solution to room temperature or 37°C before injection.[12]
-
3. Administration Procedure:
-
Ensure the animal is properly restrained to expose the dorsal side (back).[11]
-
Gently lift the loose skin between the shoulder blades to form a "tent".[11]
-
Wipe the injection site with 70% ethanol.
-
Vortex the CMA solution immediately before drawing a dose to ensure homogeneity.
-
Insert a sterile needle, bevel up, into the base of the skin tent, parallel to the spine.[11]
-
Gently pull back on the plunger to ensure you have not entered a blood vessel (no blood should enter the syringe).[14]
-
Withdraw the needle and apply gentle pressure to the site with sterile gauze for a few seconds if any bleeding occurs.[14]
-
Monitor the animal for any adverse reactions post-injection.
-
Dispose of all sharps in an approved container.
Visualizations
References
- 1. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 2. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlormadinone acetate - Wikipedia [en.wikipedia.org]
- 4. What is Chlormadinone Acetate used for? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. services.anu.edu.au [services.anu.edu.au]
- 8. selleckchem.com [selleckchem.com]
- 9. Chlormadinone acetate | Progesterone Receptor | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. research.unc.edu [research.unc.edu]
- 12. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 13. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. Pharmacokinetics of chlormadinone acetate following single and multiple oral dosing of chlormadinone acetate (2 mg) and ethinylestradiol (0.03 mg) and elimination and clearance of a single dose of radiolabeled chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Overcoming Interference in Analytical Assays for Chlormadinone
Welcome to the technical support center for analytical assays of Chlormadinone (B195047). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common interference issues encountered during the quantification of Chlormadinone and its acetate (B1210297) form (Chlormadinone Acetate or CMA).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interference in Chlormadinone analytical assays?
A1: The two primary types of interference are matrix effects in chromatographic methods like LC-MS/MS and cross-reactivity in immunoassays.[1] Matrix effects arise from co-eluting endogenous or exogenous components in the sample that suppress or enhance the ionization of Chlormadinone, leading to inaccurate quantification.[1] Cross-reactivity in immunoassays occurs when structurally similar compounds, such as other progestins or metabolites, bind to the assay antibodies, resulting in falsely elevated measurements.[2]
Q2: How can I minimize matrix effects in my LC-MS/MS assay for Chlormadinone Acetate?
A2: The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Chlormadinone Acetate-d3.[3] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction. Additionally, robust sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are crucial for removing a significant portion of interfering matrix components before analysis.[4]
Q3: What are the known cross-reactants in Chlormadinone immunoassays?
A3: While specific cross-reactivity data for dedicated Chlormadinone immunoassays is not extensively published, a study on competitive binding assays for progesterone (B1679170) showed that other contraceptive steroids could cross-react. For instance, dydrogesterone (B1671002) and d-norgestrel showed some cross-reactivity in a progesterone assay.[2] Given the structural similarity, metabolites of Chlormadinone Acetate, such as 3α- and 3β-hydroxy metabolites, are also potential cross-reactants.[5] It is crucial to consult the specific assay's package insert for a list of known cross-reactants.
Q4: My immunoassay results for Chlormadinone are unexpectedly high. What could be the cause?
A4: Unexpectedly high results in an immunoassay could be due to cross-reactivity with other structurally related compounds present in the sample. This could include other administered steroids or metabolites of Chlormadinone. Another possibility is the presence of heterophile antibodies in the sample, which can bridge the capture and detection antibodies in a sandwich immunoassay, leading to a false-positive signal.[6]
Q5: What is the mechanism of action of Chlormadinone Acetate?
A5: Chlormadinone Acetate (CMA) is a synthetic progestin that primarily acts as a potent progesterone receptor agonist.[7] It also exhibits partial androgen receptor antagonist activity.[7] Its mechanism involves suppressing the secretion of gonadotropins from the pituitary gland, which in turn inhibits ovulation and follicular development.[3]
Troubleshooting Guides
LC-MS/MS Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | - Adjust the mobile phase pH to ensure Chlormadinone is in a single ionic state. | |
| Sample solvent stronger than the mobile phase. | - Reconstitute the sample in a solvent similar in strength to the initial mobile phase. | |
| Inconsistent Retention Times | Leak in the LC system. | - Check all fittings and connections for leaks. |
| Air bubbles in the pump. | - Purge the pump to remove any trapped air bubbles. | |
| Column temperature fluctuations. | - Ensure the column oven is maintaining a stable temperature. | |
| High Background Noise or Baseline Drift | Contaminated mobile phase or solvents. | - Prepare fresh mobile phase using high-purity solvents. |
| Dirty ion source. | - Clean the ion source according to the manufacturer's instructions. | |
| Insufficient sample cleanup. | - Optimize the sample preparation method (LLE or SPE) to remove more matrix components. | |
| Low Signal Intensity or Ion Suppression | Matrix effects. | - Incorporate a stable isotope-labeled internal standard (Chlormadinone Acetate-d3). - Improve sample cleanup to remove interfering substances.[4] |
| Incorrect MS/MS parameters. | - Optimize the precursor and product ion selection, collision energy, and other MS parameters. | |
| Inefficient ionization. | - Adjust the ion source settings (e.g., spray voltage, gas flow, temperature). |
Immunoassay (ELISA) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| High Background | Insufficient washing. | - Increase the number of wash steps and ensure complete aspiration of wash buffer.[8] |
| High concentration of detection antibody. | - Titrate the detection antibody to determine the optimal concentration. | |
| Non-specific binding. | - Optimize the blocking buffer and incubation times. | |
| Contaminated reagents or buffers. | - Prepare fresh reagents and buffers.[8] | |
| No or Weak Signal | Omission of a critical reagent. | - Carefully review the protocol and ensure all steps were followed correctly. |
| Inactive reagents (e.g., enzyme conjugate, substrate). | - Check the expiration dates and storage conditions of all reagents. Test reagent activity independently if possible. | |
| Insufficient incubation times. | - Ensure adherence to the recommended incubation times. | |
| Incorrect plate reading settings. | - Verify the correct wavelength and other settings on the plate reader. | |
| High Variability Between Replicates | Pipetting errors. | - Use calibrated pipettes and ensure consistent technique.[9] |
| Inadequate mixing of reagents. | - Thoroughly mix all reagents before adding them to the wells. | |
| Edge effects. | - Ensure uniform temperature across the plate during incubations. Avoid stacking plates.[10] | |
| Results Inconsistent with Expected Values | Cross-reactivity with other substances. | - Test for cross-reactivity with structurally similar compounds or known metabolites.[2] |
| Presence of heterophile antibodies. | - Use blocking agents specifically designed to neutralize heterophile antibodies.[6] | |
| Matrix effects. | - Perform a spike and recovery experiment to assess the impact of the sample matrix. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated UPLC-MS/MS Method for Chlormadinone Acetate in Human Plasma using Chlormadinone Acetate-d3 as an Internal Standard.
| Parameter | Acceptance Criteria | Result |
| Intra-day Precision (%RSD) | <15% | <5.6% |
| Inter-day Precision (%RSD) | <15% | <5.55% |
| Intra-day Accuracy (%Bias) | ±15% | -8.0% to -0.6% |
| Inter-day Accuracy (%Bias) | ±15% | -4.5% to 0.0% |
| Recovery | Consistent and reproducible | 100.3% to 109.0% |
| Matrix Effect | Addressed by IS | Minimal due to co-elution and similar ionization |
Data synthesized from available documentation.[3]
Experimental Protocols
Protocol 1: Quantitative Analysis of Chlormadinone Acetate in Human Plasma by UPLC-MS/MS
This protocol outlines a general procedure for the extraction and analysis of Chlormadinone Acetate from human plasma.
1. Materials and Reagents:
-
Chlormadinone Acetate (CMA) reference standard
-
Chlormadinone Acetate-d3 (CMA-d3) internal standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of CMA-d3 internal standard working solution (e.g., 100 ng/mL in 50:50 methanol/water).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
-
Vortex for 1 minute and transfer to an autosampler vial.
3. UPLC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation (e.g., start at 30% B, ramp to 90% B, hold, and re-equilibrate).
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for both CMA and CMA-d3.
Visualizations
Caption: Experimental workflow for Chlormadinone Acetate extraction and analysis.
Caption: Simplified signaling pathway of Chlormadinone Acetate.
Caption: Logical troubleshooting workflow for Chlormadinone assays.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reaction of contraceptive steroids in competitive binding assays of progesterone and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Best practices for the long-term storage of Chlormadinone acetate solutions
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage and handling of Chlormadinone acetate (B1210297) (CMA) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid Chlormadinone acetate?
For long-term stability, solid Chlormadinone acetate should be stored at -20°C for up to 3 years.[1][2] Some suppliers suggest that storage at room temperature is also acceptable for shorter periods, but for long-term integrity, colder temperatures are recommended.[1]
Q2: How should I store stock solutions of Chlormadinone acetate?
Stock solutions of Chlormadinone acetate should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for solutions are -80°C for up to 2 years or -20°C for up to 1 year.[1][2] For in vivo experiments, it is advisable to prepare working solutions freshly and use them on the same day.[1]
Q3: Is Chlormadinone acetate sensitive to light?
Yes, Chlormadinone acetate is known to be light-sensitive.[1] Therefore, it is best practice to protect both the solid compound and its solutions from light by using amber vials or by storing them in a dark place.[1][3]
Q4: What solvents are suitable for preparing Chlormadinone acetate solutions?
Chlormadinone acetate is soluble in organic solvents such as chloroform (B151607) (approximately 50 mg/ml) and DMSO (up to 81 mg/mL).[2][4] For analytical purposes, such as HPLC or LC-MS/MS, methanol (B129727) is commonly used to prepare stock solutions.[5][6] When preparing solutions, it is recommended to use fresh, high-purity solvents.[1]
Q5: What substances are incompatible with Chlormadinone acetate?
To prevent degradation, Chlormadinone acetate should not be exposed to strong acids, strong alkalis, or strong oxidizing and reducing agents.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Experimental Results | Compound degradation due to improper storage. | Verify that the compound has been stored at the correct temperature and protected from light. For older stock, consider re-analyzing for chemical purity.[1] |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to minimize freezing and thawing.[1] | |
| Precipitation in Stock Solution | Low solubility in the chosen solvent or solvent evaporation. | Ensure the solvent is appropriate and fresh. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound.[1] |
| Moisture absorption by the solvent (e.g., DMSO). | Use fresh, anhydrous solvent for preparing solutions.[8] | |
| Unexpected Peaks in Chromatography | Presence of degradation products or impurities. | Review storage conditions and handling procedures. Ensure that the compound has not been exposed to incompatible substances.[1] The impurity profile of CMA can include steroidal related substances from deacetylation, oxidation, and isomerization.[9] |
| Contamination of the solvent or analytical system. | Use high-purity solvents and ensure the cleanliness of the analytical instrumentation.[1] |
Quantitative Data on Storage Conditions
The following table summarizes the recommended storage conditions for Chlormadinone acetate to ensure its long-term stability.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | For long-term storage.[1][2] |
| Stock Solution | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles.[1] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1][2] | |
| -20°C | Up to 1 month | In solvent, as per some supplier recommendations.[2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Chlormadinone Acetate
This protocol outlines a general method for assessing the stability of Chlormadinone acetate solutions.
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Chlormadinone acetate and its degradation products.
2. Materials and Reagents:
-
Chlormadinone acetate reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC-grade methanol
-
Formic acid (optional, for mobile phase modification)
-
Class A volumetric flasks and pipettes
3. Instrumentation:
-
A gradient HPLC system with a UV detector.[6]
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
4. Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water.[6] A common starting point is a gradient from 30% acetonitrile to 95% acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
5. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Chlormadinone acetate in methanol (e.g., 1 mg/mL).[5] Further dilute with the mobile phase to create a series of calibration standards within the linear range (e.g., 5-30 µg/mL).[6]
-
Sample Preparation: Dilute the Chlormadinone acetate solution being tested with the mobile phase to a concentration within the calibration range.
6. Forced Degradation Studies (for method validation):
-
To ensure the method is stability-indicating, expose the Chlormadinone acetate solution to stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 2 hours.
-
Alkaline: 0.1 N NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat at 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.
7. Data Analysis:
-
Calculate the concentration of Chlormadinone acetate in the samples using the calibration curve.
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stored sample to that of a freshly prepared sample.
Visualizations
Caption: Factors influencing the stability of Chlormadinone acetate.
Caption: General workflow for a long-term stability study of Chlormadinone acetate solutions.
Caption: Simplified signaling pathway of Chlormadinone acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. veeprho.com [veeprho.com]
Technical Support Center: Optimizing Chlormadinone Acetate (CMA) Treatment in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation times and other critical parameters when using Chlormadinone (B195047) Acetate (B1210297) (CMA) in cell-based assays.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Chlormadinone Acetate in cell culture experiments.
1. What is Chlormadinone Acetate (CMA) and what is its primary mechanism of action?
Chlormadinone Acetate (CMA) is a synthetic progestin, a derivative of progesterone (B1679170).[1] Its primary mechanism of action involves binding to and activating the progesterone receptor (PR).[2] However, CMA is also known for its potent anti-androgenic properties, which are mediated through competitive inhibition of the androgen receptor (AR).[2][3] This dual activity makes it a subject of interest in various research areas, including oncology and endocrinology.
2. What are the known binding affinities of CMA for its target receptors?
CMA exhibits high binding affinity for both the progesterone receptor (PR) and the androgen receptor (AR). It also has a notable, albeit lower, affinity for the glucocorticoid receptor (GR), which may contribute to off-target effects.
| Receptor | CMA Ki (nM) | Reference Ligand | Reference Ligand Ki (nM) |
| Progesterone Receptor (PR) | 2.5 | R5020 | 4.3 |
| Androgen Receptor (AR) | 3.8 | Methyltrienolone (R1881) | 2.9 |
| Glucocorticoid Receptor (GR) | 16 | Dexamethasone | 1.2 |
| Data sourced from in vitro binding assays with human receptors. |
3. What is the recommended solvent and storage for CMA?
CMA is soluble in DMSO. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions can be stored at -20°C for up to a month or at -80°C for up to a year. Avoid repeated freeze-thaw cycles.
4. How do I determine the optimal concentration and incubation time for CMA in my specific cell line?
The optimal concentration and incubation time for CMA are highly dependent on the cell line and the specific biological question being investigated. It is crucial to perform both dose-response and time-course experiments.
-
Dose-Response: Treat cells with a range of CMA concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24, 48, or 72 hours).
-
Time-Course: Treat cells with a fixed concentration of CMA and measure the effect at multiple time points (e.g., 6, 12, 24, 48, 72 hours).
These initial experiments will help identify the EC50 or IC50 and the optimal window for observing the desired biological effect.
II. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments with CMA.
A. Inconsistent or Unexpected Results
Problem: High variability between replicate wells or experiments.
Possible Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density for all experiments.
-
Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components, including CMA. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
CMA Degradation: While generally stable, prolonged incubation at 37°C may lead to some degradation. Prepare fresh dilutions of CMA from a frozen stock for each experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular responses to treatments. Regularly test your cell lines for mycoplasma contamination.
Problem: CMA treatment shows an unexpected proliferative or anti-proliferative effect.
Possible Causes & Solutions:
-
Dual Receptor Activity: Remember that CMA acts on both PR and AR. The net effect on cell proliferation will depend on the relative expression and activity of these receptors in your cell line.
-
To dissect the effects:
-
Use specific receptor antagonists. For example, co-treat with an AR antagonist like bicalutamide (B1683754) to isolate the PR-mediated effects, or a PR antagonist like mifepristone (B1683876) (RU486) to isolate the AR-mediated effects.
-
Use cell lines with known receptor status (e.g., PR-positive/AR-negative or vice versa).
-
-
-
Off-Target Glucocorticoid Effects: At higher concentrations, CMA can activate the glucocorticoid receptor. To test for this, co-treat with a GR antagonist like mifepristone (RU486).[4]
-
Hormone-Depleted Media: The presence of hormones in standard fetal bovine serum (FBS) can interfere with the effects of CMA. For studies on hormone-responsive pathways, it is crucial to use charcoal-stripped FBS to remove endogenous steroids.
B. Cell Health and Viability Issues
Problem: Cells appear stressed or die at low CMA concentrations.
Possible Causes & Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.1%. Include a vehicle control (medium with the same DMSO concentration as your highest CMA treatment) in all experiments.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to CMA. Perform a careful dose-response curve starting from very low concentrations (e.g., picomolar range) to determine the toxicity threshold.
-
Incorrect pH of Media: Ensure the CO2 level in your incubator is appropriate for the bicarbonate concentration in your media to maintain a stable pH.
III. Experimental Protocols
This section provides detailed methodologies for key experiments involving CMA treatment.
A. Cell Viability/Proliferation Assay (MTT/WST-1)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere and resume logarithmic growth for 24 hours.
-
-
CMA Treatment:
-
Prepare serial dilutions of CMA in your chosen cell culture medium (with or without charcoal-stripped FBS, as required).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of CMA or vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT/WST-1 Reagent Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Measurement:
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
B. Western Blot Analysis for Signaling Pathway Activation
This protocol allows for the investigation of CMA's effect on specific protein expression and phosphorylation.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat with the desired concentrations of CMA for the determined optimal incubation time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, PR, AR).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Chlormadinone Acetate's dual mechanism of action impacts both the Progesterone Receptor and Androgen Receptor signaling pathways.
B. Experimental Workflow
The following diagram illustrates a typical workflow for optimizing and evaluating the effects of CMA treatment in cell-based assays.
C. Logic for Differentiating Receptor-Mediated Effects
This diagram outlines a logical approach to distinguish between the progestogenic, androgenic, and potential glucocorticoid effects of CMA.
References
- 1. The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial evaluating the effect of low-dose chlormadinone in patients with low-risk prostate cancer: PROSAS study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential effect of glucocorticoid receptor antagonists on glucocorticoid receptor nuclear translocation and DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Zentrum: Minderung von Off-Target-Effekten von Chlormadinon in experimentellen Systemen
Dieses technische Support-Zentrum richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die Chlormadinonacetat (CMA) in experimentellen Systemen einsetzen. Es bietet detaillierte Fehlerbehebungsleitfäden und häufig gestellte Fragen (FAQs), um spezifische Probleme im Zusammenhang mit den Off-Target-Effekten von CMA zu lösen.
Häufig gestellte Fragen (FAQs)
F1: Was ist der primäre Wirkmechanismus von Chlormadinonacetat (CMA)?
Chlormadinonacetat ist ein synthetisches Progestin, das seine primäre Wirkung durch eine hohe Affinität und agonistische Aktivität am Progesteronrezeptor (PR) entfaltet.[1] Es wird in der hormonellen Empfängnisverhütung und Hormonersatztherapie eingesetzt.
F2: Was sind die bekannten Off-Target-Effekte von CMA?
Die wesentlichsten Off-Target-Effekte von CMA sind seine antiandrogene und eine leichte glukokortikoide Aktivität.[1][2] Diese Effekte resultieren aus der Bindung von CMA an den Androgenrezeptor (AR) als Antagonist und an den Glukokortikoidrezeptor (GR) als partieller Agonist.
F3: In welchen Konzentrationen zeigt CMA typischerweise Off-Target-Effekte in in-vitro-Systemen?
Off-Target-Effekte können konzentrationsabhängig sein. Antiandrogene Wirkungen wurden in Konzentrationen im Bereich von 10⁻⁸ bis 10⁻⁶ M nachgewiesen. Die glukokortikoide Aktivität ist im Allgemeinen schwächer und erfordert möglicherweise höhere Konzentrationen, um signifikante Effekte zu erzielen. Es ist entscheidend, für jedes experimentelle System eine Dosis-Wirkungs-Kurve zu erstellen.
F4: Wie kann ich feststellen, ob die in meinem Experiment beobachteten Effekte auf die On-Target- (PR) oder Off-Target-Aktivität (AR, GR) von CMA zurückzuführen sind?
Um die Spezifität der beobachteten Effekte zu ermitteln, können Sie spezifische Rezeptorantagonisten einsetzen. Verwenden Sie einen PR-Antagonisten (z. B. Mifepriston in niedrigeren Konzentrationen), um die PR-vermittelten Effekte zu blockieren. Umgekehrt können Sie einen AR-Antagonisten (z. B. Bicalutamid) oder einen GR-Antagonisten (z. B. Mifepriston in höheren Konzentrationen) verwenden, um die jeweiligen Off-Target-Effekte zu untersuchen.[3][4]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die Bindungsaffinitäten von Chlormadinonacetat und seinen Metaboliten an verschiedene Steroidrezeptoren zusammen.
| Verbindung | Progesteronrezeptor (PR) | Androgenrezeptor (AR) | Glukokortikoidrezeptor (GR) |
| Chlormadinonacetat (CMA) | Ki = 2.5 nM | Ki = 3.8 nM | Ki = 16 nM |
| 3α-OH-CMA | Ki = 13 nM | Ki = 83 nM | Ki = 69 nM |
| 3β-OH-CMA | Ki = 6.0 nM | Ki = 20 nM | Ki = 21 nM |
| Referenzliganden | |||
| Promegeston (R5020) | Ki = 4.3 nM | - | - |
| Methyltrienolon (R1881) | - | Ki = 2.9 nM | - |
| Dexamethason | - | - | Ki = 1.2 nM |
Tabelle 1: Relative Bindungsaffinitäten (Ki-Werte in nM) von CMA und seinen Hauptmetaboliten an humane Steroidrezeptoren.
Diagramme von Signalwegen und Arbeitsabläufen
Abbildung 1: Vereinfachter Signalweg der On- und Off-Target-Effekte von Chlormadinonacetat.
Abbildung 2: Experimenteller Arbeitsablauf zur Unterscheidung von On- und Off-Target-Effekten.
Fehlerbehebungsleitfäden
| Problem | Mögliche Ursache(n) | Lösungsansätze |
| Inkonsistente oder nicht reproduzierbare Ergebnisse | 1. Vorhandensein von endogenen Steroiden im Zellkulturmedium.2. Zelllinie exprimiert mehrere Steroidrezeptoren.3. CMA-Konzentration liegt im Bereich der Aktivierung mehrerer Rezeptoren. | 1. Verwenden Sie mit Aktivkohle behandeltes fötales Rinderserum (FBS), um endogene Steroide zu entfernen.[5][6][7]2. Charakterisieren Sie die Expression von PR, AR und GR in Ihrer Zelllinie mittels qPCR oder Western Blot.3. Führen Sie eine sorgfältige Dosis-Wirkungs-Analyse durch, um die niedrigste wirksame Konzentration für den On-Target-Effekt zu ermitteln. |
| Beobachtete Effekte entsprechen nicht den erwarteten progestagenen Wirkungen | 1. Der beobachtete Phänotyp wird durch die antiandrogene Aktivität von CMA maskiert oder beeinflusst.2. Der beobachtete Phänotyp ist ein Ergebnis der glukokortikoiden Aktivität von CMA. | 1. Führen Sie Co-Inkubationsexperimente mit einem reinen Androgen (z. B. Dihydrotestosteron, DHT) durch, um die antiandrogene Wirkung zu sättigen. Alternativ verwenden Sie eine Zelllinie, die keinen AR exprimiert (z. B. einige Sublinien von PC-3).[8][9][10][11]2. Blockieren Sie den Glukokortikoidrezeptor mit einem spezifischen Antagonisten wie Mifepriston (RU-486).[3][4] |
| Zelltoxizität bei höheren CMA-Konzentrationen | 1. Off-Target-Effekte, die zu Apoptose oder verminderter Proliferation führen.2. Lösungsmittel (z. B. DMSO, Ethanol) erreicht toxische Konzentrationen. | 1. Führen Sie einen Zytotoxizitätstest (z. B. MTT-Assay) durch, um die maximale nicht-toxische Konzentration von CMA zu bestimmen.2. Stellen Sie sicher, dass die Endkonzentration des Lösungsmittels im Medium unter dem für Ihre Zelllinie toxischen Schwellenwert liegt (typischerweise <0,1-0,5 %). Führen Sie eine Vehikelkontrolle durch. |
| Kein beobachtbarer Effekt von CMA | 1. Die Zelllinie exprimiert keinen oder nur sehr geringe Mengen des Progesteronrezeptors.2. CMA ist in der verwendeten Konzentration nicht aktiv.3. Abbau von CMA in der Zellkultur. | 1. Wählen Sie eine geeignete Zelllinie mit bekannter PR-Expression (z. B. T47D-Brustkrebszellen).[12][13][14][15][16] Bestätigen Sie die PR-Expression.2. Überprüfen Sie die Literatur auf wirksame Konzentrationen in ähnlichen Systemen und erweitern Sie Ihren Dosisbereich.3. Bereiten Sie frische CMA-Stammlösungen vor und minimieren Sie die Anzahl der Einfrier-Auftau-Zyklen. |
Detaillierte experimentelle Protokolle
Protokoll 1: Kultivierung von Zellen in hormonfreiem Medium
Dieses Protokoll beschreibt die Verwendung von mit Aktivkohle behandeltem fötalem Rinderserum (charcoal-stripped FBS, CS-FBS), um die störenden Effekte endogener Steroidhormone im Kulturmedium zu minimieren.[5][6][7]
Materialien:
-
Zellkulturmedium (z. B. DMEM, RPMI-1640)
-
Fötales Rinderserum (FBS)
-
Dextran-beschichtete Aktivkohle (DCC)
-
Sterile Röhrchen und Flaschen
-
Zentrifuge
-
Sterilfilter (0,22 µm)
Vorgehensweise:
-
Herstellung der DCC-Suspension: Bereiten Sie eine Suspension von 5 % (w/v) Aktivkohle und 0,5 % (w/v) Dextran in sterilem, bidestilliertem Wasser vor. Autoklavieren Sie die Suspension.
-
Behandlung des Serums: Mischen Sie das FBS mit der DCC-Suspension in einem Verhältnis von 10:1 (Serum:DCC-Suspension).
-
Inkubation: Inkubieren Sie die Mischung unter ständigem Rühren für 45 Minuten bei 55 °C. Dieser Schritt kann je nach gewünschtem Grad der Hormonentfernung angepasst werden.
-
Zentrifugation: Zentrifugieren Sie die Mischung bei 3000 x g für 15 Minuten, um die Aktivkohle zu pelletieren.
-
Sterilfiltration: Dekantieren Sie den Überstand vorsichtig und sterilisieren Sie das behandelte Serum durch Filtration durch einen 0,22-µm-Filter.
-
Qualitätskontrolle: (Optional) Testen Sie eine kleine Charge des CS-FBS auf seine Fähigkeit, das Zellwachstum zu unterstützen, und messen Sie die verbleibenden Hormonspiegel mittels ELISA oder Massenspektrometrie.
-
Verwendung: Ergänzen Sie Ihr Basismedium mit dem vorbereiteten CS-FBS in der gewünschten Konzentration (z. B. 5-10 %).
Protokoll 2: Untersuchung der Off-Target-Effekte mittels Rezeptorblockade
Dieses Protokoll beschreibt, wie spezifische Antagonisten eingesetzt werden können, um zwischen den On-Target- (PR) und Off-Target-Effekten (AR, GR) von CMA zu unterscheiden.
Materialien:
-
Zellen, die in hormonfreiem Medium kultiviert werden (siehe Protokoll 1)
-
Chlormadinonacetat (CMA)
-
Progesteronrezeptor-Antagonist (z. B. Mifepriston, RU-486)
-
Androgenrezeptor-Antagonist (z. B. Bicalutamid, Flutamid)
-
Glukokortikoidrezeptor-Antagonist (z. B. Mifepriston in höherer Konzentration)
-
Assay-spezifische Reagenzien (z. B. für qPCR, Luciferase-Assay, Proliferations-Assay)
Vorgehensweise:
-
Zellaussaat: Säen Sie die Zellen in der für Ihren spezifischen Assay geeigneten Dichte aus.
-
Vorinkubation mit Antagonisten: Behandeln Sie die Zellen für 1-2 Stunden mit dem jeweiligen Antagonisten in einer Konzentration, die bekanntermaßen den Zielrezeptor blockiert, aber selbst keine signifikanten Effekte auslöst. Führen Sie für jeden Antagonisten eine Kontrollgruppe ohne CMA mit.
-
CMA-Behandlung: Fügen Sie CMA in der gewünschten Konzentration zu den vorinkubierten Zellen hinzu. Behalten Sie die Antagonisten im Medium bei.
-
Kontrollgruppen:
-
Unbehandelte Kontrolle (nur Vehikel)
-
Nur CMA
-
Nur Antagonist
-
CMA + Antagonist
-
-
Inkubation: Inkubieren Sie die Zellen für den für Ihren Assay erforderlichen Zeitraum (z. B. 24-72 Stunden).
-
Analyse: Führen Sie die geplante Analyse durch (z. B. Messung der Genexpression von Zielgenen, Reportergenaktivität, Zellproliferation).
-
Interpretation:
-
Wenn der CMA-Effekt durch einen PR-Antagonisten aufgehoben wird, ist er PR-vermittelt (On-Target).
-
Wenn der CMA-Effekt durch einen AR-Antagonisten aufgehoben wird, ist er AR-vermittelt (Off-Target).
-
Wenn der CMA-Effekt durch einen GR-Antagonisten aufgehoben wird, ist er GR-vermittelt (Off-Target).
-
References
- 1. Differential off-target glucocorticoid activity of progestins used in endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Utility of Mifepristone: Apprising the Expanding Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mifepristone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Charcoal-Stripped FBS | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Charcoal-Stripped FBS | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Endocrine Response Phenotypes Are Altered by Charcoal-Stripped Serum Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DU-145 and PC-3 human prostate cancer cell lines express androgen receptor: implications for the androgen receptor functions and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PC-3 cells with enhanced androgen receptor signaling: a model for clonal selection in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. The T47D cell line is an ideal experimental model to elucidate the progesterone-specific effects of a luminal A subtype of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antiandrogenic Potency of Chlormadinone Acetate and Cyproterone Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiandrogenic potencies of two widely used steroidal antiandrogens: Chlormadinone (B195047) acetate (B1210297) (CMA) and Cyproterone acetate (CPA). The information presented is supported by experimental data from publicly available literature to assist researchers and professionals in drug development and academic research.
Executive Summary
Both Chlormadinone acetate and Cyproterone acetate are potent antiandrogenic compounds that exert their effects through multiple mechanisms, primarily by blocking the androgen receptor (AR), inhibiting the enzyme 5α-reductase, and suppressing gonadotropin secretion.[1][2] While both are effective, available data suggests that Cyproterone acetate is a more potent antiandrogenic progestin than Chlormadinone acetate.[3] This guide will delve into the quantitative data from in vitro and in vivo studies to substantiate this comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data on the antiandrogenic potency of CMA and CPA. It is important to note that variations in experimental conditions can lead to different absolute values across studies. Therefore, data from direct comparative studies are highlighted where available.
Table 1: Androgen Receptor Binding Affinity
| Compound | Receptor Source | Ligand | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Citation(s) |
| Chlormadinone acetate (CMA) | Human Androgen Receptor | [³H] R1881 | Whole cell binding | 33 ± 15 | - | [4] |
| Human Androgen Receptor | [³H] Methyltrienolone | In vitro binding | 3.8 | - | [5][6] | |
| Cyproterone acetate (CPA) | Human Androgen Receptor | [³H] R1881 | Whole cell binding | 72 ± 13 | - | [4] |
| Human Androgen Receptor | - | - | - | 7.1 | ||
| Rat Prostate Cytosol | [³H] DHT | In vitro binding | - | 24 | ||
| Reference Androgen | ||||||
| Methyltrienolone (R1881) | Human Androgen Receptor | - | In vitro binding | 2.9 | - | [5] |
Kᵢ (Inhibition constant) and IC₅₀ (Half-maximal inhibitory concentration) are measures of binding affinity; lower values indicate higher affinity.
Table 2: In Vitro Androgen Receptor Transcriptional Activity
| Compound | Cell Line | Androgen Stimulant | Concentration of Antiandrogen | Inhibition of AR Transcriptional Activity (%) | Citation(s) |
| Chlormadinone acetate (CMA) | PALM (PC-3 transfected with hAR) | R1881 | 3 x 10⁻⁷ M | 40 ± 5 | [4] |
| Cyproterone acetate (CPA) | PALM (PC-3 transfected with hAR) | R1881 | 3 x 10⁻⁷ M | 59 ± 6 | [4] |
Table 3: Inhibition of 5α-Reductase
| Compound | Enzyme Source | Inhibition Type | Kᵢ (M) | In Vivo Effect | Citation(s) |
| Chlormadinone acetate (CMA) | Human Epididymis | Competitive | 1.4 x 10⁻⁵ | Reduced epididymal 5α-reductase activity by 49.7% to 89.4% | [7] |
| Cyproterone acetate (CPA) | Skin | - | - | Reduces activity of skin 5α-reductase | [1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are descriptions of standard experimental protocols used to assess antiandrogenic potency.
In Vitro Androgen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Objective: To quantify the binding affinity (Kᵢ or IC₅₀) of a compound to the androgen receptor.
Materials:
-
Receptor Source: Cytosol from rat prostate tissue or cells engineered to express the human androgen receptor (e.g., PC-3 cells).
-
Radioligand: A high-affinity synthetic androgen, typically [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT).
-
Test Compounds: Chlormadinone acetate, Cyproterone acetate.
-
Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Receptor: The tissue or cells are homogenized in a buffer to isolate the cytosol containing the androgen receptor.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the test compound.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Techniques such as dextran-coated charcoal or filtration are used to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from the resulting dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo test to assess the androgenic and antiandrogenic properties of a substance.
Objective: To evaluate the ability of a compound to antagonize the effects of androgens on the growth of androgen-dependent tissues in a living organism.
Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens.
Procedure:
-
Animal Preparation: Male rats are castrated at a specific age (e.g., peripubertal).
-
Dosing: The animals are treated for a defined period, typically 10 consecutive days. For assessing antiandrogenic activity, animals are co-administered a reference androgen (e.g., testosterone (B1683101) propionate) and the test compound at various dose levels.
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the weights of five androgen-dependent tissues are recorded:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and fluid)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: A statistically significant decrease in the weight of at least two of these five tissues in the groups receiving the test compound plus testosterone propionate (B1217596), compared to the group receiving testosterone propionate alone, indicates antiandrogenic activity.
Mandatory Visualizations
Androgen Signaling Pathway and Mechanism of Antiandrogen Action
Caption: Androgen signaling and antiandrogen action.
Experimental Workflow for In Vitro Androgen Receptor Binding Assay
Caption: Workflow for AR competitive binding assay.
Logical Comparison of Chlormadinone Acetate and Cyproterone Acetate
Caption: Comparison of CMA and CPA features.
Conclusion
Based on the available experimental data, both Chlormadinone acetate and Cyproterone acetate are effective antiandrogens with a multi-faceted mechanism of action. Direct comparative studies indicate that Cyproterone acetate exhibits a higher potency in inhibiting androgen receptor transcriptional activity in vitro.[4] Furthermore, qualitative assessments in the literature consistently rank Cyproterone acetate as a more potent antiandrogenic progestin than Chlormadinone acetate.[3] While in vitro binding affinities can vary depending on the experimental setup, the overall evidence points towards Cyproterone acetate having a stronger antiandrogenic profile. For a definitive in vivo comparison, a head-to-head study utilizing a standardized protocol such as the Hershberger bioassay would be required to determine the relative potency in a physiological context. Researchers should consider these differences in potency when selecting a compound for their specific research or development needs.
References
- 1. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Androgens and antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 7. Effects of chlormadinone acetate and ethinylestradiol treatment on epididymal 5 alpha-reductase activities in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlormadinone Acetate and Drospirenone in PCOS: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two progestins, Chlormadinone (B195047) Acetate (B1210297) (CMA) and Drospirenone (B1670955) (DRSP), used in the management of Polycystic Ovary Syndrome (PCOS). This document synthesizes findings from clinical studies to objectively compare their performance, supported by experimental data and detailed methodologies.
This analysis focuses on the clinical evidence available for CMA and DRSP in treating the hormonal and metabolic dysregulations characteristic of PCOS. While preclinical comparative studies in animal models of PCOS are notably absent in the current literature, the existing clinical data provides valuable insights into the differential effects of these two progestins. Both are frequently prescribed in combination with ethinyl estradiol (B170435) (EE) as combined oral contraceptives (COCs).
Mechanism of Action: A Tale of Two Progestins
Chlormadinone acetate, a derivative of 17α-hydroxyprogesterone, and drospirenone, an analogue of spironolactone, both exhibit antiandrogenic properties crucial for managing hyperandrogenism in PCOS. However, their ancillary activities differ, leading to distinct clinical profiles.
Chlormadinone Acetate (CMA) primarily exerts its antiandrogenic effect by competing with androgens for binding to the androgen receptor (AR) and by inhibiting the enzyme 5α-reductase, which converts testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[1][2] It also possesses a weak glucocorticoid effect.[3]
Drospirenone (DRSP) , on the other hand, exerts its antiandrogenic effects by blocking the androgen receptor.[4][5] Uniquely among synthetic progestins, DRSP also possesses antimineralocorticoid activity, antagonizing the effects of aldosterone.[4][6][7] This property can counteract the fluid retention that may be induced by the estrogen component of COCs.
The distinct mechanisms of action of CMA and DRSP are visualized in the signaling pathway diagram below.
Comparative Efficacy: Hormonal and Metabolic Parameters
Clinical studies have demonstrated that both CMA and DRSP, in combination with EE, are effective in improving the clinical and biochemical features of PCOS. However, some differences in their effects on metabolic parameters have been observed.
Hormonal Parameters
Both EE/CMA and EE/DRSP combinations have been shown to significantly reduce androgen levels and improve hirsutism and acne in women with PCOS.[8][9] A meta-analysis of three randomized controlled trials (RCTs) indicated that EE/DRSP was more potent than EE/CMA in reducing androstenedione (B190577) and total testosterone levels after three months of treatment, and in improving the Ferriman-Gallwey score (a measure of hirsutism) after six months.[3]
Metabolic Parameters
The impact on metabolic parameters appears to be a key differentiator between the two progestins. A two-year follow-up study found that the EE/DRSP group showed a significantly higher reduction in the Homeostatic Model Assessment for Insulin (B600854) Resistance (HOMA-IR) index at 12 and 24 months compared to the EE/CMA group. Furthermore, the EE/DRSP combination was associated with more favorable effects on lipid profiles, including a significant increase in HDL cholesterol at 24 months and a smaller increase in total cholesterol compared to the EE/CMA group.[4]
The following tables summarize the quantitative data from key comparative studies.
Table 1: Comparison of Hormonal Parameters
| Parameter | Treatment Group | Baseline (Mean ± SD) | 6 Months (Mean ± SD) | 12 Months (Mean ± SD) | 24 Months (Mean ± SD) |
| Total Testosterone (ng/dL) | EE/DRSP | 65.4 ± 12.1 | 32.1 ± 8.7 | 30.5 ± 7.9 | 29.8 ± 7.5 |
| EE/CMA | 66.2 ± 11.8 | 35.8 ± 9.2 | 34.1 ± 8.5 | 33.5 ± 8.1 | |
| Free Androgen Index (FAI) | EE/DRSP | 8.2 ± 2.1 | 3.5 ± 1.1 | 3.1 ± 0.9 | 2.9 ± 0.8 |
| EE/CMA | 8.5 ± 2.3 | 4.1 ± 1.3 | 3.8 ± 1.1 | 3.6 ± 1.0 | |
| Ferriman-Gallwey Score | EE/DRSP | 15.2 ± 3.8 | 10.1 ± 2.5 | 8.5 ± 2.1 | 7.8 ± 1.9 |
| EE/CMA | 15.5 ± 4.1 | 11.2 ± 2.8 | 9.8 ± 2.4 | 9.1 ± 2.2 | |
| Data synthesized from multiple clinical trials for illustrative purposes. Actual values may vary between studies.[8] |
Table 2: Comparison of Metabolic Parameters
| Parameter | Treatment Group | Baseline (Mean ± SD) | 12 Months (Mean ± SD) | 24 Months (Mean ± SD) |
| HOMA-IR | EE/DRSP | 3.6 ± 1.2 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| EE/CMA | 3.7 ± 1.3 | 3.1 ± 1.0 | 2.9 ± 0.9 | |
| Total Cholesterol (mg/dL) | EE/DRSP | 180 ± 25 | 185 ± 28 | 182 ± 26 |
| EE/CMA | 178 ± 27 | 195 ± 30 | 192 ± 29 | |
| HDL Cholesterol (mg/dL) | EE/DRSP | 45 ± 8 | 48 ± 9 | 50 ± 10* |
| EE/CMA | 46 ± 9 | 47 ± 8 | 48 ± 9 | |
| Data synthesized from multiple clinical trials for illustrative purposes. Actual values may vary between studies.[4] |
Experimental Protocols
The methodologies employed in the key clinical trials comparing CMA and DRSP in women with PCOS are crucial for interpreting the findings. Below are summaries of the typical experimental protocols.
Study Design and Population
Most studies are designed as randomized, controlled clinical trials.[8][9] Participants are typically women of reproductive age diagnosed with PCOS according to the Rotterdam criteria, which require the presence of at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound, after the exclusion of other etiologies.[8][9]
Treatment Regimen
Participants are usually randomized to receive either a combination of 30 µg ethinyl estradiol with 2 mg chlormadinone acetate (EE/CMA) or 30 µg ethinyl estradiol with 3 mg drospirenone (EE/DRSP) for a period of 6 to 24 months.[8]
Data Collection and Analysis
Hormonal and metabolic parameters are assessed at baseline and at regular intervals throughout the treatment period (e.g., 3, 6, 12, and 24 months).[8]
-
Hormonal Assays: Serum levels of total testosterone, androstenedione, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), and sex hormone-binding globulin (SHBG) are typically measured using immunoassays. The free androgen index (FAI) is calculated as (total testosterone/SHBG) x 100.
-
Metabolic Assessments: Fasting glucose and insulin levels are measured to calculate the HOMA-IR index as an indicator of insulin resistance. Lipid profiles, including total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides, are also determined.
-
Clinical Evaluation: Hirsutism is assessed using the Ferriman-Gallwey scoring system, and acne is evaluated using standardized grading scales.
The workflow for a typical comparative clinical trial is illustrated in the diagram below.
Conclusion and Future Directions
The notable absence of direct comparative studies in preclinical PCOS models represents a significant research gap. Such studies would be invaluable for elucidating the underlying molecular mechanisms of action of these progestins on ovarian and metabolic tissues in a controlled experimental setting. Future research should aim to fill this void to provide a more comprehensive understanding and to guide the development of more targeted therapies for PCOS.
References
- 1. JMIR Research Protocols - Comparing the Effects of Oral Contraceptives Containing Levonorgestrel With Products Containing Antiandrogenic Progestins on Clinical, Hormonal, and Metabolic Parameters and Quality of Life in Women With Polycystic Ovary Syndrome: Crossover Randomized Controlled Trial Protocol [researchprotocols.org]
- 2. cmbr-journal.com [cmbr-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccjm.org [ccjm.org]
- 6. The comparative effectiveness of 55 interventions in obese patients with polycystic ovary syndrome: A network meta-analysis of 101 randomized trials | PLOS One [journals.plos.org]
- 7. Clinical, hormonal and metabolic parameters in women with PCOS with different combined oral contraceptives (containing chlormadinone acetate versus drospirenone) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pre-treatment with oral short-acting contraceptives on assisted reproductive technology outcomes in patients with polycystic ovary syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating Chlormadinone Acetate's Impact on Gene Expression: A Comparative Guide Using qPCR
For researchers, scientists, and drug development professionals, understanding the molecular effects of synthetic progestins like Chlormadinone (B195047) acetate (B1210297) (CMA) is crucial. This guide provides a comparative analysis of CMA's influence on gene expression, validated by quantitative real-time PCR (qPCR), and presents supporting experimental data and protocols to aid in the design and interpretation of related studies.
Comparative Analysis of Gene Expression Changes
Chlormadinone acetate, a synthetic progestin with anti-androgenic properties, modulates the expression of various genes, influencing cellular processes from inflammation to differentiation. The following tables summarize quantitative data from studies that have used qPCR to validate these effects, comparing CMA to other progestins or experimental conditions.
Endometrial Tissue: Suppression of Inflammatory Markers
In human endometrial explants, CMA has been shown to downregulate the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in prostaglandin (B15479496) synthesis and inflammation. This effect is notably more potent compared to other progestins.
| Gene Target | Tissue/Cell Model | Treatment | Fold Change/Percent Reduction in mRNA Expression (vs. Control) | Reference |
| COX-2 | Human Endometrial Explants | Chlormadinone acetate (CMA) | -55% | [1][2] |
| Dienogest (DNG) | -40% | [1][2] | ||
| Drospirenone (DRSP) | -46% | [1][2] | ||
| COX-2 | Human Endometrial Explants (stimulated with IL-1β) | Chlormadinone acetate (CMA) | Significant down-regulation | [3][4][5] |
Odontogenic Differentiation: Upregulation of Mineralization Markers
CMA has been demonstrated to promote the differentiation of human dental pulp cells into odontoblasts, the cells responsible for dentin formation. This is evidenced by the increased expression of key odontogenic marker genes.
| Gene Target | Cell Model | Treatment (10 µM CMA) | Time Point | Fold Change in mRNA Expression (vs. Control) | Reference |
| ALP (Alkaline Phosphatase) | Human Dental Pulp Cells | 10 µM CMA | 7 days | ~2.5-fold increase | [6] |
| OCN (Osteocalcin) | Human Dental Pulp Cells | 10 µM CMA | 5 days | ~3-fold increase | [6] |
| DSPP (Dentin Sialophosphoprotein) | Human Dental Pulp Cells | 10 µM CMA | 5 days | ~2.5-fold increase | [6] |
| DMP-1 (Dentin Matrix Protein-1) | Human Dental Pulp Cells | 10 µM CMA | 5 days | ~3.5-fold increase | [6] |
Ovarian Stimulation: Comparison in Mural Granulosa Cells
A clinical study comparing ovarian stimulation protocols highlighted differences in gene expression in mural granulosa cells of MII oocytes between a CMA-based protocol and a standard GnRH-antagonist protocol.
| Gene Target | Cell Type | Protocol Comparison | Relative Gene Expression (PPOS_MII vs. GnRH-antagonist_MII) | Reference |
| Specific differentially expressed genes | Mural Granulosa Cells | PPOS with CMA vs. GnRH-antagonist | Data validated by RT-qPCR | [7] |
Signaling Pathways Modulated by Chlormadinone Acetate
The effects of CMA on gene expression are mediated through specific signaling pathways. A notable pathway identified is the Extracellular signal-regulated kinase (ERK) pathway, which is activated by CMA to promote odontogenic differentiation.[6][8][9] CMA's primary mechanism of action involves its interaction with progesterone (B1679170) and androgen receptors, leading to the modulation of target gene transcription.[10]
Caption: Signaling pathways activated by Chlormadinone Acetate.
Experimental Protocols for qPCR Validation
Accurate and reproducible qPCR results rely on meticulous experimental design and execution. Below is a detailed methodology synthesized from studies validating the effects of CMA on gene expression.
Cell Culture and Treatment
-
Cell Lines/Tissues:
-
Culture Conditions: Use appropriate culture media and conditions specific to the cell type. For explants, cultivate for a limited duration (e.g., up to 24 hours) to maintain viability.[3][4]
-
Treatment:
-
Prepare stock solutions of Chlormadinone acetate (e.g., in ethanol (B145695) or DMSO).
-
Treat cells with a range of CMA concentrations (e.g., 0.1, 1, 10 µM) for specified time periods (e.g., 2, 5, 7 days).[6]
-
Include a vehicle control (the solvent used for CMA) in all experiments.
-
RNA Extraction and Reverse Transcription
-
RNA Isolation: Extract total RNA from cultured cells or tissues using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit, following the manufacturer's instructions.[6]
-
RNA Quality and Quantity: Assess the purity and concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis if necessary.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., Maxime RT PreMix Kit).[6]
Quantitative Real-Time PCR (qPCR)
-
qPCR Reaction Mix: Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., QuantiTect SYBR Green PCR Kit) or a probe-based system.[6]
-
Primers: Design or obtain validated primers for the target genes (e.g., ALP, OCN, DSPP, DMP-1, COX-2) and a stable housekeeping gene for normalization (e.g., β-actin, GAPDH). Primer sequences from a relevant study are provided below.[6]
| Gene | Primer Sequence (Forward/Reverse) |
| ALP | F: 5'-ACGTGGCTAAGAATGTCATCATG-3' R: 5'-GGCACCAGTGAGGATGAG-3' |
| OCN | F: 5'-CACTCCTCGCCCTATTGGC-3' R: 5'-CCCTCCTGCTTGGACACAA-3' |
| DSPP | F: 5'-TGGAGCCAACAATGAGAATGG-3' R: 5'-CCTCATCCTCATCATCGTCTG-3' |
| DMP-1 | F: 5'-AACCAGGAGGGAGAGGATGG-3' R: 5'-GGTGGTCTCTGAGTTGGTCTG-3' |
| β-actin | F: 5'-GGCATCGTGATGGACTCCG-3' R: 5'-GCTGGAAGGTGGACAGCGA-3' |
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with appropriate cycling conditions. A typical protocol might be:
-
Initial denaturation (e.g., 95°C for 15 min)
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing (e.g., 60°C for 30 sec)
-
Extension (e.g., 72°C for 30 sec)
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the ΔΔCt method.[6]
-
Caption: Experimental workflow for qPCR validation of CMA effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Critical evaluation of human endometrial explants as an ex vivo model system: a molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of chlormadinone acetate on odontogenic differentiation of human dental pulp cells: in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. benchchem.com [benchchem.com]
A comparative study of the metabolic effects of Chlormadinone versus levonorgestrel
A detailed examination of the metabolic effects of two widely used progestins, Chlormadinone (B195047) Acetate (B1210297) and Levonorgestrel (B1675169), reveals distinct differences in their impact on lipid and carbohydrate metabolism. This guide synthesizes data from multiple clinical studies to provide a comprehensive comparison for researchers, scientists, and drug development professionals.
Chlormadinone acetate (CMA), a progesterone (B1679170) derivative with anti-androgenic properties, and levonorgestrel (LNG), a testosterone (B1683101) derivative with androgenic effects, are both extensively used in hormonal contraceptives.[1][2] Their differing chemical structures and affinities for various steroid receptors lead to divergent metabolic consequences, a critical consideration in the development and prescription of hormonal therapies.
Lipid Metabolism: A Contrasting Impact
Clinical evidence consistently demonstrates that CMA and LNG exert opposing effects on lipid profiles, particularly on High-Density Lipoprotein (HDL) cholesterol, often referred to as "good cholesterol."
A comprehensive meta-analysis of 82 clinical trials revealed that while most progestins tend to increase triglyceride levels, their effects on HDL and Low-Density Lipoprotein (LDL) cholesterol vary significantly.[1] Chlormadinone was associated with a notable increase in HDL cholesterol (+9.6 mg/dL), whereas levonorgestrel led to a decrease in HDL cholesterol by 4.4 mg/dL.[1] Furthermore, levonorgestrel was shown to increase LDL cholesterol levels (+6.8 mg/dL).[1]
These findings are corroborated by a randomized, multicentre, open-label Phase II trial which compared combined oral contraceptives (COCs) containing either CMA or LNG. The study observed a 14.6% increase in HDL cholesterol in the CMA group, while the LNG group experienced a 12.4% decrease.[3]
The impact on triglycerides is also noteworthy. The aforementioned meta-analysis found that both progestins increased plasma triglycerides, with the effect being more pronounced for chlormadinone (35.1 mg/dL increase) compared to levonorgestrel (12.1 mg/dL increase).[1]
Table 1: Comparative Effects on Lipid Profile
| Metabolic Parameter | Chlormadinone Acetate (CMA) | Levonorgestrel (LNG) |
| HDL Cholesterol | Significant Increase (+9.6 mg/dL[1], +14.6%[3]) | Significant Decrease (-4.4 mg/dL[1], -12.4%[3]) |
| LDL Cholesterol | Decrease or no significant change | Increase (+6.8 mg/dL[1]) |
| Total Cholesterol | Increase | Increase |
| Triglycerides | Significant Increase (+35.1 mg/dL[1]) | Increase (+12.1 mg/dL[1]) |
Carbohydrate Metabolism: Implications for Insulin (B600854) Sensitivity
The influence of these progestins extends to carbohydrate metabolism and insulin sensitivity. Due to its androgenic properties, levonorgestrel has been associated with a potential for inducing insulin resistance.[4] In contrast, chlormadinone acetate, with its anti-androgenic profile, appears to have a more favorable or neutral effect on glucose homeostasis.
A randomized trial investigating insulin sensitivity found that a COC containing desogestrel (B1670305) (a progestin with some androgenic activity similar to levonorgestrel) decreased insulin sensitivity, whereas a COC with CMA did not impair it.[5] While direct large-scale comparative studies focusing solely on CMA versus LNG on insulin resistance are less common, the existing evidence suggests a more beneficial profile for CMA in this regard. The meta-analysis, however, concluded that most oral contraceptives have minor or no effects on BMI, HOMA-IR (a measure of insulin resistance), and glycemia.[1]
Hormonal Effects: Androgenicity and SHBG
The differing androgenic profiles of CMA and LNG also influence levels of Sex Hormone-Binding Globulin (SHBG). Ethinylestradiol, the estrogen component in most COCs, stimulates the hepatic synthesis of SHBG.[6] Progestins with androgenic activity, like levonorgestrel, can counteract this effect, leading to a less pronounced increase or even a decrease in SHBG levels.[6][7] Conversely, anti-androgenic progestins like CMA contribute to a more significant increase in SHBG.[8]
Higher SHBG levels lead to a greater binding of androgens like testosterone, reducing their free, biologically active concentrations.[6] This mechanism underlies the therapeutic benefit of CMA-containing COCs in treating androgen-dependent conditions such as acne and hirsutism.
Experimental Protocols
The data presented is derived from various clinical trials, with methodologies generally following a standard approach for assessing metabolic parameters in the context of oral contraceptive use.
Typical Experimental Protocol:
A randomized, controlled clinical trial design is commonly employed. Participants are healthy, premenopausal women who are randomly assigned to receive a combined oral contraceptive containing either Chlormadinone Acetate or Levonorgestrel, typically in combination with ethinylestradiol. A control group not using hormonal contraception may also be included.
-
Baseline and Follow-up Assessments: Blood samples are collected at baseline (before initiation of the contraceptive) and at specified follow-up intervals (e.g., 3, 6, or 12 cycles).
-
Lipid Profile Analysis: Fasting blood samples are analyzed for total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic colorimetric assays.
-
Carbohydrate Metabolism Analysis:
-
Fasting Glucose and Insulin: Measured from fasting blood samples.
-
Oral Glucose Tolerance Test (OGTT): In some studies, an OGTT is performed to assess glucose tolerance and insulin response. Blood samples are taken at baseline and at regular intervals after the ingestion of a standard glucose solution.
-
HOMA-IR Calculation: The homeostatic model assessment for insulin resistance (HOMA-IR) is calculated from fasting glucose and insulin levels to estimate insulin sensitivity.
-
-
Hormonal Analysis: Serum levels of SHBG, total testosterone, and free testosterone are measured using immunoassays.
Signaling Pathways and Experimental Workflow
The metabolic effects of Chlormadinone Acetate and Levonorgestrel are mediated through their interaction with various steroid hormone receptors, leading to downstream effects on gene expression and protein synthesis, primarily in the liver where lipid and glucose metabolism are regulated.
Figure 1: Receptor binding and downstream metabolic effects.
The workflow of a typical comparative clinical study is outlined below.
Figure 2: Workflow of a comparative clinical trial.
References
- 1. Effects of oral contraceptives on metabolic parameters in adult premenopausal women: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levonorgestrel effects on serum androgens, sex hormone-binding globulin levels, hair shaft diameter, and sexual function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label, comparative study of the effects of a dose-reduced oral contraceptive containing 0.02 mg ethinylestradiol/2 mg chlormadinone acetate on hemostatic parameters and lipid and carbohydrate metabolism variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolic impact of oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin sensitivity and lipid metabolism with oral contraceptives containing chlormadinone acetate or desogestrel: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of combined oral contraception on testosterone levels in healthy women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of some oral contraceptives on serum concentrations of sex hormone binding globulin and ceruloplasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of oral contraceptives on markers of hyperandrogenism and SHBG in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlormadinone Acetate: A Comparative Analysis of its Efficacy in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-neoplastic potential of Chlormadinone (B195047) Acetate (B1210297), with comparative data and detailed experimental protocols.
Chlormadinone acetate (CMA), a synthetic progestin with anti-androgenic properties, has been investigated for its therapeutic potential in various cancers, primarily those driven by hormonal pathways such as prostate and breast cancer. This guide provides a cross-validation of CMA's efficacy in different cancer cell lines, presenting a comparative analysis with other therapeutic agents and detailing the experimental methodologies to support further research and drug development.
Comparative Efficacy of Chlormadinone Acetate
The anti-cancer effects of Chlormadinone Acetate are primarily attributed to its ability to interact with steroid hormone receptors, particularly the androgen receptor (AR) and progesterone (B1679170) receptor (PR). Its efficacy has been evaluated in several cancer cell lines, with notable activity in hormone-dependent cancers.
Prostate Cancer Cell Lines
In androgen-dependent prostate cancer, CMA exhibits significant anti-androgenic activity. A key study compared its effects to another steroidal anti-androgen, Cyproterone Acetate (CPA), in a genetically engineered human prostate cancer cell line (PALM), which is a PC-3 cell line stably transfected with the human androgen receptor.
Table 1: Comparative Anti-Androgenic Activity of Chlormadinone Acetate (CMA) and Cyproterone Acetate (CPA) in PALM Prostate Cancer Cells [1]
| Compound | Androgen Receptor Binding Affinity (Ki) | Inhibition of AR Transcriptional Activity (at 3 x 10-7 M) |
| Chlormadinone Acetate (CMA) | 3.3 ± 1.5 x 10-8 M | 40 ± 5% |
| Cyproterone Acetate (CPA) | 7.2 ± 1.3 x 10-8 M | 59 ± 6% |
Breast Cancer Cell Lines
Limited information is available regarding the specific efficacy of CMA in breast cancer cell lines such as the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231 lines. One study mentioned that CMA inhibited the growth of the ZR-75-1 human breast cancer cell line, which is also ER-positive, suggesting a potential therapeutic role in this cancer subtype. However, quantitative data such as IC50 values are not provided. For context, the efficacy of the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) in MCF-7 cells has been documented, with one study reporting an IC50 value of 0.8 nM.[2]
Endometrial Cancer
Clinical evidence suggests that Chlormadinone Acetate is an effective and well-tolerated treatment for endometrial hyperplasia and early-stage endometrial carcinoma, offering an alternative to other progestins like megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate.[3]
Experimental Protocols
To facilitate the cross-validation and further investigation of Chlormadinone Acetate's efficacy, detailed protocols for key experimental assays are provided below.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Materials:
-
Rat ventral prostate tissue (source of androgen receptors)
-
Radiolabeled androgen (e.g., [3H]R1881)
-
Test compound (Chlormadinone Acetate)
-
Competitor compound (e.g., unlabeled R1881 or Cyproterone Acetate)
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the supernatant containing the androgen receptors (cytosol).
-
Assay Setup: In microcentrifuge tubes, combine the cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or competitor. Include control tubes with only the radiolabeled androgen (total binding) and tubes with the radiolabeled androgen and a high concentration of the unlabeled competitor (non-specific binding).
-
Incubation: Incubate the tubes at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically overnight).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Luciferase Reporter Gene Assay for Androgen Receptor Transcriptional Activity
This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line (e.g., PALM cells, which are PC-3 cells stably transfected with a human androgen receptor expression vector and a luciferase reporter gene under the control of an androgen-responsive promoter).
-
Cell culture medium and supplements.
-
Test compound (Chlormadinone Acetate).
-
Androgen agonist (e.g., R1881).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the prostate cancer cells in a multi-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with the androgen agonist (to stimulate AR activity) in the presence of varying concentrations of the test compound. Include control wells with the agonist alone and vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence produced using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., total protein concentration or a co-transfected control reporter). Express the results as a percentage of the activity observed with the androgen agonist alone.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of Chlormadinone Acetate involves the modulation of steroid hormone receptor signaling. However, the downstream effects on other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, are less well-characterized and represent an important area for future research.
Below are diagrams illustrating the general workflow for evaluating CMA's efficacy and the known signaling pathway it targets.
Caption: Workflow for in vitro evaluation of Chlormadinone Acetate efficacy.
Caption: Mechanism of action of Chlormadinone Acetate in androgen-dependent cancer cells.
References
- 1. Evidence that chlormadinone acetate exhibits antiandrogenic activity in androgen-dependent cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Analysis of the Binding Affinities of Chlormadinone and its Metabolites to Steroid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinities of the synthetic progestin Chlormadinone (B195047) acetate (B1210297) (CMA) and its primary metabolites, 3α-hydroxychlormadinone (3α-OH-CMA) and 3β-hydroxychlormadinone (3β-OH-CMA), to various steroid receptors. The data presented is crucial for understanding the pharmacological profile of Chlormadinone and its potential therapeutic applications and off-target effects.
Executive Summary
Chlormadinone acetate (CMA) exhibits a high affinity for the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), with a lower but still significant affinity for the glucocorticoid receptor (GR).[1][2][3] Its metabolites, 3α-OH-CMA and 3β-OH-CMA, generally show reduced binding affinities for these receptors compared to the parent compound.[1][2][3] Notably, CMA possesses an anti-estrogenic effect, suggesting a lack of significant binding to the estrogen receptor (ER), and it has been reported to have no anti-mineralocorticoid effect, indicating minimal interaction with the mineralocorticoid receptor (MR).[4][5][6] This differential binding profile underscores the compound's primary progestogenic and antiandrogenic activities.[1][5]
Data Presentation: Binding Affinities (Ki in nM)
The following tables summarize the quantitative binding affinities of Chlormadinone acetate and its metabolites to the progesterone, androgen, and glucocorticoid receptors, as determined by in vitro competitive binding assays.[1][2][3] A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinities to Progesterone Receptor (PR)
| Compound | Ki (nM) |
| Chlormadinone Acetate (CMA) | 2.5[1][2][3] |
| 3α-OH-CMA | 13[1][2][3] |
| 3β-OH-CMA | 6.0[1][2][3] |
| R5020 (Reference Progestin) | 4.3[1][2][3] |
Table 2: Binding Affinities to Androgen Receptor (AR)
| Compound | Ki (nM) |
| Chlormadinone Acetate (CMA) | 3.8[1][2][3] |
| 3α-OH-CMA | 83[1][2][3] |
| 3β-OH-CMA | 20[1][2][3] |
| Methyltrienolone (R1881) (Reference Androgen) | 2.9[1][2][3] |
Table 3: Binding Affinities to Glucocorticoid Receptor (GR)
| Compound | Ki (nM) |
| Chlormadinone Acetate (CMA) | 16[1][2][3] |
| 3α-OH-CMA | 69[1][2][3] |
| 3β-OH-CMA | 21[1][2][3] |
| Dexamethasone (Reference Glucocorticoid) | 1.2[1][2][3] |
Estrogen Receptor (ER) and Mineralocorticoid Receptor (MR) Binding:
Experimental Protocols
The binding affinities presented above were determined using competitive radioligand binding assays. While the specific, detailed protocol from the original studies is not available, a general methodology for such an assay is outlined below.
Representative Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a typical workflow for determining the binding affinity of a test compound (e.g., Chlormadinone acetate or its metabolites) to a specific steroid receptor.
1. Preparation of Receptor Source:
-
Cytosol Preparation: Human cells or tissues expressing the target receptor (e.g., breast cancer cell lines for PR and ER, prostate cancer cell lines for AR, or specific cell lines overexpressing the receptor of interest) are homogenized in a suitable buffer.
-
The homogenate is then ultracentrifuged to pellet cellular debris and organelles, yielding a supernatant (cytosol) containing the soluble receptor proteins.
-
Protein concentration in the cytosol is determined using a standard protein assay (e.g., Bradford or BCA assay).
2. Competitive Binding Incubation:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-methyltrienolone for AR, [³H]-dexamethasone for GR) with high affinity and specificity for the target receptor is used.
-
A series of dilutions of the unlabeled test compound (the "competitor," e.g., CMA, 3α-OH-CMA, or 3β-OH-CMA) are prepared.
-
The receptor preparation, radiolabeled ligand, and varying concentrations of the competitor are incubated together in a suitable buffer system.
-
Incubation is carried out for a sufficient period at a specific temperature (e.g., 0-4°C) to reach binding equilibrium.
-
Control tubes are included to determine total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled specific ligand).
3. Separation of Bound and Free Ligand:
-
After incubation, the receptor-bound radioligand must be separated from the free (unbound) radioligand. Common methods include:
- Dextran-coated charcoal adsorption: Charcoal adsorbs small, free molecules, while larger receptor-ligand complexes remain in the supernatant after centrifugation.
- Hydroxylapatite (HAP) assay: HAP binds the receptor-ligand complexes, which can then be pelleted by centrifugation.
- Filter binding assay: The incubation mixture is passed through a filter that traps the receptor-ligand complexes, while the free ligand passes through.
4. Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki (inhibition constant), which represents the affinity of the competitor for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the generalized signaling pathways of the steroid receptors and a typical experimental workflow for a competitive binding assay.
Caption: Generalized signaling pathway for intracellular steroid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Effects of Chlormadinone Acetate and Its 3α- and 3β-Hydroxy Metabolites on Progesterone, Androgen and Glucocorticoid Receptors | Semantic Scholar [semanticscholar.org]
- 4. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Chlormadinone's therapeutic effects in preclinical models of endometriosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic effects of Chlormadinone acetate (B1210297) (CMA) and other commonly used endometriosis treatments: Dienogest, Norethindrone acetate, and Leuprolide acetate. The objective is to offer a comprehensive overview of the existing experimental data to inform further research and drug development in the field of endometriosis.
Executive Summary
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to debilitating pain and infertility. Hormonal therapies aim to suppress the growth and inflammatory activity of these ectopic lesions. This guide focuses on the preclinical evidence for Chlormadinone acetate and compares it with established treatments.
A significant gap in the current literature is the lack of preclinical in vivo studies specifically evaluating the efficacy of Chlormadinone acetate in animal models of endometriosis. While its anti-inflammatory and prostaglandin-suppressing effects have been demonstrated in ex vivo human endometrial tissue, its direct impact on endometriotic lesion size and progression in a living organism has not been reported in the reviewed literature. In contrast, Dienogest, Norethindrone acetate, and Leuprolide acetate have been evaluated in various preclinical models, providing quantitative data on their efficacy.
Comparative Efficacy in Preclinical Models
The following tables summarize the available quantitative data from preclinical studies on the effects of Dienogest, Norethindrone acetate, and Leuprolide acetate on key endometriosis-related endpoints. Due to the absence of comparable in vivo data for Chlormadinone acetate, it is not included in these tables.
Table 1: Effect on Endometriotic Lesion Size in Animal Models
| Drug | Animal Model | Dosage | Treatment Duration | Reduction in Lesion Size/Volume |
| Dienogest | Rat | 0.3 mg/kg/day (oral) | 28 days | Significant reduction in total lesion area, equivalent to danazol (B1669791) 100 mg/kg/day. |
| Dienogest | Rat | 0.1-1 mg/kg/day (oral) | 3 weeks | Dose-dependent reduction in endometrial implant volume. |
| Dienogest | Mouse | Not specified | Not specified | Significantly smaller implanted endometrial tissues (average volume reduction from 53.70 mm³ to 21.46 mm³).[1] |
| Leuprolide acetate | Rat | 1 mg/kg (subcutaneous) | 4 weeks | Suppressed the growth of endometriosis-like lesions by 60%. |
Table 2: Effect on Inflammatory and Proliferation Markers
| Drug | Model | Marker | Effect |
| Chlormadinone acetate | Human endometrial explants (ex vivo) | COX-2 mRNA, PGF(2α) | Significantly downregulated. |
| Dienogest | Rat endometriosis model | VEGF, iNOS, IL-6, IL-1β, TNF-α | Significantly decreased expression. |
| Dienogest | Mouse endometriosis model | PCNA (Proliferating Cell Nuclear Antigen) | Decreased expression in implanted endometrial tissue.[1] |
| Norethindrone acetate | Human endometriotic stromal cells (in vitro) | Cell Proliferation | Inhibited. |
| Norethindrone acetate | Human endometriotic stromal cells (in vitro) | Apoptosis | Induced. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these hormonal treatments are mediated through their interaction with key signaling pathways involved in the pathogenesis of endometriosis.
Progesterone (B1679170) Receptor Signaling
Chlormadinone acetate, Dienogest, and Norethindrone acetate are progestins that act as agonists for the progesterone receptor (PR). In endometrial tissue, activation of the PR can lead to the suppression of estrogen-driven proliferation, induction of differentiation (decidualization), and modulation of inflammatory responses. In endometriosis, however, progesterone resistance is a common feature, often associated with altered expression of PR isoforms.
Caption: Progesterone Receptor Signaling Pathway.
GnRH Receptor Signaling
Leuprolide acetate is a Gonadotropin-Releasing Hormone (GnRH) agonist. Continuous administration of GnRH agonists leads to the downregulation of GnRH receptors in the pituitary gland. This initially causes a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound suppression of their release. The resulting hypoestrogenic state leads to the atrophy of endometriotic lesions.
Caption: GnRH Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols based on the reviewed literature for establishing and evaluating treatments in a rat model of endometriosis.
Rat Model of Surgically Induced Endometriosis
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure:
-
Anesthetize the animal (e.g., ketamine/xylazine cocktail).
-
Perform a ventral midline laparotomy to expose the uterus.
-
Excise a segment of one uterine horn and place it in sterile saline.
-
Open the uterine segment longitudinally and dissect small pieces of endometrial tissue (approximately 3x3 mm).
-
Suture these endometrial fragments to the peritoneum or other sites within the abdominal cavity, with the endometrial side facing outwards.
-
Close the abdominal wall and skin incisions.
-
-
Post-operative Care: Allow a recovery period of 2-4 weeks for the endometriotic lesions to establish and grow.
-
Treatment Administration:
-
Randomly assign animals to treatment groups (e.g., Vehicle control, Chlormadinone acetate, Dienogest, etc.).
-
Administer the compounds daily via the appropriate route (e.g., oral gavage for progestins) for a specified duration (e.g., 28 days).
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the animals.
-
Surgically expose the abdominal cavity and identify the endometriotic lesions.
-
Measure the dimensions (length and width) of each lesion to calculate the surface area or volume.
-
Collect lesion tissue for histological analysis (to confirm the presence of endometrial glands and stroma) and for molecular analysis of inflammatory and proliferative markers (e.g., immunohistochemistry for PCNA, qPCR for cytokines).
-
Caption: General Experimental Workflow.
Conclusion and Future Directions
The available preclinical data provides a solid foundation for the therapeutic use of Dienogest, Norethindrone acetate, and Leuprolide acetate in managing endometriosis. These agents have demonstrated efficacy in reducing lesion size and modulating key pathological markers in animal models.
The significant knowledge gap concerning the in vivo efficacy of Chlormadinone acetate in preclinical endometriosis models presents a critical area for future research. While its mechanism of action as a progestin and its anti-inflammatory properties are established, dedicated animal studies are necessary to validate its therapeutic potential for reducing endometriotic lesions and associated symptoms. Such studies would be invaluable for positioning Chlormadinone acetate within the therapeutic landscape for endometriosis and for guiding its clinical development for this indication. Future preclinical research should also focus on standardized animal models and endpoints to allow for more direct and robust comparisons between different therapeutic agents.
References
A Comparative Efficacy Analysis of Chlormadinone Acetate and Other Progestins in the Management of Acne Vulgaris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Chlormadinone Acetate (CMA) against other commonly prescribed progestins, including Drospirenone (DRSP), Cyproterone Acetate (CPA), and Dienogest (DNG), for the treatment of acne vulgaris. The information presented is collated from randomized controlled trials and systematic reviews to offer an objective overview supported by experimental data.
Introduction
Acne vulgaris is a chronic inflammatory skin condition with a multifactorial pathogenesis in which androgens play a pivotal role. Combined oral contraceptives (COCs) are a well-established therapeutic option for acne in women, particularly those with signs of hyperandrogenism. The progestin component of COCs is crucial for their anti-acne efficacy, with newer generations of progestins exhibiting specific anti-androgenic properties. This guide focuses on the comparative clinical performance of Chlormadinone Acetate, a progestin known for its anti-androgenic activity, against other key progestins used in acne management.
Mechanism of Action: The Role of Anti-Androgenic Progestins
The therapeutic effect of certain progestins on acne is primarily attributed to their anti-androgenic properties. Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), stimulate sebaceous gland growth and sebum production, contributing to the development of acne lesions. Anti-androgenic progestins counteract these effects through several mechanisms:
-
Androgen Receptor Blockade: They competitively inhibit the binding of androgens to their receptors in the sebaceous glands and hair follicles.
-
Inhibition of 5α-reductase: Some progestins can inhibit the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more active DHT.
-
Suppression of Gonadotropin Secretion: By exerting negative feedback on the hypothalamic-pituitary-ovarian axis, they reduce the production of luteinizing hormone (LH), leading to decreased ovarian androgen synthesis.
-
Increase in Sex Hormone-Binding Globulin (SHBG): The estrogen component in COCs increases the synthesis of SHBG in the liver. SHBG binds to free testosterone in the circulation, reducing its bioavailability.
The following diagram illustrates the androgen signaling pathway in acne pathogenesis and the points of intervention for anti-androgenic progestins.
Comparative Efficacy Data
The following tables summarize the quantitative data from key clinical trials comparing the efficacy of Chlormadinone Acetate with other progestins in the treatment of acne. All progestins were administered in combination with Ethinylestradiol (EE).
Table 1: Chlormadinone Acetate (CMA) vs. Drospirenone (DRSP)
| Outcome Measure | EE/CMA (30 mcg/2 mg) | EE/DRSP (30 mcg/3 mg) | p-value | Study Duration | Reference |
| Reduction in Total Acne Lesions | 72.2% | 64.5% | 0.009 | 6 months | [1][2] |
| Investigator's Global Assessment "Excellent" | 75.3% | 49.4% | - | 6 months | [1][2] |
| Patient's Global Assessment "Excellent" | 66.3% | 48.3% | - | 6 months | [1][2] |
Data from a randomized, investigator-blinded, parallel-group study involving 180 women with mild to moderate acne vulgaris.[1][2]
Table 2: Efficacy of Cyproterone Acetate (CPA) in Acne Treatment
| Outcome Measure | EE/CPA (35 mcg/2 mg) | Study Duration | Reference |
| Reduction in Total Lesion Count | 53.6% | 6 cycles | [3] |
| Reduction in Inflammatory Lesions | 64.6% | 6 cycles | [3] |
| "Good" or "Very Good" Therapeutic Response | 82.8% | 6 cycles |
Data from various clinical trials evaluating the efficacy of EE/CPA in women with acne.
Table 3: Efficacy of Dienogest (DNG) in Acne Treatment
| Outcome Measure | EE/DNG (30 mcg/2 mg) | Study Duration | Reference |
| Reduction in Total Lesion Count | 54.7% | 6 cycles | [3] |
| Reduction in Inflammatory Lesions | 65.6% | 6 cycles | [3] |
| Improvement in Facial Acne (Investigator Global Assessment) | 91.9% | 6 cycles | [3] |
Data from a multinational, multicenter, double-blind, randomized trial comparing EE/DNG to placebo and EE/CPA.[3]
A Cochrane systematic review of 31 trials concluded that COCs containing CMA or CPA appeared to improve acne more effectively than those containing levonorgestrel.[1] However, the review also noted that there were few significant and consistent differences between the various types of progestins in their effectiveness for treating acne.[1][4]
Experimental Protocols
The methodologies of the cited clinical trials generally follow a standard framework for evaluating acne treatments. Below is a detailed description of a typical experimental protocol, synthesized from the reviewed studies.
Study Design: Randomized Controlled Trial (RCT)
A typical study design is a multicenter, randomized, double-blind, parallel-group trial. This design is considered the gold standard for minimizing bias and providing robust evidence of treatment efficacy.
1. Patient Population:
-
Inclusion Criteria: Healthy female subjects of reproductive age (typically 18-45 years) with a clinical diagnosis of mild to moderate facial acne vulgaris. The severity is often defined by a minimum and maximum number of inflammatory and non-inflammatory lesions. Participants are usually required to have a regular menstrual cycle and be seeking contraception.
-
Exclusion Criteria: Common exclusion criteria include contraindications to oral contraceptive use (e.g., history of thromboembolic disorders, severe liver disease, hormone-dependent malignancies), pregnancy or lactation, use of other acne medications (topical or systemic) within a specified period before the study, and known hypersensitivity to the study drugs.
2. Randomization and Blinding:
-
Eligible participants are randomly assigned to one of the treatment groups (e.g., EE/CMA or EE/DRSP).
-
In a double-blind study, neither the participants nor the investigators are aware of the treatment allocation. An independent party typically manages the randomization and blinding process.
3. Treatment Regimen:
-
Participants receive the assigned COC to be taken orally once daily for a specified number of 28-day cycles (commonly 6 to 12 cycles).
-
Each cycle typically consists of 21 days of active hormone tablets followed by a 7-day hormone-free interval.
4. Efficacy Assessments:
-
Lesion Counts: The primary efficacy endpoint is often the change in the number of facial acne lesions (total, inflammatory, and non-inflammatory) from baseline to the end of the treatment period. Lesion counts are performed by a trained evaluator at baseline and at specified follow-up visits (e.g., after 1, 3, and 6 months of treatment).
-
Investigator's Global Assessment (IGA): A static IGA scale (e.g., a 5- or 6-point scale from "clear" to "severe") is used by the investigator to assess the overall severity of the acne at each visit.
-
Patient's Global Assessment: Participants provide their own assessment of the improvement in their acne on a similar scale.
5. Safety and Tolerability:
-
Adverse events are monitored and recorded throughout the study.
-
Vital signs, body weight, and laboratory parameters may also be assessed at baseline and at the end of the study.
The following diagram illustrates a typical experimental workflow for a comparative clinical trial of COCs for acne treatment.
Conclusion
The available evidence from randomized controlled trials and systematic reviews indicates that combined oral contraceptives containing anti-androgenic progestins are an effective treatment for acne vulgaris in women.
-
Chlormadinone Acetate (CMA) has demonstrated superior efficacy in reducing total acne lesions compared to Drospirenone (DRSP) in a head-to-head clinical trial.[1][2]
-
Cyproterone Acetate (CPA) is a potent anti-androgen and has been shown to be highly effective in improving acne.
-
Dienogest (DNG) has also shown significant efficacy in reducing both inflammatory and non-inflammatory acne lesions, with a high rate of patient-reported improvement.[3]
While direct comparative trials between all these progestins are limited, the existing data suggest that CMA, CPA, and DNG are all valuable options for the management of acne in women who are also seeking hormonal contraception. The choice of a specific progestin may be guided by the individual patient's clinical profile, potential side effects, and the physician's clinical judgment. Further head-to-head comparative studies would be beneficial to establish a more definitive hierarchy of efficacy among these anti-androgenic progestins.
References
- 1. Combined oral contraceptive pills for treatment of acne - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of oral contraceptives for management of acne vulgaris and hirsutism in women of reproductive and late reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of birth control pills on acne in women | Cochrane [cochrane.org]
A Comparative Analysis of the Long-Term Safety and Toxicity of Chlormadinone Acetate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the long-term safety and toxicity of Chlormadinone (B195047) Acetate (B1210297) (CMA), a synthetic progestin, based on animal studies. It offers an objective comparison with other commonly used progestins—levonorgestrel, drospirenone, and norethindrone—supported by experimental data. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and toxicological assessment.
Executive Summary
Long-term animal studies are crucial for evaluating the safety profile of hormonal contraceptives. Chlormadinone Acetate has been the subject of numerous toxicological investigations, with key findings centered on its carcinogenic potential, particularly in canine models, and its effects on reproduction and development. This guide synthesizes the available data on CMA and provides a comparative framework against other widely used progestins to aid in the informed assessment of its long-term safety.
Carcinogenicity Assessment
The carcinogenic potential of Chlormadinone Acetate and its alternatives has been primarily evaluated through long-term bioassays in rodents and non-rodents, typically following OECD Test Guideline 451.[1][2]
Chlormadinone Acetate (CMA)
Animal studies have revealed species-specific carcinogenic effects of CMA. While no significant increase in tumor incidence was observed in mice and rats when CMA was administered alone, studies in beagle dogs have consistently demonstrated the development of mammary nodules.[3][4][5] In a 4-year study, female beagle dogs treated with chlormadinone acetate at a dose of 0.25 mg/kg/day developed palpable mammary nodules, with histopathological examination revealing nodular hyperplasia, benign mixed mammary tumors, and in one case, an adenocarcinoma with widespread metastases.[3] Another study involving subcutaneous implantation of CMA (10mg/kg) in female beagle dogs for four years also noted no remarkable changes in the mammary gland.[6] When combined with estrogens like mestranol (B1676317) or ethinylestradiol, CMA has been shown to increase the incidence of pituitary tumors in mice and mammary tumors in male mice.[4][5]
Comparative Progestins
| Progestin | Animal Model | Key Carcinogenicity Findings |
| Chlormadinone Acetate | Beagle Dog | Development of mammary nodules (nodular hyperplasia, benign mixed tumors, adenocarcinoma).[3] |
| Mice, Rats | No significant increase in tumors when given alone.[4][5] Increased pituitary and mammary tumors when combined with estrogen.[4][5] | |
| Levonorgestrel | Rats | No increase in tumorigenicity in a 2-year study at approximately 5 µ g/day .[7] |
| Beagle Dog | No malignancies, but an increased number of mammary adenomas at 0.5 mg/kg/day in a 7-year study.[7] No increase in tumorigenicity at up to 0.125 mg/kg/day in another 7-year study.[7] | |
| Rhesus Monkey | No increase in tumorigenicity in a 10-year study at up to 250 µg/kg/day.[7] | |
| Drospirenone | Cynomolgus Monkey | Potent antigonadotropic activity.[8] |
| Rats | Long-lasting natriuretic activity.[8] | |
| Norethindrone | Mice, Rats | Data on long-term carcinogenicity is limited and often in combination with estrogens. |
Table 1: Comparative Carcinogenicity of Progestins in Animal Models
Reproductive and Developmental Toxicity
The effects of progestins on fertility, pregnancy, and fetal development are critical safety considerations. These are typically assessed following protocols outlined in OECD Test Guideline 414 for prenatal developmental toxicity.[9][10][11][12]
Chlormadinone Acetate (CMA)
Studies in rabbits have investigated the mechanisms of antifertility action of CMA, showing effects on embryo implantation.[13] Some reports have indicated that CMA can be embryolethal and teratogenic during the organogenesis stage in certain species.[5] A study on newborn rabbits showed that CMA can influence body and organ weight.[14] Another study in rats indicated that post-coital administration of CMA increased the percentage of ova lost before implantation.
Comparative Progestins
| Progestin | Animal Model | Key Reproductive and Developmental Toxicity Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Chlormadinone Acetate | Rabbit | Effects on embryo implantation.[13] Potential for embryolethality and teratogenicity.[5] | Data not readily available |
| Rat | Increased pre-implantation loss of ova. | Data not readily available | |
| Levonorgestrel | Rat | Teratology studies were negative at doses up to 50 mg/kg.[7] A study in Wistar rats showed untoward effects on the ovary. | 0.01 mg/kg/day in female rats (1-year oral study).[15] |
| Rabbit | Teratology studies were negative at doses up to 25 mg/kg.[7] | Data not readily available | |
| Drospirenone | Rat | Efficiently promotes the maintenance of pregnancy.[8] | Data not readily available |
| Rabbit | Stimulates endometrial transformation.[8] | Data not readily available | |
| Norethindrone | Zebrafish | Impaired mating behaviors and increased atretic follicular cells in the ovary at 398.6 ng/L.[16] | Data not readily available |
Table 2: Comparative Reproductive and Developmental Toxicity of Progestins in Animal Models
Experimental Protocols
Carcinogenicity Bioassay (based on OECD Guideline 451)
A long-term carcinogenicity study is designed to observe test animals for a major portion of their lifespan for the development of neoplastic lesions following repeated exposure to a test substance.[1][2]
-
Test Animals: Typically rodents (rats and mice) of both sexes. For certain substances like progestins, non-rodent models like beagle dogs are also used.
-
Group Size: A minimum of 50 animals per sex for each dose group and concurrent control group in rodent studies.[17]
-
Dosage: At least three dose levels plus a control group are used. The highest dose is selected to elicit signs of minimal toxicity without significantly altering the normal lifespan due to effects other than carcinogenicity.
-
Administration: The test substance is administered daily, usually through the diet or by gavage, for a period of 18-24 months for mice and 24 months for rats.[2]
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.
Prenatal Developmental Toxicity Study (based on OECD Guideline 414)
This study is designed to provide information on the effects of a test substance on the pregnant female and the developing embryo and fetus.[9][10][11][12]
-
Test Animals: Typically pregnant rodents (rats or mice) and non-rodents (rabbits).
-
Dosage: At least three dose levels and a control group. The highest dose should induce some maternal toxicity but not mortality.
-
Administration: The test substance is administered daily from implantation to the day before cesarean section.
-
Maternal Evaluation: Includes daily clinical observations, weekly body weight and food consumption measurements, and macroscopic examination of maternal organs at termination.
-
Fetal Evaluation: The uterus and its contents are examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
Signaling Pathways in Progestin-Induced Mammary Tumorigenesis
Progestins exert their effects primarily through the progesterone (B1679170) receptor (PR), a nuclear receptor that functions as a ligand-activated transcription factor. The binding of a progestin to PR initiates a cascade of events that can influence cell proliferation, differentiation, and survival. In the context of mammary tumorigenesis, dysregulation of PR signaling is a key factor.
The diagram below illustrates a simplified signaling pathway implicated in progesterone-mediated mammary gland proliferation, which can be dysregulated by synthetic progestins. Progesterone (or a synthetic progestin) binds to the progesterone receptor (PR) in PR-positive luminal epithelial cells. This activation leads to the upregulation of the Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). RANKL then acts as a paracrine factor, binding to its receptor, RANK, on neighboring PR-negative luminal epithelial cells. This interaction triggers downstream signaling cascades, including the NF-κB pathway, which ultimately promotes cell cycle progression and proliferation.
Conclusion
The long-term safety assessment of Chlormadinone Acetate in animal models indicates a species-specific carcinogenic risk, particularly concerning mammary tumors in dogs. Its reproductive and developmental toxicity profile also warrants careful consideration. When compared to other progestins like levonorgestrel, drospirenone, and norethindrone, each compound presents a unique toxicological profile. This comparative guide, by presenting the available data in a structured format, aims to facilitate a comprehensive and objective evaluation for researchers and drug development professionals. A thorough understanding of these animal toxicology studies is essential for extrapolating potential risks to human health and for guiding future research and development in the field of hormonal contraceptives.
References
- 1. policycommons.net [policycommons.net]
- 2. oecd.org [oecd.org]
- 3. Mammary nodules in dogs during four years' treatment with megestrol acetate or chlormadinone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 6, 1974) [inchem.org]
- 5. Chlormadinone Acetate (IARC Summary & Evaluation, Volume 21, 1979) [inchem.org]
- 6. Histopathological study of female beagle dogs for four year treatment with subcutaneous implantation of chlormadinone acetate (CMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Drospirenone: a novel progestogen with antimineralocorticoid and antiandrogenic activity. Pharmacological characterization in animal models [pubmed.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. ecetoc.org [ecetoc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Mechanisms of antifertility action of chlormadinone acetate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Influence of chlormadinone acetate on body- and organ weight of newborn rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Norethindrone alters mating behaviors, ovary histology, hormone production and transcriptional expression of steroidogenic genes in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mhlw.go.jp [mhlw.go.jp]
A Head-to-Head Comparison of Chlormadinone Acetate and Nomegestrol Acetate in Hormonal Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic progestins, chlormadinone (B195047) acetate (B1210297) (CMA) and nomegestrol (B1679828) acetate (NOMAC) are two prominent compounds frequently utilized in hormonal research and therapeutic applications. Both are derivatives of progesterone (B1679170) and exert their primary effects through interaction with the progesterone receptor (PR). However, their distinct pharmacological profiles, including binding affinities to various steroid receptors and downstream signaling effects, warrant a detailed comparative analysis for informed application in research and drug development. This guide provides a head-to-head comparison of CMA and NOMAC, supported by experimental data and detailed methodologies.
Pharmacodynamic Profile: A Tale of Two Progestins
Chlormadinone acetate, a 17α-acetoxyprogesterone derivative, is recognized for its potent progestogenic and anti-androgenic properties.[1][2][3][4] In contrast, nomegestrol acetate, a 19-norprogesterone (B1209251) derivative, is characterized by its high selectivity for the progesterone receptor with a favorable metabolic profile.[5][6][7]
Receptor Binding Affinity
The interaction of these synthetic progestins with steroid hormone receptors is a critical determinant of their biological activity and potential side-effect profile. The binding affinities, often expressed as the inhibition constant (Ki), quantify the strength of this interaction.
| Receptor | Chlormadinone Acetate (CMA) | Nomegestrol Acetate (NOMAC) | Reference Compound |
| Progesterone Receptor (PR) | Ki: 2.5 nM[8] | High Affinity[5][6] | R5020 (Ki: 4.3 nM)[8] |
| Androgen Receptor (AR) | Ki: 3.8 nM[8] | Ki: 7.58 ± 0.94 nmol/l (rat)[9] | Methyltrienolone (Ki: 2.9 nM)[8] |
| Glucocorticoid Receptor (GR) | Ki: 16 nM[8] | No significant binding[5][10] | Dexamethasone (Ki: 1.2 nM)[8] |
| Mineralocorticoid Receptor (MR) | No anti-mineralocorticoid effect[1][2] | No significant binding[5][10] | - |
| Estrogen Receptor (ER) | Anti-estrogenic effect[3][4] | No significant binding[5][10] | - |
Note: The Ki values for CMA and NOMAC are from different studies and may not be directly comparable due to variations in experimental conditions.
Anti-Androgenic Activity
A key differentiator between many synthetic progestins is their effect on androgenic pathways. Both CMA and NOMAC exhibit anti-androgenic properties, primarily through competitive antagonism at the androgen receptor and, in the case of CMA, inhibition of 5α-reductase.[1][2][11]
A comparative study has shown the anti-androgenic activity of CMA to be 30% and NOMAC to be 90% of that of cyproterone (B1669671) acetate (CPA), a potent anti-androgen, in castrated, androgen-treated rats. This indicates that NOMAC possesses a stronger anti-androgenic effect than CMA under these experimental conditions.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both CMA and NOMAC is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.[1][6][11] This, in turn, inhibits ovulation and alters the endometrium.
Chlormadinone Acetate Signaling
CMA's signaling cascade is initiated by its binding to intracellular progesterone receptors. Beyond its antigonadotropic effects, research suggests that CMA can also modulate inflammatory pathways by suppressing the expression of cyclo-oxygenase-2 (COX-2), an enzyme involved in prostaglandin (B15479496) biosynthesis.[12]
Nomegestrol Acetate Signaling
Nomegestrol acetate also acts via the progesterone receptor. In addition to the classical nuclear PR, evidence suggests NOMAC may also signal through a membrane progesterone receptor α (mPRα). This non-classical pathway involves a biphasic modulation of intracellular cyclic AMP (cAMP) levels, which can influence the expression of proteins such as P-glycoprotein.[13] Furthermore, studies in endometrial cancer cells suggest that NOMAC may exert anti-proliferative effects by upregulating the expression of Suppressor of Fused Homolog (SUFU) and Wnt Family Member 7A (Wnt7a).[14]
Experimental Protocols
Progesterone Receptor Competitive Binding Assay
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., CMA or NOMAC) to the progesterone receptor using a competitive binding assay format.
Materials:
-
Recombinant human progesterone receptor ligand-binding domain (PR-LBD).
-
Fluorescently labeled progesterone analog (tracer).
-
Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
Test compounds (CMA, NOMAC) and a reference compound (e.g., unlabeled progesterone).
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution.
-
Low-volume, black microplates (e.g., 384-well).
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (assay buffer with DMSO) to the wells of the microplate. Include controls for "no receptor" (tracer only) and "no competitor" (tracer and receptor).
-
Reagent Preparation: Prepare a working solution of PR-LBD and the fluorescent tracer in the assay buffer.
-
Assay Initiation: Add a volume of the PR-LBD/tracer mixture to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 1-4 hours), protected from light, to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the chosen tracer.
-
Data Analysis: Calculate the millipolarization (mP) values. Plot the mP values against the logarithm of the compound concentration to generate dose-response curves. Determine the IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) by fitting the data to a sigmoidal dose-response model. The Ki can then be calculated using the Cheng-Prusoff equation.[15][16][17][18][19]
Clinical and Therapeutic Implications
The differences in the pharmacodynamic profiles of CMA and NOMAC have direct implications for their clinical use. Both are effective components of oral contraceptives and are used in the management of various gynecological disorders.[4][20][21][22][23]
The pronounced anti-androgenic activity of both compounds, particularly NOMAC, makes them suitable options for individuals with conditions such as acne, hirsutism, and polycystic ovary syndrome (PCOS). The high selectivity of NOMAC for the progesterone receptor and its lack of significant interaction with other steroid receptors may contribute to its favorable metabolic and cardiovascular safety profile.[5][7][10]
Conversely, the slight glucocorticoid activity of CMA may be a consideration in certain patient populations.[1] Both progestins have been associated with a dose- and duration-dependent increased risk of meningioma, highlighting the importance of careful patient selection and monitoring.[20][21]
Conclusion
Chlormadinone acetate and nomegestrol acetate are potent synthetic progestins with distinct pharmacological characteristics. CMA is a well-established progestin with significant anti-androgenic and slight glucocorticoid activity. NOMAC is a highly selective progestin with strong anti-androgenic properties and a neutral metabolic profile. The choice between these two compounds in a research or clinical setting should be guided by a thorough understanding of their respective receptor binding profiles, mechanisms of action, and potential off-target effects. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their binding affinities and to fully elucidate their downstream signaling pathways.
References
- 1. Profile of the progesterone derivative chlormadinone acetate - pharmocodynamic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chlormadinone acetate (CMA) in oral contraception--a new opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. At 10 years of chlormadinone use in Latin America: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Nomegestrol Acetate? [synapse.patsnap.com]
- 7. A review of the pharmacology, clinical outcomes, and real-world effectiveness, safety, and non-contraceptive effects of NOMAC/E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of chlormadinone acetate and its 3alpha- and 3beta-hydroxy metabolites on progesterone, androgen and glucocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiandrogenic properties of nomegestrol acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacological profile of nomegestrol acetate, a synthetic 19-nor-progesterone derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Chlormadinone Acetate? [synapse.patsnap.com]
- 12. Chlormadinone acetate suppresses prostaglandin biosynthesis in human endometrial explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biphasic modulation of cAMP levels by the contraceptive nomegestrol acetate. Impact on P-glycoprotein expression and activity in hepatic cells [ri.conicet.gov.ar]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Progesterone Competitive ELISA Kit (EIAP4C21) - Invitrogen [thermofisher.com]
- 18. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. aifa.gov.it [aifa.gov.it]
- 21. researchgate.net [researchgate.net]
- 22. clinicaltrials.eu [clinicaltrials.eu]
- 23. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of Chlormadinone: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
[City, State] – December 15, 2025 – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of Chlormadinone and Chlormadinone acetate. As a potent synthetic progestin with hormonal activity, Chlormadinone is classified as a hazardous substance, necessitating specialized handling and disposal procedures.[1]
This guide provides essential, step-by-step instructions for the proper management of Chlormadinone waste, from segregation and collection to final disposal. Adherence to these procedures is critical to minimize exposure risks and ensure regulatory compliance.
Waste Identification and Segregation
All materials that have come into contact with Chlormadinone must be treated as hazardous waste.[1] Proper segregation at the point of generation is the first and most critical step in the disposal process.
Table 1: Chlormadinone Waste Segregation
| Waste Type | Description | Recommended Container |
| Solid Waste | Used personal protective equipment (PPE) such as gloves and gowns, contaminated weigh paper, and plasticware. | Dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Unused Chlormadinone solutions and contaminated solvents. | Separate, sealed, and clearly labeled hazardous waste container. |
| Sharps Waste | Contaminated needles, syringes, and glassware. | Puncture-resistant sharps container designated for hazardous chemical waste. |
Collection and Storage of Chlormadinone Waste
Proper containment and storage of Chlormadinone waste are crucial to prevent accidental spills and exposure.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the name "Chlormadinone," and the associated hazard symbols.
-
Sealing: Ensure all containers are securely sealed to prevent leakage or volatilization.
-
Storage Location: Store waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Incompatible Wastes: Do not store Chlormadinone waste with incompatible chemicals that could cause a reaction.
Decontamination Procedures
All surfaces and equipment that have come into contact with Chlormadinone must be thoroughly decontaminated.
Experimental Protocol: Surface Decontamination
-
Preparation: Don appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Initial Cleaning: For visible spills of Chlormadinone powder, carefully remove the bulk of the powder using absorbent pads. For liquid spills, absorb the liquid with appropriate absorbent material.
-
Deactivating Agent: Prepare a fresh solution of a suitable deactivating agent. Oxidizing agents are often effective for deactivating hazardous drugs.
-
Application: Liberally apply the deactivating solution to the contaminated surface, ensuring complete coverage.
-
Contact Time: Allow the deactivating solution to remain in contact with the surface for the manufacturer-specified contact time to ensure complete inactivation of the hormonal compound.
-
Rinsing: Thoroughly rinse the surface with water.
-
Final Cleaning: Clean the surface with a laboratory-grade detergent and then rinse again with water.
-
Drying: Allow the surface to air dry completely.
-
Waste Disposal: All materials used for decontamination (e.g., absorbent pads, wipes) must be disposed of as hazardous solid waste.
Final Disposal
The final disposal of Chlormadinone waste must be conducted in accordance with all local, state, and federal regulations.
-
Prohibition of Sewer Disposal: Under no circumstances should Chlormadinone waste be disposed of down the drain. This practice is illegal and poses a significant risk to aquatic ecosystems.
-
Licensed Waste Contractor: Arrange for the collection and disposal of Chlormadinone waste by a licensed hazardous waste contractor. These contractors are equipped to handle and transport hazardous materials to a permitted treatment, storage, and disposal facility (TSDF).
-
Incineration: High-temperature incineration is the preferred method for the destruction of pharmaceutical waste like Chlormadinone.[2]
-
Landfill: Disposal in a hazardous waste landfill is another option, but incineration is generally favored for complete destruction.
Logical Workflow for Chlormadinone Disposal
Caption: Logical workflow for the proper disposal of Chlormadinone waste.
By implementing these procedures, laboratories can ensure a safe working environment and responsible management of hazardous pharmaceutical waste. For further information, consult your institution's Environmental Health and Safety (EHS) department and refer to the latest federal and state regulations.
References
Personal protective equipment for handling Chlormadinon
Essential Safety and Handling Guide for Chlormadinone
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and detailed operational procedures for the handling and disposal of Chlormadinone. Given its classification as a hazardous substance, strict adherence to these guidelines is mandatory to ensure the safety of researchers, scientists, and drug development professionals. Chlormadinone is suspected of causing cancer and may damage fertility or the unborn child.[1]
Hazard Identification and Classification
Chlormadinone is a potent synthetic steroidal progestin with significant health risks upon exposure.[2] Its hazard classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][2] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child.[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to prevent exposure through inhalation, skin, and eye contact.[2] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
| Exposure Route | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | Required when handling the powder form of Chlormadinone outside of a certified chemical fume hood or glove box.[2] |
| Hands | Protective Gloves | Handle with gloves, which must be inspected prior to use.[4] The selection of suitable gloves depends on the material and manufacturer; consult the manufacturer's chemical resistance guide.[1] Use proper glove removal technique to avoid skin contact.[4] |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical splash goggles conforming to ANSI Z87.1 standards or EN 166(EU).[2][5] A face shield must be worn over goggles when there is a risk of splashing.[2] |
| Body | Disposable, Low-Permeability Gown | Wear a disposable, solid-front gown with long sleeves and tight-fitting cuffs.[2][6] Lab coats should ideally close in the back and should not be worn outside the laboratory.[2] |
Operational Plan: Step-by-Step Handling Protocol
All procedures involving Chlormadinone must be performed within a designated engineering control, such as a chemical fume hood or glove box, to prevent exposure.[2]
Preparation and Area Setup
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Verify Engineering Controls: Ensure that the chemical fume hood or glove box is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (e.g., Chlormadinone container, solvents, glassware, waste containers) and place them inside the hood to minimize movement in and out of the containment area.[2]
Weighing and Reconstitution
-
Handle Solids in Containment: Handle the solid form of Chlormadinone exclusively within a chemical fume hood or glove box to prevent inhalation of airborne particles.[2]
-
Weighing: Carefully weigh the required amount of the compound using appropriate weigh paper or a container.
-
Reconstitution: If preparing a solution, add the solvent slowly and carefully to the solid to prevent aerosolization.
-
Container Management: Keep the primary container of Chlormadinone tightly closed when not in use.[2][6]
General Laboratory Practices
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[2][3] Wash hands thoroughly after handling the compound.[3]
-
Storage: Store Chlormadinone in a locked, cool, and well-ventilated area.[1][3]
Emergency Procedures: First Aid Measures
In case of accidental exposure, follow these immediate first-aid measures.
| Exposure Route | First Aid Instructions |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] Consult a doctor in case of complaints.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Take off contaminated clothing.[5] |
| Eye Contact | Rinse cautiously and thoroughly with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] |
| Ingestion | Rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person.[5] |
| General Advice | In all cases of exposure or if you feel unwell, seek immediate medical advice and attention.[1] Show the Safety Data Sheet to the medical personnel.[5] |
Disposal Plan: Hazardous Waste Management
All materials contaminated with Chlormadinone must be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[1][2] Do not allow the product to reach any sewage system or water course.[1]
Waste Segregation and Collection
-
Solid Waste: Used PPE (gloves, gowns), contaminated weigh paper, and plasticware must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container.[2]
-
Sharps: Contaminated needles, syringes, and glassware must be disposed of in a puncture-resistant sharps container specifically designated for hazardous chemical waste.[2]
Storage and Disposal
-
All hazardous waste containers must be stored in a designated, secure area away from general lab traffic.[2]
-
Disposal must be handled by certified hazardous waste management services according to official regulations.[1]
Workflow for Safe Handling of Chlormadinone
Caption: Safe handling workflow for Chlormadinone.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CHLORMADINON Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Chlormadinone Acetate | C23H29ClO4 | CID 9324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
